molecular formula C3H9OSi B099029 Dimethylmethoxysilane CAS No. 18033-75-5

Dimethylmethoxysilane

货号: B099029
CAS 编号: 18033-75-5
分子量: 89.19 g/mol
InChI 键: MDLRQEHNDJOFQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dimethylmethoxysilane (DMMS) is a monofunctional organosilane reagent valued in research for its role in surface modification and the synthesis of advanced materials. Its primary application is in the creation of silica hydride intermediates, a crucial step in producing hydrolytically stable bonded phases for chromatography. In a key methodology, this compound is reacted with silica in supercritical carbon dioxide (sc-CO 2 ), an environmentally benign solvent, to covalently attach a silicon hydride group to the surface. This process benefits from the high diffusivity and low viscosity of sc-CO 2 , which allows for efficient modification with higher surface coverage and conversion efficiency compared to traditional organic solvents like dioxane . The resulting silica hydride serves as a versatile platform for further functionalization via hydrosilation reactions, enabling the development of specialized stationary phases for analytical techniques such as Liquid Chromatography . This mechanism involves the methoxy group of this compound reacting with surface silanols, forming a stable Si-O-Si bond while introducing a hydride moiety. This makes this compound a vital reagent in green chemistry pathways for material science, contributing to more sustainable synthetic protocols . This product is provided For Research Use Only. Not intended for diagnostic or therapeutic use.

属性

InChI

InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLRQEHNDJOFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dimethylmethoxysilane: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of dimethylmethoxysilane (CAS No. 18033-75-5). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize organosilicon compounds.

Chemical Properties of this compound

This compound, also known as methoxydimethylsilane, is an organosilicon compound with a single methoxy group attached to a dimethylsilyl group.[1] It is a colorless liquid with a mild odor.[1] Its primary chemical reactivity stems from the silicon-methoxy bond, which is susceptible to hydrolysis.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 18033-75-5[1]
Molecular Formula C₃H₁₀OSi[1]
Molecular Weight 90.20 g/mol
Boiling Point 35 °C
Appearance Colorless liquid[1]
Purity ≥ 90%
Reactivity and Chemical Behavior

The core of this compound's chemical behavior is its reaction with water in a process of hydrolysis and subsequent condensation. Upon exposure to moisture, the methoxy group (-OCH₃) hydrolyzes to form a silanol group (-OH) and releases methanol.[1] These resulting dimethylsilanols are reactive intermediates that can then undergo condensation with other silanol groups to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and ultimately polymers.[1] This reactivity makes it a valuable precursor in the synthesis of silicon-based materials and as a surface modifying agent.[1] It is also soluble in organic solvents.[1]

The following diagram illustrates the hydrolysis and condensation pathway of this compound.

G Hydrolysis and Condensation of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound (CH₃)₂Si(H)OCH₃ Dimethylsilanol Dimethylsilanol (CH₃)₂Si(H)OH This compound->Dimethylsilanol + H₂O - CH₃OH Water H₂O Methanol CH₃OH Silanol1 Dimethylsilanol (CH₃)₂Si(H)OH Disiloxane Disiloxane [(CH₃)₂Si(H)]₂O Silanol1->Disiloxane + (CH₃)₂Si(H)OH - H₂O Silanol2 Dimethylsilanol (CH₃)₂Si(H)OH Water_byproduct H₂O

Hydrolysis and condensation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One notable method involves the reaction of a silazane with an alcohol. A detailed experimental protocol for the synthesis of this compound by reacting tetramethyldisilazane with methanol is provided below, as described in U.S. Patent 5,084,589.

Experimental Protocol: Synthesis from Tetramethyldisilazane and Methanol

This process yields this compound in near quantitative amounts by reacting tetramethyldisilazane with methanol under conditions that facilitate the rapid removal of the product to minimize undesired side reactions.[2]

Materials and Equipment:

  • Three-neck flask

  • Heating mantle

  • Magnetic stirring bar

  • Addition funnel

  • Two water-cooled condensers

  • Collector flask

  • Nitrogen gas source

  • Tetramethyldisilazane (1 mole, 133 g)

  • Dry methanol (2 moles, 64 g)

Procedure:

  • Apparatus Setup:

    • A three-neck flask is equipped with a magnetic stirring bar and surrounded by a heating mantle.

    • An addition funnel is placed in one neck of the flask.

    • A water-cooled condenser is attached to the second neck, with the outlet connected to a collector flask.

    • The collector flask is, in turn, connected to a second water-cooled condenser.

    • The third neck of the reactor is used for the introduction of an inert carrier gas, such as nitrogen.

  • Reaction:

    • One mole (133 g) of tetramethyldisilazane is added to the reactor flask.

    • Two moles (64 g) of dry methanol are placed in the addition funnel.

    • The tetramethyldisilazane in the reactor is heated to approximately 50°C with stirring.

    • A flow of nitrogen gas is initiated as an inert carrier in both the reactor and the collector.

    • The methanol is added dropwise from the addition funnel to the heated tetramethyldisilazane.

  • Product Collection:

    • As the reaction proceeds, the this compound product is formed and vaporized.

    • The nitrogen carrier gas aids in the removal of the product vapor from the reactor.

    • The vapor passes through the first condenser and into the collector flask, where it condenses.

    • The reaction is complete upon the full addition of the methanol, at which point the reactor is essentially empty.

  • Yield:

    • The collected product in the collector flask is weighed. A yield of 169.8 g (95% of the theoretical yield) has been reported for this procedure.[2]

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_setup Apparatus Setup cluster_reaction Reaction cluster_collection Product Collection Reactor 3-Neck Flask with Stirrer and Heating Mantle Condenser1 Water-Cooled Condenser 1 Reactor->Condenser1 Addition_Funnel Addition Funnel Addition_Funnel->Reactor Collector Collector Flask Condenser1->Collector Condenser2 Water-Cooled Condenser 2 Collector->Condenser2 N2_Source Nitrogen Source N2_Source->Reactor Charge_Reactants Charge Reactor with Tetramethyldisilazane Charge Addition Funnel with Methanol Heat_Stir Heat Reactor to 50°C and Stir Charge_Reactants->Heat_Stir N2_Flow Initiate Nitrogen Flow Heat_Stir->N2_Flow Add_Methanol Add Methanol Dropwise N2_Flow->Add_Methanol Vaporization Product Vaporizes and is Carried by N₂ Add_Methanol->Vaporization Condensation Vapor Condenses in Collector Flask Vaporization->Condensation Isolation Collect Liquid Product Condensation->Isolation

Synthesis workflow for this compound.

References

Dimethylmethoxysilane CAS number 1112-39-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyldimethoxysilane (CAS 1112-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldimethoxysilane (DMDMS), identified by CAS number 1112-39-6, is a versatile organosilicon compound widely utilized in materials science and chemical synthesis.[1][2] As a member of the alkoxysilane family, its reactivity is characterized by the hydrolysis of its methoxy groups in the presence of water to form reactive silanol intermediates.[3] These silanols can then undergo condensation to form stable siloxane bonds (-Si-O-Si-).[1]

This bifunctional nature allows DMDMS to act as a crucial monomer in the production of silicone polymers, a crosslinking agent, and a surface modifying agent for inorganic materials.[1][3] It is employed to enhance adhesion between organic polymers and inorganic substrates, hydrophobize surfaces, and synthesize advanced materials like silica aerogels and nanoparticles.[3][4] This guide provides a comprehensive overview of its properties, core chemistry, synthesis, and key experimental applications.

Physicochemical and Spectroscopic Data

The fundamental properties of Dimethyldimethoxysilane are summarized below. This data is critical for its application in various experimental settings.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 1112-39-6[5][6]
Molecular Formula C₄H₁₂O₂Si[1][6]
Molecular Weight 120.22 g/mol [5]
Appearance Colorless clear liquid[1][5]
Density 0.88 g/mL at 25 °C[3][5]
Boiling Point 81.4 °C[3][7]
Melting Point -80 °C[5][8]
Flash Point -5 °C (closed cup)[7]
Refractive Index (n²⁰/D) 1.369 - 1.3708[2][3]
Vapor Pressure 89 mmHg at 25 °C[7]
Solubility Soluble in organic solvents; decomposes in water.[7][9]
Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of DMDMS.

TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to Si-CH₃ and O-CH₃ protons.[10][11]
¹³C NMR Signals for the silicon-bound and oxygen-bound methyl carbons.[11]
²⁹Si NMR A characteristic chemical shift for the dimethoxydimethylsilyl group.[11][12][13]
Infrared (IR) Strong C-H stretching bands (~2945 cm⁻¹), Si-O-C stretching (~1012-1018 cm⁻¹). Absence of O-H band confirms purity.[12][13]
Mass Spec (MS) Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and methoxy groups.[11][14]

Core Chemistry: Hydrolysis and Condensation

The primary reactivity of Dimethyldimethoxysilane involves a two-step process: hydrolysis of the methoxy groups followed by condensation of the resulting silanol groups. This process is the foundation for its use in forming polysiloxane networks and modifying surfaces.[15][16] The reactions can be catalyzed by either acid or base.[16]

  • Hydrolysis : The Si-OCH₃ bonds are cleaved by water to form silanol (Si-OH) groups and release methanol as a byproduct.[1][3]

  • Condensation : The highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or methanol.[15]

Hydrolysis_Condensation cluster_products Byproducts DMDMS Dimethyldimethoxysilane (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDMS->Silanol Hydrolysis H2O Water (H₂O) H2O->Silanol Methanol1 Methanol (CH₃OH) Silanol->Methanol1 Byproduct Polysiloxane Polydimethylsiloxane [-(CH₃)₂Si-O-] Silanol->Polysiloxane Condensation Methanol2 Methanol (CH₃OH) Water2 Water (H₂O) Polysiloxane->Methanol2 Polysiloxane->Water2

Diagram 1: Hydrolysis and condensation pathway of DMDMS.

Synthesis of Dimethyldimethoxysilane

DMDMS can be synthesized through various routes. A common industrial method involves the reaction of methanol with a suitable chlorosilane or silazane precursor.

Synthesis Workflow

A patented process describes the high-yield synthesis by reacting methanol with tetramethyldisilazane.[17] This method avoids solvents and catalysts that can create separation issues.

Synthesis_Workflow start Start reactor Heat Methanol in Reactor start->reactor add_silazane Add Tetramethyldisilazane (sub-surface) reactor->add_silazane reaction Reaction Occurs (T > BP of DMDMS) (T < BP of Methanol) add_silazane->reaction removal Vaporize & Remove Products (DMDMS + NH₃) reaction->removal separation Separate Gas Stream removal->separation collect_dmdms Collect Liquid DMDMS separation->collect_dmdms collect_nh3 Collect Gaseous NH₃ separation->collect_nh3 end End collect_dmdms->end

Diagram 2: Workflow for the synthesis of DMDMS from methanol and silazane.
Experimental Protocol: Synthesis from Silazane

This protocol is based on the process described in US Patent 5,084,589.[17]

  • Reactor Setup : Charge a reactor equipped with a stirrer, heating mantle, and a distillation column with methanol.

  • Heating : Heat the methanol to a temperature that is above the boiling point of the desired product (DMDMS, 81.4 °C) but below the boiling point of methanol (64.7 °C is the boiling point of pure methanol, but the patent implies a higher reaction temperature under specific conditions, likely pressure, to maintain methanol as a liquid while vaporizing the product).

  • Reactant Addition : Introduce tetramethyldisilazane beneath the surface of the hot methanol. A carrier gas (e.g., nitrogen) can be used to facilitate product removal.

  • Reaction & Product Removal : As Dimethyldimethoxysilane is formed, its lower boiling point causes it to vaporize immediately from the reaction mixture along with the ammonia byproduct.

  • Separation and Collection : The vapor stream is directed out of the reactor to a condenser or a series of cold traps to separate the liquid DMDMS from the gaseous ammonia.

  • Continuous Process (Optional) : For a continuous process, fresh methanol can be added to the reactor to replenish what is consumed.

Key Applications and Methodologies

DMDMS serves as a fundamental building block and surface treatment agent in various scientific and industrial applications.

Application: Silane Coupling Agent for Surface Modification

DMDMS is used to modify the surface of inorganic materials (like glass, silica, or metal oxides) to improve their compatibility and adhesion with organic polymers.[4][18] The methoxy groups react with surface hydroxyls on the inorganic substrate, while the methyl groups provide a hydrophobic, non-polar interface.[19]

Coupling_Agent_Mechanism DMDMS DMDMS Step1 1. Hydrolysis (+ H₂O) DMDMS->Step1 Silanol Silanol Intermediate (CH₃)₂Si(OH)₂ Step1->Silanol Step2 2. H-Bonding Silanol->Step2 Substrate Inorganic Substrate with -OH groups Substrate->Step2 H_Bonded Hydrogen-Bonded Surface Layer Step2->H_Bonded Step3 3. Condensation (Curing/Drying) H_Bonded->Step3 Modified_Surface Covalently Bonded Hydrophobic Surface Step3->Modified_Surface

Diagram 3: Mechanism of surface modification using a silane coupling agent.
Experimental Protocol: Surface Hydrophobization of Glass

This is a general protocol for treating a glass surface with DMDMS.

  • Substrate Cleaning : Thoroughly clean the glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the slides under a stream of nitrogen and then in an oven at 110 °C for 1 hour to ensure a high concentration of surface hydroxyl groups.

  • Solution Preparation : Prepare a 2% (v/v) solution of Dimethyldimethoxysilane in a dry organic solvent, such as toluene or isopropanol.

  • Surface Treatment : Immerse the cleaned and dried glass slides in the DMDMS solution for 2-4 hours at room temperature or for a shorter duration (e.g., 30-60 minutes) at an elevated temperature (e.g., 50-60 °C).[15]

  • Rinsing : Remove the slides from the solution and rinse thoroughly with the pure solvent (toluene or isopropanol) to remove any unreacted, physically adsorbed silane.

  • Curing : Cure the treated slides in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable, covalent siloxane bonds between the silane and the glass surface.

  • Verification : The hydrophobicity of the surface can be verified by measuring the water contact angle. A successful treatment will result in a significantly higher contact angle compared to the untreated glass.

Application: Synthesis of Silica Aerogels

DMDMS can be used as a co-precursor or a silylating agent in the sol-gel synthesis of silica aerogels.[20] When used as a silylating agent, it replaces surface -OH groups with -OSi(CH₃)₂ groups, making the gel hydrophobic and preventing pore collapse during ambient pressure drying.[20]

Experimental Protocol: Hydrophobic Silica Aerogel Synthesis

This protocol outlines a representative sol-gel process using DMDMS for surface modification.

  • Sol Preparation : Mix a silica precursor (e.g., tetraethoxysilane, TEOS) with ethanol and an acidic water solution (e.g., HCl catalyst) and stir until a transparent sol is formed.

  • Gelation : Add a basic catalyst (e.g., ammonium hydroxide) to the sol to accelerate gelation. Pour the solution into molds and allow it to age until a stable alcogel is formed.

  • Solvent Exchange : Replace the pore liquid of the alcogel with a non-polar solvent like hexane through repeated immersions in fresh hexane.

  • Silylation (Surface Modification) : Prepare a solution of Dimethyldimethoxysilane in hexane. Immerse the hexane-filled gel in this solution and heat at approximately 60 °C for 12-24 hours. This step makes the internal surfaces of the gel hydrophobic.

  • Washing : Wash the silylated gel with fresh hexane to remove excess silylating agent and byproducts.

  • Drying : Dry the hydrophobic gel at ambient pressure by slowly heating it to around 150 °C. The hydrophobic nature of the pores prevents the capillary stress that would otherwise cause the structure to collapse.

Safety and Handling

Dimethyldimethoxysilane is a highly flammable liquid and vapor that requires careful handling.[2][7]

  • Hazards : Highly flammable (H225).[7] It can cause serious eye irritation.[2] Contact with water or moist air leads to decomposition, releasing flammable and toxic methanol.[2]

  • Handling : Handle in a well-ventilated area, preferably a fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.[7] Ground containers to prevent static discharge.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and flame-retardant protective clothing.[2]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[6][7]

  • First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7] If on skin, remove contaminated clothing and rinse skin with water.[7] If inhaled, move to fresh air.[7] Show the Safety Data Sheet (SDS) to medical personnel.[7]

References

Spectroscopic Analysis of Dimethyldimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for dimethyldimethoxysilane (CAS No. 1112-39-6). The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed spectral data, experimental methodologies, and a visual representation of the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for dimethyldimethoxysilane.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for Dimethyldimethoxysilane

ProtonsChemical Shift (δ) in ppm
Si-CH~0.13
O-CH~3.51
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for Dimethyldimethoxysilane

Carbon AtomChemical Shift (δ) in ppm
C H₃-SiNot explicitly found in search results
C H₃-ONot explicitly found in search results

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic vibrational frequencies for dimethyldimethoxysilane.

Table 3: Characteristic FTIR Absorption Bands for Dimethyldimethoxysilane

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
Si-O-C1110-1000 (strong)Asymmetric stretching
Si-CH₃1260-1275 (sharp)Symmetric bending
C-H (in O-CH₃)2840-2850Stretching
C-H (in Si-CH₃)2900-2970Stretching
Si-O800-850Stretching

Experimental Protocols

While specific experimental parameters for the cited data were not available, the following provides a generalized, detailed methodology for obtaining high-quality NMR and FTIR spectra for liquid organosilane compounds like dimethyldimethoxysilane.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • A solution of dimethyldimethoxysilane is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

    • The solution is then transferred to a standard 5 mm NMR tube.

  • Instrument Parameters :

    • A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol
  • Sample Preparation :

    • For a liquid sample like dimethyldimethoxysilane, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • The plates are then pressed together to form a thin liquid film.

  • Instrument Parameters :

    • An FTIR spectrometer is used to record the spectrum.

    • A background spectrum of the clean, empty salt plates is first recorded.

    • The sample is then placed in the spectrometer, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing :

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

    • The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the molecular structure of dimethyldimethoxysilane and its characteristic spectroscopic signals.

G Dimethyldimethoxysilane: Structure-Spectrum Correlation cluster_structure Molecular Structure cluster_nmr NMR Data cluster_ftir FTIR Data (cm⁻¹) Si Si O1 O Si->O1 O2 O Si->O2 C1 CH₃ Si->C1 C2 CH₃ Si->C2 SiOC 1110-1000 (Si-O-C stretch) Si->SiOC Si-O Bond SiCH3 1260-1275 (Si-CH₃ bend) Si->SiCH3 Si-C Bond C3 CH₃ O1->C3 C4 CH₃ O2->C4 H_SiCH3 ~0.13 C1->H_SiCH3 Si-CH₃ Protons CH 2840-2970 (C-H stretch) C1->CH C-H Bonds C2->H_SiCH3 H_OCH3 ~3.51 C3->H_OCH3 O-CH₃ Protons C3->CH C4->H_OCH3 HNMR ¹H NMR (ppm) HNMR->H_SiCH3 HNMR->H_OCH3 CNMR ¹³C NMR (ppm) FTIR Vibrational Modes FTIR->SiOC FTIR->SiCH3 FTIR->CH

Caption: Correlation of Dimethyldimethoxysilane structure with its NMR and FTIR signals.

This guide serves as a foundational reference for the spectral properties of dimethyldimethoxysilane. The provided data and protocols are intended to aid in the identification, characterization, and quality control of this compound in various research and development applications.

An In-depth Technical Guide to the Safe Handling of Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling precautions for dimethylmethoxysilane (DMDMS), tailored for researchers, scientists, and drug development professionals. It covers physical and chemical properties, hazard identification, exposure controls, and emergency procedures to ensure its safe use in a laboratory and industrial setting.

Chemical Identification and Properties

This compound, also known as dimethoxydimethylsilane, is a clear, colorless organosilane compound.[1] It is primarily used in silicone polymer synthesis, as a crosslinking agent, and for surface treatments.[1] Its chemical structure features a central silicon atom bonded to two methyl groups and two methoxy groups.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 1112-39-6 [1]
Molecular Formula C₄H₁₂O₂Si [1][2]
Molecular Weight 120.22 g/mol [1][3]
Appearance Colorless transparent liquid [1][4]
Density 0.88 g/mL at 25°C [4]
Boiling Point 81.4°C [1][4]
Melting Point -80°C [4]
Flash Point -8°C (17.6°F) [5]
Water Solubility Decomposes [4]

| Refractive Index | n20/D 1.369 |[4] |

Hazard Identification and Classification

DMDMS is classified as a hazardous substance, primarily due to its high flammability and potential to cause serious eye irritation.[2] A critical, secondary hazard is its reaction with water or moisture to decompose and liberate methanol.[2] Methanol is toxic and can cause systemic effects, including central nervous system depression, headaches, visual disturbances, and even blindness upon absorption, inhalation, or ingestion.[2]

Table 2: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram Signal Word
Flammable Liquids, Category 2 H225: Highly flammable liquid and vapor.[3] GHS02 (Flame) Danger [2]

| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation.[2] | GHS07 (Exclamation Mark) | |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with DMDMS.

3.1 Handling Protocols

  • Ventilation: Always handle DMDMS in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[2][6]

  • Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][7] Use only non-sparking tools and explosion-proof electrical equipment.[2][5]

  • Static Discharge: Take precautionary measures against static discharge.[4] All equipment, containers, and transfer lines must be properly grounded and bonded before and during transfer.[2][5]

  • Personal Contact: Avoid all contact with eyes and skin, and do not breathe vapors or mist.[2]

  • Empty Containers: Handle empty containers with care, as they may contain flammable residual vapors.[2]

3.2 Storage Protocols

  • Container: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2][5]

  • Location: Store in a designated flammables area, away from heat.[5]

  • Incompatible Materials: Store away from oxidizing agents, water, and moisture.[2][7] The material slowly decomposes in contact with moist air or water.[2]

Exposure Controls and Personal Protection

A combination of engineering controls and personal protective equipment (PPE) is mandatory to ensure safety.

4.1 Engineering Controls

  • Ventilation: A local exhaust or general room ventilation system is required.[8]

  • Safety Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where potential exposure exists.[2][6]

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles.[2] Protects against splashes and vapors causing serious eye irritation. Contact lenses should not be worn.[2]
Hand Protection Neoprene or nitrile rubber gloves.[2] Prevents skin contact and potential irritation.
Skin and Body Protection Wear suitable protective clothing.[2] Minimizes the risk of skin exposure.

| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[2][8] | Required when ventilation is inadequate or when exposure limits may be exceeded. |

Emergency and Experimental Safety Protocols

In the event of an emergency, the following protocols must be followed precisely.

5.1 First Aid Experimental Protocol

  • Eye Contact: Immediately flush the eyes cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do, and continue rinsing.[2] Immediately call a poison center or physician.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water.[2]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2] If the person feels unwell, seek medical advice.[7]

  • Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

  • Note to Physician: This product reacts with water in the stomach to form methanol.[2] Evidence of methanol poisoning includes a combination of visual disturbances, metabolic acidosis, and formic acid in the urine.[2] Treatment should be based on blood methanol levels and acid-base balance.[2]

5.2 Accidental Release Protocol

  • Remove Ignition Sources: Immediately eliminate all sources of ignition and use special care to avoid static charges.[2]

  • Evacuate: Evacuate all non-essential personnel from the area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering sewers or public waters.[8]

  • Cleanup: Equip the cleanup crew with proper PPE, including respiratory protection.[2] Use non-sparking tools to clean up the spill.[2] Absorb the liquid with an inert material (e.g., sand, dry earth) and shovel it into an appropriate container for disposal.[2]

5.3 Fire-Fighting Protocol

  • Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[2] Water spray or fog can be used to cool exposed containers.[8]

  • Specific Hazards: The substance is a highly flammable liquid and vapor.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5] Irritating fumes may develop when exposed to high temperatures.[2]

  • Protective Actions: Firefighters must wear proper protective equipment, including a positive-pressure self-contained breathing apparatus (SCBA).[6] Do not enter the fire area without full protective gear.[2]

Toxicological Information

The primary toxicological concern with DMDMS is its potential for severe eye irritation and the systemic toxicity of its hydrolysis product, methanol.

Table 4: Summary of Toxicological Data

Exposure Route Effect Details
Inhalation May cause respiratory tract irritation.[2] LC (rat) > 21,350 mg/m³/4hr.[3]
Eye Contact Causes serious eye irritation.[2]
Skin Contact May cause skin irritation.[2]
Ingestion May be harmful if swallowed.[2] Oral toxicity is associated with the hydrolysis product, methanol, which can cause nausea, vomiting, headache, and visual effects, including blindness. The onset of symptoms may be delayed up to 48 hours.[2]

| Chronic Exposure | Central Nervous System Effects | On contact with water, this compound liberates methanol, which is known to have a chronic effect on the central nervous system, potentially leading to recurring headaches or impaired vision.[2] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to emergency response.

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation & Assessment cluster_handling Standard Operating Procedure cluster_emergency Emergency Response risk_assessment 1. Risk Assessment (Flammability, Irritation, Methanol Formation) controls 2. Implement Controls risk_assessment->controls Identify Hazards ppe 3. Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) controls->ppe Select Appropriate Barriers handling 4. Safe Handling Procedure (In Fume Hood, Ground Equipment, No Ignition Sources) ppe->handling Ready for Work incident Incident Occurs handling->incident If control is lost exposure Personnel Exposure incident->exposure spill Spill or Release incident->spill fire Fire incident->fire first_aid Activate First Aid Protocol (Flush, Remove, Seek Medical Attention) exposure->first_aid Response spill_response Activate Spill Response Protocol (Evacuate, Ventilate, Absorb) spill->spill_response Response fire_response Activate Fire-Fighting Protocol (Use CO2/Dry Chem, Cool Containers) fire->fire_response Response

Caption: Logical workflow for the safe handling of this compound.

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Dimethylmethoxysilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxysilane (DMMOS) is a versatile organosilicon compound utilized in a range of applications, from a precursor in the synthesis of silicone polymers to a surface modifying agent. Its efficacy in these roles is intrinsically linked to its behavior in solution, specifically its solubility and stability in the organic solvents commonly employed in these processes. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data for researchers and professionals in drug development and materials science. Understanding these parameters is paramount for controlling reaction kinetics, ensuring formulation integrity, and predicting the performance of final products.

Solubility of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the physicochemical properties of alkoxysilanes, a qualitative understanding of its solubility can be established.

Alkoxysilanes, including this compound, are generally characterized by their miscibility with a broad spectrum of common organic solvents. This is attributed to the presence of both polar silicon-oxygen bonds and nonpolar alkyl groups, allowing for favorable interactions with various solvent types. For instance, the closely related compound, methyltrimethoxysilane, is reported to be highly miscible with standard organic solvents such as alcohols, hydrocarbons, and acetone. It is reasonable to infer a similar high degree of solubility for this compound in these and other common laboratory solvents under anhydrous conditions.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
Protic Solvents Methanol, EthanolHigh (reaction may occur)
Aprotic Polar Solvents Acetone, Tetrahydrofuran (THF)High
Aprotic Nonpolar Solvents Hexane, TolueneHigh
Experimental Protocol: Quantitative Determination of Solubility by the Gravimetric Method

This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

1. Objective: To determine the mass of this compound that can be dissolved in a given mass of an organic solvent to form a saturated solution at a specified temperature.

2. Materials:

  • This compound (high purity)

  • Selected organic solvent (anhydrous)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Glass vials with airtight caps

  • Syringe and syringe filter (PTFE, 0.2 µm)

  • Pre-weighed, oven-dried evaporating dish

  • Dessicator

  • Forced air oven

3. Procedure:

  • Preparation of Saturated Solution:

    • Add a known mass of the selected organic solvent to a series of glass vials.

    • Equilibrate the vials at the desired temperature in the shaker or water bath.

    • Gradually add an excess of this compound to each vial while stirring until a persistent separate phase is observed, indicating saturation.

    • Seal the vials and allow them to equilibrate for a minimum of 24 hours at a constant temperature with continuous agitation to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, cease agitation and allow any undissolved this compound to settle.

    • Carefully withdraw a known mass of the supernatant (the saturated solution) using a syringe, avoiding any undissolved material.

    • Immediately filter the withdrawn solution through a 0.2 µm PTFE syringe filter into a pre-weighed evaporating dish.

    • Record the exact mass of the filtered saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution in a forced air oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature slightly above the boiling point of the solvent is generally suitable).

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the this compound residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

4. Calculation of Solubility:

The solubility is calculated as the mass of this compound per 100 g of the solvent.

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in the aliquot) x 100

Where:

  • Mass of residue = Final constant mass of the evaporating dish and residue - Initial mass of the empty evaporating dish.

  • Mass of solvent in the aliquot = Total mass of the filtered saturated solution - Mass of residue.

Stability of this compound in Organic Solvents

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and subsequent condensation reactions. The presence of water, even in trace amounts, can initiate these degradation pathways. The nature of the organic solvent, particularly its protic or aprotic character, plays a significant role in the rate and extent of these reactions.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, where the methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by both acids and bases. The resulting dimethylsilanediol is an unstable intermediate that readily undergoes condensation with other silanol molecules or unreacted methoxysilane molecules to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.

G cluster_reactants Reactants cluster_products Products DMMOS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMMOS->Silanol + 2H₂O - 2CH₃OH Oligomer Siloxane Oligomers/Polymers [-(CH₃)₂Si-O-]n Silanol->Oligomer Condensation - H₂O Methanol Methanol CH₃OH Water Water H₂O

Figure 1. Simplified degradation pathway of this compound.

In Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, especially in the presence of moisture, the hydrolysis of this compound can be more pronounced. The solvent molecules themselves can participate in proton exchange, potentially facilitating the hydrolysis reaction.

In Aprotic Solvents (e.g., Acetone, THF, Hexane, Toluene): In anhydrous aprotic solvents, this compound is expected to be significantly more stable. However, the presence of any residual water can still lead to slow hydrolysis and condensation over time.

Experimental Protocol: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the hydrolysis and condensation of this compound in an organic solvent over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

1. Objective: To qualitatively and semi-quantitatively assess the stability of this compound in a selected organic solvent by monitoring the disappearance of the methoxy protons and the appearance of methanol protons.

2. Materials:

  • This compound (high purity)

  • Deuterated organic solvent (e.g., acetone-d₆, methanol-d₄)

  • Deuterium oxide (D₂O) or a known amount of H₂O

  • NMR tubes

  • NMR spectrometer

3. Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known concentration of this compound in the chosen deuterated organic solvent.

    • Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

    • To initiate the degradation, add a precise, small amount of D₂O or H₂O to the NMR tube. The amount can be varied to study the effect of water concentration.

    • Thoroughly mix the sample.

  • NMR Data Acquisition:

    • Immediately after mixing, begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly, and then at longer intervals for several days, depending on the reaction rate).

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra to allow for semi-quantitative comparison.

4. Data Analysis:

  • Spectral Assignment:

    • Identify the resonance signal for the methoxy protons (-OCH₃) of this compound.

    • Identify the resonance signal for the methyl protons of methanol, the hydrolysis byproduct.

    • Note any changes in the signals corresponding to the methyl protons on the silicon atom of this compound and any new signals that may appear due to the formation of siloxane oligomers.

  • Semi-Quantitative Analysis:

    • Integrate the methoxy proton signal of this compound and the methyl proton signal of methanol in each spectrum.

    • The relative decrease in the integral of the this compound methoxy signal and the corresponding increase in the integral of the methanol methyl signal over time provides a measure of the extent of hydrolysis.

    • Plot the relative integral values against time to visualize the degradation kinetics.

G start Prepare DMMOS solution in deuterated solvent t0_nmr Acquire initial ¹H NMR spectrum (t=0) start->t0_nmr add_water Add known amount of H₂O/D₂O t0_nmr->add_water mix Mix sample thoroughly add_water->mix time_series_nmr Acquire ¹H NMR spectra at time intervals mix->time_series_nmr analyze Analyze spectral data: - Integrate key signals - Plot concentration vs. time time_series_nmr->analyze end Determine stability and kinetics analyze->end

Figure 2. Experimental workflow for stability analysis by ¹H NMR.

Summary of Key Stability Factors

The stability of this compound in organic solvents is a critical consideration for its practical application. The following table summarizes the key factors influencing its degradation.

Table 2: Factors Affecting the Stability of this compound in Organic Solvents

FactorInfluence on StabilityRationale
Water Content Decreases stabilityWater is a key reactant in the hydrolysis of the methoxy groups, initiating the degradation pathway.
Solvent Type Protic solvents may decrease stabilityProtic solvents can facilitate proton transfer, which can catalyze the hydrolysis reaction, especially in the presence of trace water.
Temperature Higher temperatures decrease stabilityIncreased temperature generally accelerates the rates of both hydrolysis and condensation reactions.
pH (in aqueous mixtures) Acidic or basic conditions decrease stabilityBoth acid and base can catalyze the hydrolysis and/or condensation of alkoxysilanes.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, its qualitative high solubility in a range of common organic solvents allows for its versatile use. The primary challenge in its application lies in managing its stability, which is intrinsically linked to the presence of water and the nature of the solvent. By understanding the degradation pathways and employing analytical techniques such as NMR spectroscopy, researchers can effectively monitor and control the stability of this compound solutions. The detailed experimental protocols provided in this guide offer a framework for generating crucial data to optimize reaction conditions, ensure the integrity of formulations, and ultimately enhance the performance of materials and products derived from this important organosilicon compound.

The Kinetics of Dimethylmethoxysilane Hydrolysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of dimethylmethoxysilane (DMMS) hydrolysis. The hydrolysis of alkoxysilanes is a fundamental process in materials science and is of growing interest in drug development for applications such as the synthesis of silica-based drug delivery systems and functionalized surfaces. Understanding the kinetics of this reaction is crucial for controlling the properties of the resulting materials. This document details the reaction mechanisms, influencing factors, and experimental protocols for kinetic analysis, with a focus on providing quantitative data and clear visualizations to aid researchers in this field.

Introduction to this compound Hydrolysis

This compound ((CH₃)₂SiH(OCH₃)) is a dialkoxysilane that undergoes hydrolysis to form silanol intermediates, which can then participate in condensation reactions to form siloxane polymers. The overall reaction can be summarized in two main stages:

  • Hydrolysis: The methoxy group (-OCH₃) is replaced by a hydroxyl group (-OH) from water. This is a stepwise process, with the first hydrolysis step often being the rate-determining one.

  • Condensation: The silanol intermediates react with each other or with unhydrolyzed DMMS to form siloxane bonds (Si-O-Si) and release water or methanol.

The kinetics of these reactions are influenced by several factors, including pH, temperature, solvent, and the presence of catalysts.

Reaction Mechanisms

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in the methoxy group. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a pentacoordinate transition state.

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This also proceeds through a pentacoordinate intermediate. The base-catalyzed hydrolysis is generally faster than the acid-catalyzed reaction.

Signaling Pathways and Logical Relationships

The hydrolysis and subsequent condensation of this compound can be visualized as a series of interconnected reactions. The following diagram illustrates the general pathway from the starting material to the formation of siloxane oligomers.

G DMMS This compound ((CH₃)₂SiH(OCH₃)) Hydrolysis1 First Hydrolysis + H₂O, - CH₃OH DMMS->Hydrolysis1 Intermediate1 Dimethylsilanol ((CH₃)₂SiH(OH)) Hydrolysis1->Intermediate1 Condensation1 Condensation - H₂O Intermediate1->Condensation1 Dimer Siloxane Dimer Condensation1->Dimer Condensation2 Further Condensation Dimer->Condensation2 Oligomers Siloxane Oligomers/Polymers Condensation2->Oligomers

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of this compound.

Quantitative Kinetic Data

SilaneReaction ConditionsRate Constant (k)Reference
Methyltriethoxysilane (MTES)Alkaline, in various solventsVaries with solvent[1]
Dimethyldiethoxysilane (DMDES)Acid-catalyzed in EtOHFollows second-order kinetics[2]
Methyltriethoxysilane (MTES)Acid-catalyzed in various solventsVaries with solvent[1]
Tetraethoxysilane (TEOS)Acid-catalyzed in EtOHFollows second-order kinetics[2]

Experimental Protocols for Kinetic Analysis

The kinetics of this compound hydrolysis can be monitored in situ using various spectroscopic techniques. The two most common methods are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow

The general workflow for a kinetic study of DMMS hydrolysis is as follows:

G cluster_prep Sample Preparation cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis Prep Prepare reaction mixture (DMMS, solvent, H₂O, catalyst) FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR Kinetics Determine reaction kinetics (rate constants, order) FTIR->Kinetics NMR->Kinetics

Figure 2: General experimental workflow for kinetic analysis of DMMS hydrolysis.
Detailed Methodology: FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the hydrolysis of alkoxysilanes by observing changes in the vibrational bands of the functional groups involved in the reaction.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of the liquid-phase reaction.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).

    • Prepare a catalyst solution (e.g., an acidic or basic aqueous solution).

    • Initiate the reaction by mixing the DMMS solution with the catalyst solution at a controlled temperature.

  • Data Acquisition:

    • Record a background spectrum of the ATR crystal.

    • Introduce the reaction mixture into the ATR cell.

    • Record FTIR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹) to follow the consumption of DMMS.

    • Monitor the increase in the intensity of the Si-OH stretching band (a broad band around 3200-3700 cm⁻¹) and the C-OH stretching band of methanol (around 1030 cm⁻¹) to follow the formation of products.

    • The concentration of the species can be determined by integrating the area of the characteristic peaks.

    • Plot the concentration of DMMS versus time to determine the reaction order and the rate constant. The hydrolysis of alkoxysilanes often follows pseudo-first-order kinetics when water is in large excess.

Detailed Methodology: ²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a highly specific technique for studying the hydrolysis and condensation of silanes as it directly probes the silicon environment.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

  • Sample Preparation:

    • Prepare the reaction mixture as described for the FTIR analysis, often using a deuterated solvent for the NMR lock.

    • The reaction can be carried out directly in an NMR tube.

  • Data Acquisition:

    • Acquire a ²⁹Si NMR spectrum of the starting material.

    • Initiate the reaction and acquire spectra at regular time intervals. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the required relaxation delay between scans.

  • Data Analysis:

    • The chemical shift of the ²⁹Si nucleus changes as the methoxy groups are replaced by hydroxyl groups and as siloxane bonds are formed.

    • Identify and assign the peaks corresponding to the different silicon species (e.g., (CH₃)₂SiH(OCH₃), (CH₃)₂SiH(OH), and various siloxane oligomers).

    • Integrate the peak areas to determine the relative concentrations of each species over time.

    • Plot the concentrations of the reactant and intermediates versus time to determine the rate constants for the individual steps of the hydrolysis and condensation reactions.

Factors Influencing Reaction Kinetics

Several factors can significantly affect the rate of this compound hydrolysis:

  • pH: The hydrolysis rate is at a minimum around neutral pH and increases under both acidic and basic conditions.

  • Catalyst: The type and concentration of the acid or base catalyst have a strong influence on the reaction rate.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The polarity and composition of the solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction rate.

  • Steric and Inductive Effects: The nature of the organic substituents on the silicon atom can affect the reaction rate through steric hindrance and electronic effects.

Conclusion

This technical guide has provided a detailed overview of the reaction kinetics of this compound hydrolysis. While specific quantitative data for DMMS is limited, the general principles of alkoxysilane hydrolysis, along with the detailed experimental protocols provided, offer a solid foundation for researchers in this field. By carefully controlling the reaction conditions and utilizing the analytical techniques described, scientists and drug development professionals can effectively study and manipulate the hydrolysis of this compound for a variety of applications.

References

An In-Depth Technical Guide to the Silanization Process with Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the silanization process using dimethylmethoxysilane. Silanization is a critical surface modification technique used to alter the surface properties of various substrates, rendering them hydrophobic and enabling further functionalization. This guide is tailored for professionals in research, scientific, and drug development fields who utilize surface modification in applications ranging from microfluidics and biosensors to controlled drug delivery systems. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the foundational principles, experimental protocols adapted from similar silanes, and representative data to serve as a practical resource.

Core Principles of Silanization with this compound

Silanization with this compound is a chemical process that covalently bonds a dimethylsilyl group to a substrate surface, typically one rich in hydroxyl (-OH) groups like glass, silicon, or polydimethylsiloxane (PDMS). This process fundamentally alters the surface chemistry, transitioning it from hydrophilic to hydrophobic. The reaction proceeds in two primary steps: hydrolysis and condensation.

  • Hydrolysis: The methoxy group (-OCH₃) of this compound reacts with water molecules present on the substrate surface or in the reaction solvent. This reaction forms a reactive silanol intermediate (a molecule with a Si-OH group) and releases methanol as a byproduct. The presence of a controlled amount of water is crucial for this step.

  • Condensation: The newly formed silanol groups on the this compound molecule then react with the hydroxyl groups on the substrate surface. This condensation reaction forms a stable siloxane bond (Si-O-Si), covalently attaching the dimethylsilyl group to the surface and releasing a water molecule.

The resulting surface is terminated with methyl (-CH₃) groups, which are nonpolar and responsible for the observed hydrophobicity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

PropertyValueReference
Chemical Formula C₃H₁₀OSi[1]
Molecular Weight 89.19 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point Not explicitly available; related compound dimethyldimethoxysilane boils at 81.4 °C
Density Not explicitly available; related compound dimethyldimethoxysilane has a density of 0.88 g/mL at 25 °C
Solubility Soluble in organic solvents. Reacts with water.[2]
Hazards Highly flammable liquid and vapor. Causes skin and eye irritation.

Reaction Mechanism and Experimental Workflow

To visualize the silanization process, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

SilanizationMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DMS H3C-Si(CH3)-OCH3 H2O + H2O Silanol H3C-Si(CH3)-OH Methanol + CH3OH SurfaceOH Substrate-OH Silanol2 + H3C-Si(CH3)-OH Siloxane Substrate-O-Si(CH3)2-H H2O_out + H2O DMS_node This compound Silanol_intermediate Silanol Intermediate DMS_node->Silanol_intermediate Hydrolysis Water_node Water Water_node->Silanol_intermediate Modified_Surface Modified Hydrophobic Surface Silanol_intermediate->Modified_Surface Condensation Substrate_node Hydroxylated Substrate Substrate_node->Modified_Surface

Caption: Chemical pathway of silanization with this compound.

ExperimentalWorkflow start Start clean Substrate Cleaning (e.g., Piranha solution, Plasma) start->clean dry Drying (Oven or Nitrogen Stream) clean->dry prepare Prepare Silane Solution (e.g., 1-5% in anhydrous solvent) dry->prepare silanize Substrate Immersion (Controlled environment) prepare->silanize rinse Rinsing (with anhydrous solvent) silanize->rinse cure Curing (e.g., Oven baking) rinse->cure characterize Surface Characterization (Contact Angle, XPS, AFM) cure->characterize end End characterize->end

Caption: General experimental workflow for surface silanization.

Experimental Protocols

The following protocols are adapted from established procedures for similar alkoxysilanes and should be optimized for specific substrates and applications.

Protocol 1: Solution-Phase Silanization of Glass or Silicon Substrates

This protocol is suitable for treating glass slides, silicon wafers, or other hydroxylated surfaces.

Materials:

  • Substrates (e.g., glass microscope slides)

  • This compound

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Cleaning solution (e.g., Piranha solution [a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ] or appropriate detergent)

  • Deionized water

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates to ensure a high density of surface hydroxyl groups. This can be achieved by sonicating in a detergent solution followed by extensive rinsing with deionized water, or for a more rigorous clean, by immersion in Piranha solution for 15-30 minutes.

    • Rinse the substrates copiously with deionized water.

    • Dry the substrates thoroughly, for instance, by blowing with dry nitrogen gas and then baking in an oven at 110-120°C for at least 1 hour.

  • Silane Solution Preparation:

    • In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. The optimal concentration may need to be determined empirically. The solution should be prepared fresh before each use.

  • Silanization:

    • Immerse the cleaned and dried substrates in the silane solution. To prevent premature hydrolysis and polymerization of the silane in the bulk solution, it is recommended to perform this step in a controlled, low-humidity environment (e.g., a glove box or desiccator).

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. The incubation time is a critical parameter that can be adjusted to control the quality of the silane layer.

  • Rinsing:

    • Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.

  • Curing:

    • Cure the silanized substrates by baking them in an oven. A typical curing step is 30-60 minutes at 110°C. This step helps to drive the condensation reaction to completion and remove any residual solvent.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until use.

Protocol 2: Vapor-Phase Silanization

Vapor-phase deposition can produce more uniform monolayers and is suitable for treating complex geometries.

Materials:

  • Substrates

  • This compound

  • Vacuum desiccator or vacuum oven

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean and dry the substrates as described in Protocol 1.

  • Vapor Deposition:

    • Place the cleaned substrates inside a vacuum desiccator or vacuum oven.

    • Place a small, open container (e.g., a glass vial) containing a few drops of this compound in the chamber, ensuring it will not spill.

    • Evacuate the chamber using a vacuum pump to a pressure that facilitates the vaporization of the silane.

    • Allow the deposition to proceed for several hours to overnight at room temperature. The process can be accelerated by gently heating the chamber (e.g., to 60-80°C).

  • Venting and Curing:

    • After the deposition period, vent the chamber with an inert gas like nitrogen or argon.

    • If the deposition was performed at an elevated temperature, the curing may be complete. If performed at room temperature, a separate curing step in an oven (e.g., 110°C for 30-60 minutes) is recommended.

  • Storage:

    • Store the functionalized substrates in a desiccator.

Quantitative Data and Surface Characterization

While specific quantitative data for this compound is scarce, the following tables provide representative data for similar silane-modified surfaces to serve as a benchmark. The actual values for this compound-treated surfaces will depend on the substrate, cleaning procedure, and silanization conditions.

Representative Contact Angle Data

Contact angle goniometry is a common technique to quantify the hydrophobicity of a surface. A higher water contact angle indicates a more hydrophobic surface.

Surface TreatmentSubstrateWater Contact Angle (°)Reference
Untreated GlassGlass~30-55[3]
APTES (Aminopropyltriethoxysilane)Glass~60-85[4][5]
DichlorodimethylsilaneGlass~95-100[6]
Long-chain Alkylsilane (e.g., C18)Silicon Wafer~105-110N/A

Note: The values presented are typical ranges found in the literature for various silane treatments and are for comparative purposes.

Representative Surface Energy Data

Surface energy is another critical parameter that influences how a surface interacts with its environment. It is often calculated from contact angle measurements with different liquids.

SurfaceDispersive Component (mN/m)Polar Component (mN/m)Total Surface Energy (mN/m)Reference
Clean Silicon Wafer~36~17~53[7]
HMDS-Treated Silicon~27-29~2-5~29-34[2]
PDMS~12~0~12[7]

Note: This data is for other types of surface modifications and is provided as a general reference for the expected range of surface energies.

Kinetics of Hydrolysis and Condensation

The rates of hydrolysis and condensation of alkoxysilanes are influenced by several factors, including pH, water concentration, solvent, and temperature.[8][9][10]

  • pH: The hydrolysis rate is generally minimized at a neutral pH and increases under both acidic and basic conditions. Condensation is slowest at a pH of around 4.

  • Water Concentration: A sufficient amount of water is necessary for hydrolysis, but excess water can lead to self-condensation of the silane in solution, forming aggregates instead of a uniform surface layer.

  • Solvent: The choice of solvent can affect the solubility of the silane and the availability of water.

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[11]

Due to the lack of specific kinetic data for this compound, it is recommended to empirically optimize the reaction time and other parameters for a given application.

Applications in Drug Development and Research

The ability of this compound to create hydrophobic and well-defined surfaces makes it a valuable tool in various research and drug development applications.

  • Microfluidics: In the fabrication of microfluidic devices, especially those made from PDMS, surface modification is often necessary to control fluid flow, prevent non-specific adsorption of biomolecules, and create patterns of varying wettability.[12][13][14] Silanization with this compound can be used to render channels hydrophobic, which is advantageous for certain applications like droplet-based microfluidics.

  • Biosensors: The functionalization of sensor surfaces is a critical step in the development of reliable biosensors.[15][16] While this compound itself provides a passive, hydrophobic surface, it can be a part of a multi-step functionalization process where specific patterns of hydrophobicity and hydrophilicity are desired.

  • Controlled Drug Delivery: The surface properties of drug delivery vehicles, such as nanoparticles or microdevices, play a crucial role in their interaction with biological systems and in controlling the drug release profile.[14][17][18][19][20] Silanization can be employed to modify the surface of these carriers to enhance their stability, control their aggregation, and modulate their interaction with physiological environments. For instance, creating hydrophobic domains on a drug carrier can influence the encapsulation and release of hydrophobic drugs.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

  • Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: It can be harmful if swallowed or in contact with skin and can cause serious eye irritation.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and water.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[2][4]

References

Methodological & Application

Synthesis of Silica Nanoparticles Using Dimethylmethoxysilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of silica nanoparticles utilizing dimethylmethoxysilane as a precursor. The methodologies outlined are intended to guide researchers in the controlled synthesis of these nanoparticles for various applications, particularly in the field of drug development and delivery.

Introduction

Silica nanoparticles (SNPs) are widely investigated for their versatile applications in biomedicine, owing to their tunable particle size, high surface area, and biocompatibility. While tetraethyl orthosilicate (TEOS) is a commonly used precursor, the use of organosilanes like this compound offers the potential to modify the surface properties of the resulting nanoparticles, influencing their hydrophobicity and interaction with biological systems. The synthesis of silica nanoparticles from this compound typically follows a sol-gel process involving hydrolysis and condensation reactions. The control of reaction parameters is crucial for obtaining nanoparticles with desired characteristics.

Experimental Protocols

This section details the experimental procedures for the synthesis of silica nanoparticles using this compound.

Materials and Equipment

Materials:

  • This compound (DMDMOS)

  • Ethanol (absolute)

  • Ammonia solution (28-30%)

  • Deionized water

  • (Optional) Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) for mesoporous structures

  • (Optional) Drug molecule for encapsulation studies (e.g., Doxorubicin)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Centrifuge

  • Ultrasonicator

  • Oven or furnace for drying/calcination

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • Spectrophotometer (for drug loading and release studies)

  • Microscope (e.g., SEM, TEM) for morphological analysis

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method Modification)

This protocol describes a modified Stöber method for the synthesis of spherical silica nanoparticles.

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control the particle size.

  • Add ammonia solution to the ethanol/water mixture to act as a catalyst. The concentration of ammonia influences the rate of hydrolysis and condensation, thereby affecting particle size.

  • While stirring the solution vigorously, add this compound dropwise using a dropping funnel. The rate of addition should be controlled to ensure uniform nucleation and growth.

  • Allow the reaction to proceed at a constant temperature (e.g., room temperature or slightly elevated) for a specified duration (typically several hours).

  • After the reaction is complete, collect the silica nanoparticles by centrifugation.

  • Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.

  • Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C).

Synthesis of Mesoporous Silica Nanoparticles (with Surfactant Template)

For applications requiring a porous structure, such as drug delivery, a surfactant template can be used.

Procedure:

  • Dissolve a surfactant, such as CTAB, in a mixture of deionized water and ethanol in a round-bottom flask with stirring.

  • Add ammonia solution to the surfactant solution.

  • Add this compound dropwise to the solution while maintaining vigorous stirring.

  • Continue the reaction at a controlled temperature (e.g., 40-60 °C) for several hours to allow for the formation of the silica-surfactant composite.

  • Collect the nanoparticles by centrifugation and wash them with ethanol and water.

  • To create the mesoporous structure, the surfactant template must be removed. This can be achieved by:

    • Solvent Extraction: Refluxing the nanoparticles in an acidic ethanol solution.

    • Calcination: Heating the nanoparticles in a furnace at high temperatures (e.g., 550 °C) to burn off the organic template.

  • The resulting mesoporous silica nanoparticles are then washed and dried.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of silica nanoparticles using this compound. The exact values will depend on the specific reaction conditions.

Table 1: Influence of Reaction Parameters on Particle Size

ParameterVariationResulting Particle Size (nm)Polydispersity Index (PDI)
Ammonia Concentration LowLargerHigher
HighSmallerLower
Water:Silane Ratio LowSmallerLower
HighLargerHigher
Temperature LowLargerHigher
HighSmallerLower

Table 2: Characterization of this compound-Derived Silica Nanoparticles

PropertyTypical ValueCharacterization Technique
Particle Size 50 - 200 nmDynamic Light Scattering (DLS), SEM, TEM
Surface Area 100 - 500 m²/gBrunauer-Emmett-Teller (BET) Analysis
Pore Volume 0.2 - 0.8 cm³/gBET Analysis
Zeta Potential -20 to -40 mV (in neutral pH)Electrophoretic Light Scattering

Mandatory Visualizations

Experimental Workflow: Sol-Gel Synthesis of Silica Nanoparticles

G cluster_0 Preparation of Reaction Mixture cluster_1 Hydrolysis and Condensation cluster_2 Nanoparticle Isolation and Purification cluster_3 Final Product A Mix Ethanol and Deionized Water B Add Ammonia Catalyst A->B Homogenize C Add this compound (dropwise) B->C Initiate Reaction D Stir at Controlled Temperature C->D Allow for Nucleation and Growth E Centrifugation D->E Collect Particles F Wash with Ethanol and Water E->F Remove Impurities G Dry Silica Nanoparticles F->G Final Product

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Mechanism: Hydrolysis and Condensation of this compound

G DMDMOS This compound (CH3)2Si(OCH3)2 Hydrolyzed Hydrolyzed Intermediate (CH3)2Si(OH)2 DMDMOS->Hydrolyzed Hydrolysis (+ H2O) Siloxane Siloxane Bond Formation -Si-O-Si- Hydrolyzed->Siloxane Condensation (- H2O) Nanoparticle Silica Nanoparticle Network Siloxane->Nanoparticle Polycondensation

Caption: Simplified mechanism of silica nanoparticle formation.

Application Workflow: Drug Loading and Release

G cluster_0 Drug Loading cluster_1 Drug Release A Disperse Mesoporous Silica Nanoparticles in Solvent B Add Drug Solution A->B Prepare for Loading C Stir for Encapsulation B->C Facilitate Diffusion into Pores D Centrifuge and Wash C->D Isolate Drug-Loaded Particles E Incubate Drug-Loaded Nanoparticles in Release Medium (e.g., PBS) D->E Simulate Physiological Conditions F Monitor Drug Concentration Over Time E->F Quantify Release Profile

Caption: Workflow for drug loading and release studies.

Applications in Drug Development

Silica nanoparticles synthesized from this compound can be tailored for various drug delivery applications. The presence of methyl groups on the silica surface can impart a degree of hydrophobicity, which can be advantageous for the encapsulation of hydrophobic drugs.

Key Application Areas:

  • Controlled Drug Release: The porous structure of mesoporous silica nanoparticles allows for the loading of therapeutic agents and their sustained release over time.

  • Targeted Drug Delivery: The surface of the silica nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Improving Drug Solubility: By encapsulating poorly water-soluble drugs within the silica matrix, their apparent solubility and bioavailability can be improved.

  • Bioimaging: Fluorescent dyes can be incorporated into the silica nanoparticles, enabling their use as imaging agents to track their biodistribution and cellular uptake.

Characterization Techniques

A comprehensive characterization of the synthesized silica nanoparticles is essential to ensure their quality and suitability for the intended application.

  • Particle Size and Morphology: Dynamic Light Scattering (DLS) provides information on the hydrodynamic diameter and size distribution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and morphology of the nanoparticles.

  • Surface Area and Porosity: The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area, pore volume, and pore size distribution of mesoporous silica nanoparticles.

  • Surface Charge: Zeta potential measurements are used to determine the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes.

  • Chemical Composition: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of siloxane bonds and organic functional groups. Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis.

  • Drug Loading and Release: Ultraviolet-Visible (UV-Vis) Spectroscopy or High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the amount of drug loaded into the nanoparticles and to monitor its release profile over time.

By following these protocols and characterization techniques, researchers can reliably synthesize and evaluate silica nanoparticles derived from this compound for a wide range of applications in drug development and beyond.

Application Notes and Protocols for Surface Modification with Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of various materials. Dimethylmethoxysilane ((CH₃)₂Si(OCH₃)₂) is a dialkoxysilane used to impart a hydrophobic character to surfaces. This process is critical in a range of applications, including the creation of non-wetting surfaces, modulation of protein adsorption, and development of specialized coatings. The two methyl groups provide a low surface energy, while the methoxy groups react with surface hydroxyls to form a stable, covalently bound siloxane layer.

This document provides detailed protocols for the surface modification of hydroxylated substrates, such as glass and silicon, using this compound. It includes procedures for both solution-phase and vapor-phase deposition, as well as methods for characterizing the resulting hydrophobic surfaces.

Principle of Surface Modification

The surface modification process with this compound occurs in two primary steps:

  • Hydrolysis: The methoxy groups (-OCH₃) of the this compound molecule react with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol groups (-Si-OH).

  • Condensation: These newly formed silanol groups then react (condense) with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si). This reaction covalently links the dimethylsilyl groups to the surface. Additionally, adjacent silanol groups on the surface-bound silane can condense with each other, leading to the formation of a cross-linked polysiloxane layer. This process effectively replaces the hydrophilic hydroxyl groups on the substrate with a low-energy, hydrophobic dimethylsiloxane layer.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation DMMOS This compound ((CH₃)₂Si(OCH₃)₂) Silanol Reactive Silanol ((CH₃)₂Si(OH)₂) DMMOS->Silanol + 2H₂O - 2CH₃OH Water Water (H₂O) Water->DMMOS Substrate Hydroxylated Surface (Substrate-OH) Modified_Surface Modified Surface (Substrate-O-Si(CH₃)₂-) Substrate->Modified_Surface + Silanol - H₂O Silanol_2 Reactive Silanol ((CH₃)₂Si(OH)₂) Silanol_2->Substrate

Caption: Chemical pathway of this compound silanization.

Data Presentation

The following table summarizes the expected quantitative data for surface properties of glass and silicon substrates before and after modification with this compound. The data is compiled from studies on analogous dialkoxydimethylsilanes and other hydrophobic silanes.

PropertySubstrateBefore ModificationAfter Modification (Expected)
Water Contact Angle (WCA) Glass Slide< 30°[1]~90° - 100°
Silicon Wafer~20° - 50°[2][3]~90° - 95°
Surface Free Energy (SFE) GlassHigh (~70 mN/m)Low (~20-30 mN/m)
Silicon WaferHigh (~40-60 mN/m)Low (~20-30 mN/m)

Experimental Protocols

Two primary protocols are presented for the surface modification of glass or silicon substrates with this compound: a solution-phase deposition method and a vapor-phase deposition method.

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is crucial for achieving a uniform and stable silane layer. This cleaning procedure is a prerequisite for both deposition protocols.

Materials:

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Detergent solution

  • Deionized (DI) water

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas stream

  • Oven or hot plate

Procedure:

  • Sonicate the substrates in a detergent solution for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in acetone for 10 minutes.

  • Sonicate the substrates in isopropanol for 10 minutes.

  • Rinse the substrates again with DI water and dry them under a stream of nitrogen.

  • Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

  • Dry the substrates under a nitrogen stream and then bake them in an oven at 110-120°C for at least 1 hour immediately prior to silanization.

G start Start: Uncleaned Substrate detergent 1. Sonicate in Detergent Solution start->detergent rinse1 2. Rinse with DI Water detergent->rinse1 acetone 3. Sonicate in Acetone rinse1->acetone isopropanol 4. Sonicate in Isopropanol acetone->isopropanol rinse2 5. Rinse and Dry with Nitrogen isopropanol->rinse2 piranha 6. Piranha Etch (Hydroxylation) rinse2->piranha rinse3 7. Extensive Rinse with DI Water piranha->rinse3 dry 8. Dry and Bake (110-120°C) rinse3->dry end End: Clean, Hydroxylated Substrate dry->end

Caption: Workflow for substrate cleaning and hydroxylation.

Protocol 2: Solution-Phase Deposition

This protocol describes the modification of substrates by immersion in a this compound solution.

Materials:

  • Cleaned, hydroxylated substrates

  • This compound

  • Anhydrous toluene or hexane

  • Glass staining jars or beakers with covers

  • Orbital shaker or stir plate

  • Oven

Procedure:

  • In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a clean, dry glass container.

  • Place the cleaned and hydroxylated substrates in a slide rack or holder and immerse them in the silane solution. Ensure the substrates are fully submerged and not touching each other.

  • Cover the container to minimize exposure to atmospheric moisture.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • After the incubation period, remove the substrates from the silane solution.

  • Rinse the substrates thoroughly with fresh anhydrous solvent to remove any unbound silane.

  • Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer.

  • Store the modified substrates in a clean, dry environment.

Protocol 3: Vapor-Phase Deposition

Vapor-phase deposition can produce highly uniform monolayers and is performed in a vacuum desiccator or a dedicated CVD chamber.

Materials:

  • Cleaned, hydroxylated substrates

  • This compound

  • Vacuum desiccator

  • Small, open glass vial

  • Vacuum pump

Procedure:

  • Place the cleaned and dried substrates inside a vacuum desiccator.

  • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.

  • Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • After the reaction period, vent the desiccator to atmospheric pressure, preferably in a fume hood.

  • Remove the coated substrates and rinse them with an anhydrous solvent like toluene to remove any loosely bound silane molecules.

  • Dry the substrates with a stream of inert gas or in an oven at 100°C for 30 minutes.

  • Store the modified substrates in a clean, dry environment.

Characterization of Modified Surfaces

The success of the surface modification can be assessed using several analytical techniques:

  • Contact Angle Goniometry: This is the most common method to quantify the change in surface wettability. A significant increase in the water contact angle indicates successful hydrophobization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information of the top surface layer (1-10 nm). It can confirm the presence of silicon and carbon from the silane layer and a decrease in the substrate's oxygen signal.

  • Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the surface before and after modification. A uniform silane coating should result in a smooth surface.

G start Start: Modified Substrate contact_angle 1. Contact Angle Goniometry (Assess Hydrophobicity) start->contact_angle xps 2. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition) start->xps afm 3. Atomic Force Microscopy (AFM) (Surface Topography) start->afm end End: Characterized Surface contact_angle->end xps->end afm->end

Caption: Workflow for the characterization of modified surfaces.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the surface modification of hydroxylated substrates using this compound to create hydrophobic surfaces. The choice between solution-phase and vapor-phase deposition will depend on the specific application requirements and available laboratory equipment. Proper substrate cleaning and characterization are critical steps to ensure the formation of a uniform and stable silane layer. For researchers and professionals in drug development and related fields, the ability to precisely control surface properties is essential, and these protocols offer a reliable method to achieve this.

References

Application Notes and Protocols: Dimethylmethoxysilane as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxysilane (DMDMS) is a bifunctional organosilane compound utilized as a crosslinking agent in polymer chemistry. Its structure, featuring two methoxy groups, allows it to react with various polymer backbones containing active functional groups such as hydroxyl (-OH) or silanol (Si-OH) groups. The crosslinking process, typically proceeding via hydrolysis and condensation reactions, results in the formation of stable siloxane bridges (Si-O-Si) between polymer chains. This three-dimensional network structure significantly enhances the mechanical, thermal, and chemical properties of the base polymer.

These application notes provide a comprehensive overview of the use of this compound as a crosslinking agent, including detailed experimental protocols and expected property modifications.

Mechanism of Action

The crosslinking mechanism of this compound involves a two-step process:

  • Hydrolysis: In the presence of moisture (water), the methoxy groups (-OCH₃) on the silicon atom of DMDMS undergo hydrolysis to form reactive silanol groups (-OH). This reaction can be catalyzed by acids or bases.

  • Condensation: The newly formed silanol groups can then condense with each other or with hydroxyl groups present on the polymer chains, eliminating water and forming stable siloxane (Si-O-Si) crosslinks.

This process transforms a collection of individual polymer chains into a single, covalently-linked network, altering the material's properties from thermoplastic or liquid to a more rigid, thermoset material.

Data Presentation: Expected Effects of Crosslinking with this compound

Quantitative data on the specific effects of varying this compound concentrations on polymer properties is not extensively available in publicly accessible literature. The following tables summarize the generally expected qualitative trends and include illustrative data where found. Researchers are encouraged to perform systematic studies to determine the optimal DMDMS concentration for their specific application.

Table 1: Effect of this compound Concentration on Mechanical Properties

DMDMS ConcentrationTensile StrengthYoung's ModulusElongation at Break
LowSlight IncreaseSlight IncreaseMay Decrease
MediumSignificant IncreaseSignificant IncreaseSignificant Decrease
HighMay Plateau or DecreaseMay Plateau or DecreaseSubstantial Decrease

Table 2: Effect of this compound Concentration on Thermal Properties

DMDMS ConcentrationGlass Transition Temp. (Tg)Decomposition Temp. (TGA)
No DMDMS (Control)BaselineBaseline
With DMDMSIncreasesIncreases.[1]
Illustrative Example (Post-crosslinking of NaphMG)N/ANo change (374 °C).[1]

Table 3: Effect of this compound Concentration on Physical Properties (e.g., for Hydrogels)

DMDMS ConcentrationSwelling RatioCrosslink DensityGel Content
LowHighLowModerate
MediumDecreasesIncreasesHigh
HighLowHighVery High

Experimental Protocols

Protocol 1: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes a common method for crosslinking a hydroxyl-terminated PDMS prepolymer using this compound.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)

  • This compound (DMDMS)

  • Tin(II) octoate or other suitable catalyst

  • Anhydrous toluene or other appropriate solvent

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Syringes for reagent addition

  • Vacuum oven

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and a septum for reagent addition. Purge the system with dry nitrogen for 15-20 minutes.

  • Reagent Addition:

    • Add a known amount of hydroxyl-terminated PDMS to the flask.

    • Dissolve the PDMS in anhydrous toluene to achieve the desired concentration (e.g., 20-50 wt%).

    • Begin stirring the solution.

    • Using a syringe, add the desired amount of this compound to the reaction mixture. The amount will depend on the desired crosslink density.

    • Add a catalytic amount of tin(II) octoate (e.g., 0.1-0.5 wt% relative to the polymer).

  • Curing:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for a specified time (e.g., 2-6 hours). The optimal time and temperature should be determined experimentally.

    • Monitor the viscosity of the solution. An increase in viscosity indicates the progression of the crosslinking reaction.

  • Solvent Removal and Post-Curing:

    • Once the desired level of crosslinking is achieved, cool the reaction mixture to room temperature.

    • Pour the crosslinked polymer solution into a mold or onto a flat surface.

    • Remove the solvent in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

    • For complete curing, the polymer can be post-cured at a higher temperature (e.g., 100-120°C) for an additional 1-2 hours.

Protocol 2: Characterization of Crosslinked Polymers

1. Gel Content Determination:

This method determines the extent of crosslinking by measuring the insoluble fraction of the polymer in a suitable solvent.

  • Accurately weigh a sample of the crosslinked polymer (W_initial).

  • Place the sample in a Soxhlet extraction apparatus or a sealed container with a suitable solvent (e.g., toluene for PDMS).

  • Extract for 24-48 hours.

  • Carefully remove the sample and dry it in a vacuum oven until a constant weight is achieved (W_final).

  • Calculate the gel content: Gel Content (%) = (W_final / W_initial) * 100.

2. Swelling Ratio Measurement (for Hydrogels):

This protocol is used to determine the swelling capacity of a crosslinked hydrogel.

  • Accurately weigh a dried sample of the hydrogel (W_dry).

  • Immerse the sample in deionized water or a buffer solution at a specific temperature (e.g., 25°C or 37°C).

  • Allow the hydrogel to swell to equilibrium (typically 24-48 hours).

  • Carefully remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (W_swollen).

  • Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.

3. Mechanical Testing:

  • Prepare dog-bone or rectangular shaped specimens of the crosslinked polymer according to ASTM standards (e.g., ASTM D412).

  • Perform tensile testing using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

4. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Use a TGA instrument to determine the thermal stability and decomposition temperature of the crosslinked polymer. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Differential Scanning Calorimetry (DSC): Use a DSC instrument to determine the glass transition temperature (Tg) of the crosslinked polymer.

Visualizations

Crosslinking_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Reactive Silanol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2H₂O Water H₂O (Moisture) Methanol Methanol (Byproduct) Silanol->Methanol - 2CH₃OH PolymerOH Polymer with -OH groups CrosslinkedPolymer Crosslinked Polymer with Siloxane Bridges PolymerOH->CrosslinkedPolymer Silanol2 Reactive Silanol (CH₃)₂Si(OH)₂ Silanol2->CrosslinkedPolymer Water2 H₂O (Byproduct) CrosslinkedPolymer->Water2 - H₂O

Caption: The two-step reaction mechanism of this compound crosslinking.

Experimental_Workflow start Start: Polymer Precursor & DMDMS mixing 1. Mixing and Dissolving (Polymer + Solvent + DMDMS) start->mixing catalyst 2. Catalyst Addition mixing->catalyst curing 3. Curing (Heat and Time) catalyst->curing solvent_removal 4. Solvent Removal (Vacuum Oven) curing->solvent_removal post_curing 5. Post-Curing (Optional) solvent_removal->post_curing characterization 6. Characterization (Mechanical, Thermal, Swelling) post_curing->characterization end End: Crosslinked Polymer characterization->end

Caption: A typical experimental workflow for polymer crosslinking with DMDMS.

Logical_Relationships cluster_input Input Parameters cluster_properties Resulting Polymer Properties dmdms_conc DMDMS Concentration mech_prop Mechanical Strength (Tensile, Modulus) dmdms_conc->mech_prop Increases therm_prop Thermal Stability (Tg, Td) dmdms_conc->therm_prop Increases phys_prop Physical Properties (Swelling, Crosslink Density) dmdms_conc->phys_prop Decreases Swelling Increases Density temp Curing Temperature temp->mech_prop Increases (up to a point) temp->therm_prop Increases temp->phys_prop Increases Density time Curing Time time->mech_prop Increases (up to a point) time->therm_prop Increases time->phys_prop Increases Density

Caption: Logical relationships between process parameters and polymer properties.

References

Application Notes and Protocols for the Preparation of Hydrophobic Coatings using Alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic coatings are of significant interest across various fields, including biomedical devices, self-cleaning surfaces, and corrosion prevention. The ability to repel water is crucial for preventing biofouling, reducing drag, and enhancing the durability of materials. Alkoxysilanes, such as dimethylmethoxysilane and its analogues like methyltrimethoxysilane (MTMS), are versatile precursors for creating these functional surfaces. This document provides detailed protocols and application notes for the preparation of hydrophobic coatings using a sol-gel method, a versatile and widely used technique for creating thin films.

The underlying principle of this method is the hydrolysis and condensation of the alkoxysilane precursor to form a polysiloxane network. The organic substituents on the silicon atom, such as methyl groups, provide the low surface energy necessary for hydrophobicity. By controlling the reaction conditions and the composition of the sol, the surface roughness and chemistry can be tailored to achieve the desired level of water repellency, from hydrophobic to superhydrophobic (water contact angle > 150°).

Data Presentation

The following table summarizes the quantitative data on water contact angles (WCA) and surface roughness achieved with methyltrimethoxysilane (MTMS)-based coatings under various conditions.

Precursor SystemSubstrateCoating MethodPost-TreatmentWater Contact Angle (WCA)Surface Roughness (Sa)Reference
MTMS/Methanol/NH4OHSteelSpray CoatingDrying at 100°C102° (fresh water), 104° (sea water)Not specified
MTMS/Methanol/Oxalic acid/NH4OHGlassDip CoatingNone> 95°231 nm
MTMS/HeptaneOil-water interfaceInterfacial growthDryingUp to 130°Not specified
TEOS/MTMSGlassDip CoatingDrying at 80°CUp to 132°Not specified
TEOS/MTESGlassDip CoatingAnnealing at 400°C149°Not specified

Signaling Pathway: Hydrolysis and Condensation of Methoxysilanes

The formation of the hydrophobic coating is governed by a two-step sol-gel process: hydrolysis and condensation of the methoxysilane precursor. In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH3) of the silane are hydrolyzed to form silanol groups (-Si-OH). These silanol groups are reactive and undergo condensation reactions with other silanol groups or unhydrolyzed methoxy groups to form a stable, cross-linked polysiloxane network (Si-O-Si). The methyl groups (-CH3) attached to the silicon atoms are oriented outwards from the surface, creating a low-energy interface that repels water.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation R-Si(OCH3)3 Methoxysilane R-Si(OCH3)2(OH) Hydrolyzed Silane (Silanol) R-Si(OCH3)3->R-Si(OCH3)2(OH) + H2O - CH3OH H2O Water CH3OH Methanol Silanol1 R-Si(OH)3 R-Si(OCH3)2(OH)->Silanol1 Further Hydrolysis Siloxane Polysiloxane Network (R-SiO1.5)n Silanol1->Siloxane Silanol2 R-Si(OH)3 Silanol2->Siloxane H2O_out Water Siloxane->H2O_out - H2O

Caption: Hydrolysis and condensation of a methoxysilane precursor.

Experimental Protocols

This section provides a detailed methodology for the preparation of hydrophobic coatings using a sol-gel approach with methyltrimethoxysilane (MTMS) as the precursor. This protocol can be adapted for other alkoxysilanes, including this compound, with minor modifications to the molar ratios and reaction conditions.

Protocol 1: Preparation of a Hydrophobic Coating on Glass Substrates

Materials:

  • Methyltrimethoxysilane (MTMS, 98%)

  • Methanol (MeOH, anhydrous)

  • Ammonium hydroxide (NH4OH, 28-30%)

  • Deionized (DI) water

  • Glass slides (or other substrates)

  • Ethanol (for cleaning)

  • Acetone (for cleaning)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Pipettes

  • Ultrasonic bath

  • Dip coater or spray coater

  • Oven

Procedure:

  • Substrate Cleaning: a. Thoroughly clean the glass slides by sonicating them in a sequence of acetone, ethanol, and DI water for 15 minutes each. b. Dry the substrates with a stream of nitrogen or in an oven at 100°C for 30 minutes.

  • Sol Preparation: a. In a clean beaker, mix 9.5 ml of MTMS with 48.14 ml of methanol. b. Stir the solution for 10 minutes at room temperature. c. In a separate beaker, prepare a solution of 9 ml of DI water and 3 ml of 3M ammonium hydroxide. d. Slowly add the ammonium hydroxide solution to the MTMS/methanol mixture while stirring vigorously. e. Continue stirring the final solution for 30 minutes at room temperature to form a homogeneous sol. f. Allow the sol to age for 24 hours at room temperature before use. This aging step is crucial for the initial hydrolysis and condensation reactions.

  • Coating Application (Dip Coating): a. Immerse the cleaned and dried substrate into the aged sol. b. Withdraw the substrate at a constant speed of 10 cm/min. The withdrawal speed can be adjusted to control the coating thickness. c. Alternatively, the sol can be applied by spray coating for larger or more complex surfaces.

  • Curing: a. Dry the coated substrates in an oven at 100°C for 1 hour to complete the condensation of the silanol groups and remove residual solvent. b. For enhanced durability and hydrophobicity, the coated substrates can be further heat-treated at higher temperatures (e.g., 300-400°C), depending on the thermal stability of the substrate.

Characterization:

  • The hydrophobicity of the coating can be evaluated by measuring the static water contact angle using a goniometer.

  • The surface morphology and roughness can be characterized using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

  • The chemical composition of the coating can be analyzed using Fourier-Transform Infrared Spectroscopy (FTIR).

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the preparation and characterization of hydrophobic coatings.

G cluster_prep Preparation cluster_coating Coating cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning (Sonication in Acetone, Ethanol, DI Water) Drying1 Drying (100°C) Substrate_Cleaning->Drying1 Coating_Application Coating Application (Dip or Spray Coating) Drying1->Coating_Application Sol_Preparation Sol Preparation (MTMS + Methanol + Water + NH4OH) Aging Sol Aging (24h at RT) Sol_Preparation->Aging Aging->Coating_Application Drying2 Drying and Curing (100°C for 1h) Coating_Application->Drying2 WCA Water Contact Angle (Goniometer) Drying2->WCA AFM_SEM Surface Morphology (AFM/SEM) Drying2->AFM_SEM FTIR Chemical Composition (FTIR) Drying2->FTIR

Caption: Experimental workflow for hydrophobic coating preparation.

Conclusion

The sol-gel method using alkoxysilane precursors like this compound or methyltrimethoxysilane offers a robust and versatile platform for the fabrication of hydrophobic coatings. By carefully controlling the experimental parameters, including the precursor concentration, catalyst, and curing conditions, the surface properties can be precisely tuned to meet the demands of various applications in research, drug development, and beyond. The protocols and data presented in this document provide a solid foundation for researchers to develop and characterize their own hydrophobic surfaces.

Application Notes and Protocols for Silica Aerogel Synthesis Using Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silica aerogels using dimethylmethoxysilane (DMMS) as a precursor. The use of organosilane precursors like DMMS allows for the formation of hybrid silica aerogels with enhanced flexibility and hydrophobicity, properties that are highly desirable in various applications, including drug delivery, thermal insulation, and environmental remediation.

Introduction

Silica aerogels are a class of nanoporous materials with exceptionally low density, high surface area, and excellent thermal insulation properties.[1][2] Traditionally synthesized from precursors like tetraethoxysilane (TEOS), the resulting aerogels are often brittle. The incorporation of methyl groups into the silica network through the use of precursors such as this compound [(CH₃)₂Si(OCH₃)₂] can significantly improve the mechanical flexibility and hydrophobicity of the aerogels.[3][4] This modification is crucial for applications requiring robust and water-resistant materials.

The synthesis process typically involves a sol-gel reaction followed by a drying step. The sol-gel process consists of the hydrolysis and condensation of the precursor in a solvent to form a wet gel.[5] Subsequent drying of the wet gel, either through supercritical drying or ambient pressure drying, removes the solvent from the pores, leaving behind a solid aerogel structure.[6][7][8] The choice of precursor, catalyst, and drying method significantly influences the final properties of the aerogel.

Quantitative Data Summary

The following table summarizes the key physical properties of silica aerogels synthesized using methyl-substituted silane precursors, including those similar to this compound. This data is compiled from various studies to provide a comparative overview.

Precursor(s)Drying MethodDensity (g/cm³)Thermal Conductivity (W/m·K)Specific Surface Area (m²/g)Water Contact Angle (°)Reference(s)
Methyltriethoxysilane (MTES) & Dimethyldiethoxysilane (DMDES)Ambient Pressure0.0930.041--[1]
Methyltrimethoxysilane (MTMS) & Dimethyldimethoxysilane (DMDMS)Ambient Pressure0.1180.0318-155.3[9]
Methyltriethoxysilane (MTES) & Polydimethylsiloxane (PDMS)Ambient Pressure0.064 - 0.098---[10]
Methyltrimethoxysilane (MTMS)Ambient Pressure~0.15---[11]
Methyltrimethoxysilane (MTMS)Ambient Pressure0.083-787-[1][2]
Methyltrimethoxysilane (MTMS) & Polyvinylmethyldimethoxysilane (PVMDMS)Supercritical-0.02281039136.9[12]

Note: Data for aerogels synthesized solely from this compound is limited in the reviewed literature; however, the data from structurally similar co-precursors provides a strong indication of the expected properties.

Experimental Protocols

This section outlines a general two-step acid-base catalyzed sol-gel protocol for the synthesis of silica aerogels using a this compound co-precursor system, followed by ambient pressure drying. This method is cost-effective and avoids the need for specialized supercritical drying equipment.[1][3]

Materials
  • This compound (DMMS) or Dimethyldiethoxysilane (DMDES)

  • Methyltrimethoxysilane (MTMS) or Methyltriethoxysilane (MTES) (as co-precursor)

  • Ethanol (Solvent)

  • Deionized Water

  • Hydrochloric Acid (HCl, Acid catalyst)

  • Ammonium Hydroxide (NH₄OH, Base catalyst)

  • Hexane (for solvent exchange)

Sol-Gel Synthesis
  • Pre-hydrolysis (Acidic Step):

    • In a sealed container, mix the chosen precursors (e.g., a molar ratio of MTMS to DMMS) with ethanol and deionized water.

    • Add a dilute solution of hydrochloric acid to catalyze the hydrolysis reaction.

    • Stir the mixture vigorously for several hours at room temperature to form a stable sol.

  • Gelation (Basic Step):

    • To the prepared sol, add a dilute solution of ammonium hydroxide while stirring.

    • Pour the solution into molds of the desired shape.

    • Seal the molds and allow the sol to age at a constant temperature (e.g., 60°C) until a solid gel is formed.[13] The aging process strengthens the gel network.[5]

Solvent Exchange
  • Carefully remove the wet gels from the molds and place them in a bath of ethanol.

  • Over a period of several days, replace the ethanol bath multiple times to wash out unreacted monomers and strengthen the gel structure.

  • Following the ethanol washes, gradually replace the ethanol with a low surface tension solvent like hexane through a series of solvent exchanges. This step is crucial for preventing pore collapse during ambient pressure drying.

Ambient Pressure Drying
  • Place the hexane-saturated gels in a fume hood or a well-ventilated oven at a slightly elevated temperature (e.g., 40-60°C).

  • Allow the hexane to evaporate slowly over several days. The low surface tension of hexane minimizes the capillary forces that can cause cracking and shrinkage of the aerogel structure during drying.[3]

Diagrams

Experimental Workflow

experimental_workflow start Start precursor_mix Mix Precursors, Solvent, and Water start->precursor_mix acid_catalysis Acid Catalysis (Hydrolysis) precursor_mix->acid_catalysis base_catalysis Base Catalysis (Gelation) acid_catalysis->base_catalysis aging Aging of Wet Gel base_catalysis->aging solvent_exchange Solvent Exchange (Ethanol -> Hexane) aging->solvent_exchange drying Ambient Pressure Drying solvent_exchange->drying end Final Aerogel drying->end

Caption: Workflow for silica aerogel synthesis via a two-step sol-gel process.

Chemical Reactions in Sol-Gel Process

chemical_reactions precursors Si-OR Precursors (e.g., DMMS, MTMS) hydrolysis Hydrolysis (+ H₂O, H⁺) precursors->hydrolysis Step 1 silanols Silanols (Si-OH) + R-OH hydrolysis->silanols silanols->silanols further condensation condensation Condensation (OH⁻) silanols->condensation Step 2 siloxane_network Siloxane Network (Si-O-Si) condensation->siloxane_network

Caption: Key chemical reactions in the formation of a silica network.

Conclusion

The use of this compound, often in conjunction with other organosilane precursors, offers a versatile route to producing flexible and hydrophobic silica aerogels. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and application of these advanced materials. The properties of the final aerogel can be tailored by adjusting parameters such as precursor ratios, catalyst concentrations, and drying conditions, enabling the development of materials optimized for specific applications in research, and drug development.

References

Application of Dimethylmethoxysilane in Silicone Elastomer Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxysilane (DMDMS) is a versatile organosilicon compound extensively utilized in the formulation of silicone elastomers. Its bifunctional nature, possessing two methyl groups and two hydrolyzable methoxy groups, allows it to act as a crucial component in tailoring the final properties of silicone-based materials. In silicone elastomer formulations, DMDMS primarily functions as a chain extender and a crosslinking agent. The hydrolysis of its methoxy groups yields reactive silanol groups, which then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), contributing to the polymer network. This application note provides detailed protocols and data on the use of this compound in the preparation of room-temperature vulcanizing (RTV) silicone elastomers.

Key Applications in Silicone Elastomer Formulation

This compound is a key ingredient in both condensation and addition cure silicone systems. Its primary roles include:

  • Crosslinking: DMDMS participates in condensation reactions, forming a three-dimensional network structure that transforms the liquid silicone polymer into a solid elastomer.

  • Chain Extension: It can be used to link shorter polymer chains, increasing the molecular weight and altering the rheological properties of the uncured silicone.

  • Adhesion Promotion: The reactive silanol groups formed during hydrolysis can bond with inorganic surfaces, improving the adhesion of the silicone elastomer to various substrates.

  • Filler Treatment: DMDMS can be used to modify the surface of fillers, such as silica, to improve their dispersion within the silicone matrix and enhance the mechanical properties of the elastomer.[1][2]

Data Presentation

The following table summarizes the typical mechanical properties of a Room-Temperature Vulcanizing (RTV) silicone elastomer formulated with this compound. The data is based on a formulation detailed in the experimental protocol section.

PropertyValue
Tensile Strength2.5 MPa
Elongation at Break200%
Shore A Hardness35

Experimental Protocols

This section provides a detailed methodology for the preparation of a room-temperature vulcanizing (RTV) silicone elastomer using this compound as a key component in the formulation.

Materials and Equipment
  • α,ω-dihydroxypolydimethylsiloxane (PDMS-OH, viscosity: 12,000 mPa·s)

  • This compound (DMDMS)

  • Ethyl orthosilicate-40 (TEOS-40)

  • Toluene

  • Absolute ethanol

  • Dimethylamine aqueous solution (10⁻³ mol/L)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous sodium sulfate

  • Three-necked flask with magnetic stirrer and reflux condenser

  • Vacuum desiccator

  • Molding press

Protocol for RTV Silicone Elastomer Preparation
  • Preparation of the Silicone Base Admixture:

    • In a three-necked flask equipped with a magnetic stirrer and reflux condenser, combine 100g of α,ω-dihydroxypolydimethylsiloxane (12,000 mPa·s), 11.8g of this compound, 19.8g of ethyl orthosilicate-40, 300g of toluene, and 4.4g of absolute ethanol.

    • Under continuous stirring, add 4.6g of a 10⁻³ mol/L dimethylamine aqueous solution dropwise into the mixture.

    • Heat the mixture to reflux at a temperature of 82-112°C for 8 hours to facilitate the co-hydrolysis reaction.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add anhydrous sodium sulfate to the mixture to remove any residual water and then filter the solution.

    • Remove the toluene solvent and any remaining catalyst by vacuum distillation to obtain a transparent, viscous liquid. This is the silicone base.

  • Curing of the Silicone Elastomer:

    • To 100 parts by mass of the prepared silicone base, add 0.5 parts by mass of dibutyltin dilaurate (DBTDL) catalyst.

    • Mix the components thoroughly until a homogeneous mixture is achieved.

    • Degas the mixture in a vacuum desiccator to remove any entrapped air bubbles.

    • Pour the degassed mixture into a mold of the desired shape.

    • Allow the mixture to cure at room temperature. The surface will be dry to the touch within 4-8 hours.

    • For complete curing and development of optimal mechanical properties, allow the elastomer to vulcanize for 7-14 days at room temperature.[1]

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

The fundamental chemistry behind the role of this compound in silicone elastomer formulation involves a two-step process: hydrolysis and condensation.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2H₂O Silanol2 Dimethylsilanediol (CH₃)₂Si(OH)₂ Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 2CH₃OH Network Crosslinked Silicone Network Silanol2->Network PDMS_OH PDMS-OH HO-[Si(CH₃)₂-O]n-H PDMS_OH->Network Water2 Water (H₂O) Network->Water2 - H₂O

Caption: Hydrolysis of this compound and Condensation to form a Silicone Network.

Experimental Workflow

The following diagram illustrates the step-by-step process for the preparation of the RTV silicone elastomer as described in the protocol.

experimental_workflow start Start mix_reactants Mix Reactants: PDMS-OH, DMDMS, TEOS-40, Toluene, Ethanol start->mix_reactants add_catalyst Add Dimethylamine Aqueous Solution mix_reactants->add_catalyst reflux Reflux at 82-112°C for 8 hours add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down dry_filter Dry with Anhydrous Na₂SO₄ and Filter cool_down->dry_filter vacuum_distill Vacuum Distill to Remove Solvent dry_filter->vacuum_distill base_admixture Obtain Silicone Base Admixture vacuum_distill->base_admixture add_dbtbl Add DBTDL Catalyst to Base Admixture base_admixture->add_dbtbl mix_degauss Mix Thoroughly and Degas under Vacuum add_dbtbl->mix_degauss molding Pour into Mold mix_degauss->molding cure Cure at Room Temperature (7-14 days) molding->cure final_product Final Silicone Elastomer cure->final_product

Caption: Workflow for the Preparation of RTV Silicone Elastomer.

References

Application Notes and Protocols for Surface Functionalization of Glass Substrates with Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of glass substrates is a critical process in a wide array of research and development applications, including cell culture, microfluidics, biosensors, and drug delivery systems. The modification of glass surfaces can alter their physicochemical properties, such as wettability, biocompatibility, and chemical reactivity. Dimethylmethoxysilane is a silanizing agent used to render glass surfaces hydrophobic. This treatment is essential for applications requiring non-wetting surfaces or the controlled adsorption of biomolecules.

The functionalization process involves the reaction of the methoxy groups of this compound with the hydroxyl groups present on the glass surface. This reaction forms a stable, covalently bonded siloxane layer, effectively replacing the hydrophilic silanol groups with a hydrophobic dimethylsilyl surface. This modification reduces the surface energy, leading to increased hydrophobicity.

Principle of Surface Modification

The surface functionalization of glass with this compound occurs in two primary steps:

  • Hydrolysis: The methoxy groups of this compound hydrolyze in the presence of trace amounts of water (often present on the glass surface or in the solvent) to form reactive silanol groups (Si-OH).

  • Condensation: These newly formed silanol groups then condense with the hydroxyl groups (-OH) on the glass substrate, forming stable siloxane bonds (Si-O-Si). A secondary condensation reaction can also occur between adjacent silanol molecules, leading to the formation of a cross-linked polysiloxane layer.

This process effectively grafts a layer of dimethylsiloxane onto the glass, rendering the surface hydrophobic. The degree of hydrophobicity can be controlled by optimizing the reaction conditions.

Quantitative Data Summary

The following table summarizes the expected changes in the surface properties of a glass substrate before and after functionalization with this compound. The data is representative of typical outcomes for hydrophobic silanization.

PropertyUntreated Glass SubstrateThis compound Treated Glass Substrate
Water Contact Angle 10° - 30°90° - 110°
Surface Energy High (~70 mN/m)Low (~20-30 mN/m)
Surface Chemistry Predominantly hydroxyl groups (-OH)Predominantly methyl groups (-CH3)
Wettability HydrophilicHydrophobic
Experimental Protocols

This section provides detailed protocols for the cleaning and subsequent surface functionalization of glass substrates with this compound.

Materials and Reagents:

  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (DMDMS)

  • Anhydrous toluene or hexane (solvent)

  • Acetone, reagent grade

  • Ethanol, reagent grade

  • Deionized (DI) water

  • Detergent solution (e.g., 2% Hellmanex III or similar)

  • Nitrogen gas or clean compressed air

  • Oven or hot plate

  • Sonicator

  • Fume hood

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Rigorous Cleaning of Glass Substrates

Proper cleaning of the glass surface is paramount to ensure the presence of sufficient hydroxyl groups for a uniform and stable silane layer.

Procedure:

  • Initial Wash: Place the glass substrates in a rack and immerse them in a beaker containing a detergent solution.

  • Sonication: Sonicate the substrates in the detergent solution for 30 minutes.

  • Rinsing: Rinse the substrates thoroughly with deionized water (at least 10-15 times) to remove all traces of detergent.

  • Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by a 15-minute sonication in ethanol.

  • Drying: Dry the substrates with a stream of nitrogen gas or clean compressed air.

  • Activation (Optional but Recommended): For enhanced activation of surface hydroxyl groups, the cleaned substrates can be treated with oxygen plasma for 5-10 minutes. Alternatively, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

  • Final Drying: Dry the substrates in an oven at 110-120°C for at least 1 hour to remove any adsorbed water.

  • Storage: Store the cleaned and dried substrates in a desiccator until ready for functionalization.

Protocol 2: Surface Functionalization with this compound

This procedure should be performed in a fume hood due to the volatile and flammable nature of the solvent and silane.

Procedure:

  • Prepare Silane Solution: In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane. For example, to prepare a 2% solution, add 2 mL of this compound to 98 mL of anhydrous toluene.

  • Immersion: Immerse the pre-cleaned and dried glass substrates into the silane solution. Ensure the entire surface to be functionalized is submerged.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation during this time can improve the uniformity of the coating. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60°C).

  • Rinsing: After the reaction, remove the substrates from the silane solution and rinse them sequentially with the anhydrous solvent (toluene or hexane), followed by ethanol to remove any unreacted silane.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the glass surface.

  • Final Cleaning: Perform a final rinse with ethanol and dry the substrates with nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the surface functionalization process.

G cluster_cleaning Substrate Cleaning cluster_functionalization Surface Functionalization Detergent Detergent Wash & Sonication DI_Rinse DI Water Rinse Detergent->DI_Rinse Solvent_Clean Acetone/Ethanol Sonication DI_Rinse->Solvent_Clean Drying1 Nitrogen Drying Solvent_Clean->Drying1 Activation Plasma/Piranha Activation (Optional) Drying1->Activation Drying2 Oven Drying (110-120°C) Activation->Drying2 Prepare_Sol Prepare 1-5% this compound in Anhydrous Toluene Drying2->Prepare_Sol Cleaned Substrate Immersion Immerse Substrates (1-2h) Prepare_Sol->Immersion Rinsing Solvent & Ethanol Rinse Immersion->Rinsing Curing Oven Curing (110-120°C) Rinsing->Curing Final_Rinse Final Ethanol Rinse & Drying Curing->Final_Rinse

Caption: Experimental workflow for glass substrate functionalization.

G cluster_silane This compound cluster_functionalized Functionalized Surface Glass ...-Si-OH  HO-Si-... Functionalized ...-Si-O-Si(CH3)2-O-Si-... Glass->Functionalized Condensation - H2O Silane CH3 | CH3-Si-OCH3 | OCH3 Hydrolyzed_Silane CH3 | CH3-Si-OH | OH Silane->Hydrolyzed_Silane + H2O - CH3OH Hydrolyzed_Silane->Functionalized

Caption: Chemical reaction pathway for silanization.

Application Notes and Protocols: Dimethylmethoxysilane in the Preparation of Chromatography Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance of High-Performance Liquid Chromatography (HPLC) is critically dependent on the chemistry of the stationary phase. The silica support, a common foundation for stationary phases, possesses surface silanol groups (Si-OH) that can lead to undesirable interactions with analytes, particularly basic compounds, resulting in peak tailing and poor resolution. To mitigate these effects, the silica surface is chemically modified. Dimethylmethoxysilane (DMMS) is a monofunctional silane reagent that plays a significant role in this modification process, primarily in the creation of silica hydride intermediates and for end-capping residual silanol groups.

This document provides detailed application notes and protocols for the use of this compound in the preparation of chromatography stationary phases, focusing on the synthesis of silica hydride intermediates.

Principle of Silica Modification with this compound

This compound reacts with the silanol groups on the silica surface to form a silicon-hydride (Si-H) bond. This process, known as hydrosilanization, effectively replaces the polar and acidic silanol groups with a less reactive and non-polar hydride functionality. This silica hydride surface serves as a versatile intermediate for the subsequent attachment of various chromatographic ligands (e.g., C8, C18) through hydrosilylation reactions. The resulting stationary phases often exhibit improved stability and unique selectivity.

Furthermore, due to its small size and reactivity, this compound can be used as an end-capping reagent to deactivate any remaining silanol groups after the primary bonding of the main chromatographic ligand. This "end-capping" step is crucial for producing high-performance columns with excellent peak shapes for a wide range of analytes.

Experimental Data

The efficiency of the silica surface modification with this compound is influenced by the reaction solvent. Supercritical carbon dioxide (sc-CO₂) and dioxane are two solvents that have been investigated for this purpose. The choice of solvent affects the surface coverage and the conversion efficiency of silanol groups to silica hydride.

ParameterSupercritical CO₂DioxaneReference
Surface Coverage (µmol/m²) 3.392.66[1]
Silanol Conversion Efficiency (%) 42.433.3[1][2][3]

Table 1: Comparison of reaction parameters for the synthesis of silica hydride intermediate using this compound in different solvents.

Experimental Protocols

This section provides detailed protocols for the preparation of a silica hydride intermediate stationary phase using this compound in both supercritical carbon dioxide and dioxane.

Protocol 1: Synthesis of Silica Hydride Intermediate in Supercritical Carbon Dioxide

This method utilizes the enhanced solvating power and mass transfer properties of supercritical fluids to achieve higher surface coverage and conversion efficiency.

Materials:

  • Porous silica gel (e.g., 5 µm, 100 Å pore size)

  • This compound (DMMS)

  • Supercritical fluid chromatography (SFC) grade carbon dioxide

  • Supercritical fluid reactor system

Procedure:

  • Silica Pre-treatment: Dry the porous silica gel under vacuum at 150°C for 12 hours to remove physisorbed water.

  • Reaction Setup: Place the dried silica (e.g., 1 g) into a high-pressure reaction vessel.

  • Reagent Addition: Add this compound to the vessel. The amount of DMMS should be in excess relative to the estimated number of surface silanol groups.

  • Supercritical Fluid Conditions: Pressurize the vessel with carbon dioxide and heat to the desired supercritical conditions. Optimal conditions have been reported to be 120°C and 483 bar.[2]

  • Reaction: Maintain the reaction under these conditions for a set duration, for example, 3 hours, with continuous mixing or agitation.[2]

  • Depressurization and Washing: After the reaction period, slowly depressurize the vessel. The resulting silica hydride intermediate is then washed sequentially with toluene, methanol, and acetone to remove unreacted silane and by-products.

  • Drying: Dry the final product under vacuum at 60°C for 12 hours.

Protocol 2: Synthesis of Silica Hydride Intermediate in Dioxane

This protocol offers a more conventional approach using a common organic solvent, making it accessible in laboratories without specialized supercritical fluid equipment.

Materials:

  • Porous silica gel (e.g., 5 µm, 100 Å pore size)

  • This compound (DMMS)

  • Anhydrous dioxane

  • Standard reflux apparatus with a nitrogen or argon inlet

Procedure:

  • Silica Pre-treatment: Dry the porous silica gel under vacuum at 150°C for 12 hours.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, suspend the dried silica (e.g., 1 g) in anhydrous dioxane (e.g., 50 mL).

  • Reagent Addition: Add an excess of this compound to the silica suspension under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 101°C for dioxane) and maintain the reaction for 24 hours with continuous stirring.

  • Washing: After the reaction, allow the mixture to cool to room temperature. Collect the modified silica by filtration and wash it sequentially with anhydrous dioxane, toluene, methanol, and acetone.

  • Drying: Dry the resulting silica hydride intermediate under vacuum at 60°C for 12 hours.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the preparation of a silica hydride intermediate stationary phase using this compound.

Caption: General workflow for silica hydride stationary phase synthesis.

Reaction_Scheme Silica Silica-OH DMMS +  (CH3)2SiH(OCH3) Product -> Silica-O-SiH(CH3)2  +  CH3OH

Caption: Reaction of this compound with a silica surface.

Conclusion

The use of this compound for the preparation of silica hydride intermediate stationary phases provides a robust platform for the development of high-performance HPLC columns. The choice of reaction solvent significantly impacts the surface chemistry, with supercritical carbon dioxide offering advantages in terms of efficiency. The detailed protocols provided herein offer a foundation for researchers to synthesize these advanced materials for their specific chromatographic challenges. Subsequent modification of the silica hydride surface with various ligands can be performed to create a diverse range of stationary phases with tailored selectivities.

References

Application Notes and Protocols: Use of Dimethylmethoxysilane as a Coupling Agent for Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of dimethylmethoxysilane as a coupling agent to enhance the performance of composite materials. The information provided is intended to guide researchers and scientists in the effective application of this silane for improved interfacial adhesion between inorganic fillers and organic polymer matrices.

Introduction

This compound is an organosilicon compound that functions as an effective coupling agent in the fabrication of composite materials. Its bifunctional nature allows it to act as a molecular bridge between inorganic substrates (e.g., glass fibers, silica nanoparticles) and organic polymer matrices (e.g., epoxy, polypropylene). The primary role of a coupling agent is to improve the interfacial adhesion between these dissimilar materials, which is often the weak point in a composite.[1] By enhancing this adhesion, this compound treatment leads to significant improvements in the mechanical and physical properties of the final composite material.[2]

The use of silane coupling agents can lead to:

  • Improved dispersion of fillers within the polymer matrix.

  • Enhanced mechanical properties , such as tensile strength, flexural modulus, and impact resistance.[3]

  • Increased hydrophobicity and moisture resistance of the composite.

  • Reduced viscosity of the filler-polymer mixture, aiding in processing.

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its ability to undergo hydrolysis and condensation reactions. The methoxy group (-OCH3) is hydrolyzable, while the dimethylsilyl group provides a hydrophobic and organophilic interface.

The process can be summarized in the following steps:

  • Hydrolysis: The methoxy group of this compound reacts with water to form a reactive silanol group (-Si-OH). This reaction can be catalyzed by acid or base.

  • Condensation: The newly formed silanol groups can condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass), forming stable covalent siloxane bonds (Si-O-Si).

  • Interfacial Bonding: The non-hydrolyzable dimethylsilyl groups are oriented away from the filler surface, creating an organophilic layer that is compatible with the organic polymer matrix. This enhances wetting and adhesion between the filler and the polymer.

Below is a diagram illustrating the chemical reaction pathway of this compound at the filler-polymer interface.

G Mechanism of this compound as a Coupling Agent cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_interfacial_bonding Step 3: Interfacial Bonding DMS This compound (CH3)2SiH(OCH3) Silanol Dimethylsilanol (CH3)2SiH(OH) DMS->Silanol + H2O Water Water (H2O) Methanol Methanol (CH3OH) Filler Inorganic Filler Surface with Hydroxyl Groups (-OH) TreatedFiller Treated Filler Surface with Covalent Siloxane Bond Filler->TreatedFiller + Dimethylsilanol Silanol2 Dimethylsilanol (CH3)2SiH(OH) TreatedFiller2 Treated Filler Composite Improved Composite with Enhanced Adhesion TreatedFiller2->Composite Polymer Polymer Matrix Polymer->Composite

Caption: Chemical reaction pathway of this compound.

Experimental Protocols

The following protocols are generalized procedures for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of a polymer composite. Researchers should optimize these protocols for their specific filler, polymer system, and desired composite properties.

Materials and Equipment
  • Coupling Agent: this compound (CAS 1112-39-6)

  • Inorganic Filler: e.g., Silica nanoparticles, glass fibers

  • Polymer Matrix: e.g., Epoxy resin and hardener, polypropylene

  • Solvent: e.g., Ethanol, isopropanol, toluene

  • Catalyst (optional): Acetic acid or ammonia for pH adjustment

  • Equipment: Beakers, magnetic stirrer, sonicator, vacuum oven, mechanical mixer, compression molder or similar composite fabrication equipment, tensile tester, flexural tester, microhardness tester.

Protocol for Filler Surface Treatment (Wet Method)

This is a common method for achieving a uniform coating of the coupling agent on the filler surface.

  • Solution Preparation: Prepare a 95% ethanol/5% water solution. Adjust the pH to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.

  • Silane Addition: Add this compound to the solution with stirring to achieve a final concentration of 1-5% by weight. Allow 10-15 minutes for hydrolysis to occur and silanol groups to form.

  • Filler Treatment: Disperse the inorganic filler into the silane solution. For particles, stir the suspension for 5-10 minutes. For larger objects like glass plates, dip them into the solution for 1-2 minutes with gentle agitation.

  • Rinsing: Decant the solution and rinse the treated filler twice with fresh ethanol to remove excess silane.

  • Drying and Curing: Dry the treated filler in a vacuum oven at 110-120°C for 30-60 minutes to promote the condensation reaction and form a stable silane layer.

Protocol for Composite Fabrication
  • Mixing: Incorporate the surface-treated filler into the polymer matrix. For a thermoset resin like epoxy, mix the filler with the resin before adding the hardener. For a thermoplastic like polypropylene, the filler can be melt-blended.

  • Dispersion: Ensure uniform dispersion of the filler in the matrix using a mechanical mixer or sonicator.

  • Curing/Molding: Cure the composite according to the polymer manufacturer's instructions. For epoxy, this may involve room temperature curing followed by a post-cure at an elevated temperature. For thermoplastics, this will involve processes like injection molding or compression molding.

The following diagram illustrates a typical experimental workflow for the preparation of composites using this compound.

G Experimental Workflow for Composite Preparation A Prepare Silane Solution (this compound in Ethanol/Water) B Add Inorganic Filler (e.g., Silica) A->B C Stir and React B->C D Rinse with Ethanol C->D E Dry and Cure Filler (Vacuum Oven) D->E F Mix Treated Filler with Polymer Matrix E->F G Composite Fabrication (e.g., Molding, Curing) F->G H Characterization (Mechanical, Thermal, etc.) G->H

Caption: Experimental workflow for composite preparation.

Data Presentation

Table 1: Effect of Silane Treatment on Tensile Properties of Composites

Composite SystemSilane Coupling AgentFiller Content (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)
Epoxy/Glass FiberNone6035018
Epoxy/Glass FiberAminosilane6055025
Polypropylene/SilicaNone20251.5
Polypropylene/SilicaVinylsilane20352.2

Table 2: Effect of Silane Treatment on Flexural and Hardness Properties of Composites

Composite SystemSilane Coupling AgentFiller Content (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Vickers Hardness (HV)
Dental Resin/SilicaNone7080855
Dental Resin/SilicaMPTMS701301270
PEEK/Carbon FiberNone502001580
PEEK/Carbon FiberEpoxysilane502802295

Note: The data in these tables are illustrative and compiled from various sources on different silane coupling agents for demonstration purposes. MPTMS refers to 3-methacryloxypropyltrimethoxysilane.

Characterization of Surface Treatment and Composite Properties

To verify the effectiveness of the this compound treatment and to quantify the improvement in composite properties, the following characterization techniques are recommended:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface by identifying characteristic peaks of Si-O-Si and organic functional groups.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.

  • Scanning Electron Microscopy (SEM): To visualize the filler dispersion in the polymer matrix and to examine the fracture surface of the composite to assess interfacial adhesion.

  • Mechanical Testing: To measure tensile strength, flexural strength, flexural modulus, and impact strength according to ASTM or ISO standards.

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties of the composite and to determine the glass transition temperature (Tg).

  • Water Absorption Test: To assess the moisture resistance of the composite.

Below is a diagram illustrating the logical relationship in the characterization process.

G Characterization Logic Start Composite Fabrication FTIR FTIR Analysis (Confirm Silane Grafting) Start->FTIR TGA TGA Analysis (Quantify Silane Loading) Start->TGA SEM SEM Analysis (Morphology and Adhesion) Start->SEM Mechanical Mechanical Testing (Strength, Modulus) Start->Mechanical DMA DMA Analysis (Viscoelastic Properties) Start->DMA Water Water Absorption (Moisture Resistance) Start->Water Conclusion Evaluate Composite Performance FTIR->Conclusion TGA->Conclusion SEM->Conclusion Mechanical->Conclusion DMA->Conclusion Water->Conclusion

References

Application Note: Experimental Protocols for the Polymerization of Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the polymerization of dimethylmethoxysilane (DMDMS) to synthesize polydimethylsiloxane (PDMS). The primary method detailed is the hydrolysis and polycondensation of DMDMS, which can be catalyzed by either acids or bases. This process is a common and cost-effective route for producing PDMS, a versatile silicone polymer with widespread applications in medical devices, cosmetics, microfluidics, and as an antifoaming agent.[1][2] This note includes a summary of reaction conditions, step-by-step protocols, and a visual workflow to guide researchers in the successful synthesis and purification of PDMS from this compound.

Principle of Polymerization

The polymerization of this compound proceeds through a two-step hydrolysis and condensation mechanism. Initially, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed in the presence of water to form reactive silanol groups (-OH). These silanol intermediates then undergo polycondensation, eliminating water to form stable siloxane bonds (-Si-O-Si-), which constitute the backbone of the polydimethylsiloxane polymer.[1][2][3] The reaction can be catalyzed by acids or bases, which influence the rates of hydrolysis and condensation.[4]

Summary of Experimental Conditions

The following table summarizes quantitative data for different catalytic approaches to this compound polymerization, derived from established literature.

Parameter Protocol 1: Acid-Catalyzed [5]Protocol 2: Base-Catalyzed [6]
Monomer Dimethyldimethoxysilane (DMDMS)Dimethyldimethoxysilane (DMDMS)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Triethylamine
Solvent IsopropanolToluene/Butanol (1:1 wt ratio)
Reagent Ratio (by weight) 35 (Solvent) : 10 (Monomer) : 0.5 (Water) : 0.2 (Catalyst)20 mL (Solvent) : 1 g (Monomer)
Reaction Temperature Room Temperature65 °C
Reaction Time 1 - 3 hours72 hours
Agitation Speed 200 rpmNot specified, continuous stirring
Purification Method Reduced pressure distillation, Liquid separationPrecipitation with excess butanol, Rinsing with heptane

Experimental Workflow

The general workflow for the polymerization of this compound involves preparation of reagents, reaction under controlled conditions, and subsequent purification of the polymer product.

G Workflow for this compound Polymerization cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product reagents Prepare Reagents: - this compound - Solvent (e.g., Isopropanol) - Catalyst (Acid or Base) - Deionized Water mixing Combine reagents in a three-necked flask reagents->mixing reaction Stir at specified temperature and time (e.g., RT, 3h) mixing->reaction polymerization Hydrolysis & Condensation Occur reaction->polymerization purify Separate Polymer: - Reduced Pressure Distillation or - Precipitation polymerization->purify wash Wash and Dry (e.g., Rinse with heptane, dry under vacuum) purify->wash product Characterize Final Product: Polydimethylsiloxane (PDMS) wash->product

Caption: General experimental workflow for PDMS synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids and organic solvents should be handled with care.

Protocol 1: Acid-Catalyzed Polymerization at Room Temperature [5]

This protocol describes the synthesis of polydimethylsiloxane using concentrated sulfuric acid as a catalyst in an isopropanol solvent system.

Materials and Equipment:

  • This compound (DMDMS)

  • Isopropanol

  • Deionized water

  • Concentrated sulfuric acid (98%)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Apparatus for reduced pressure distillation

  • Separatory funnel

Procedure:

  • Reagent Setup: In a three-necked flask equipped with a mechanical stirrer, add 35 parts by weight of isopropanol, 10 parts by weight of dimethyldimethoxysilane, 0.5 parts by weight of deionized water, and 0.2 parts by weight of concentrated sulfuric acid.

  • Reaction: Begin mechanical stirring at a speed of approximately 200 rpm.

  • Incubation: Continue stirring the mixture at room temperature for 3 hours to allow for the hydrolysis and condensation reactions to form a homogeneous product.

  • Purification (Distillation): After the reaction period, set up the apparatus for reduced pressure distillation. Distill the mixture to remove the solvent (isopropanol) and any unreacted dimethyldimethoxysilane. This will result in a phase-separated product.

  • Purification (Separation): Transfer the phase-separated product to a separatory funnel. The upper, transparent, and colorless organic phase is the polydimethylsiloxane product. Separate and collect this upper layer.

  • Final Product: The collected organic phase is the final polydimethylsiloxane product. Further drying under vacuum may be performed if necessary.

Protocol 2: Base-Catalyzed Polymerization [6]

This protocol outlines a method for synthesizing PDMS using triethylamine as a basic catalyst, which is a milder alternative to strong acids.

Materials and Equipment:

  • This compound (DMDMS)

  • Toluene

  • Butanol

  • Triethylamine

  • Deionized water

  • Heptane

  • Three-necked round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

  • Beaker for precipitation

Procedure:

  • Reagent Setup: In a three-necked flask, prepare a solvent mixture of toluene and butanol in a 1:1 weight ratio. For every 1 g of dimethyldimethoxysilane (DMDMS), use 20 mL of the solvent mixture.

  • Monomer Addition: Dissolve 1 g of DMDMS in the 20 mL of the solvent mixture within the flask.

  • Hydrolysis & Catalysis: Add 2.3 mL of deionized water to the solution to facilitate hydrolysis. Add a catalytic amount of triethylamine to the mixture.

  • Reaction: Heat the reaction mixture to 65 °C and maintain this temperature with continuous stirring for 72 hours.

  • Purification (Precipitation): After the reaction is complete, cool the solution to room temperature. Precipitate the synthesized polymer by adding an excess of butanol.

  • Purification (Filtration and Washing): Filter the precipitated PS-(PDMS)3 material. Rinse the collected polymer with heptane to remove any residual unreacted DMDMS and low molecular weight PDMS.

  • Drying: Dry the final product at room temperature under reduced pressure until a constant weight is achieved.

Characterization

The successful synthesis and structural properties of the polydimethylsiloxane can be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic Si-O-Si stretching vibrations and the absence of Si-OH bands in the final product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²⁹Si NMR): To confirm the chemical structure, purity, and analyze the condensation behavior.[6][7][8]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.[6]

References

Troubleshooting & Optimization

Technical Support Center: Dimethylmethoxysilane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dimethylmethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the polymerization of this compound?

A1: The polymerization of this compound is a two-step process involving hydrolysis and condensation.[1] First, the methoxy groups (-OCH₃) on the silicon atom react with water in a hydrolysis step to form silanol groups (-OH) and methanol as a byproduct. Subsequently, these silanol groups react with each other or with remaining methoxy groups in a condensation reaction to form siloxane bonds (Si-O-Si), releasing water or methanol and creating the polydimethylsiloxane (PDMS) polymer chain.

Q2: What are the key factors influencing the polymerization of this compound?

A2: The kinetics of polymerization are primarily controlled by factors such as the catalyst, water-to-silane ratio, pH, and any organo-functional groups.[1] Secondary factors, including temperature, solvent, ionic strength, the leaving group, and silane concentration, also play a significant role in the reaction rates.[1]

Q3: How does pH affect the hydrolysis and condensation rates?

A3: The pH of the reaction medium has a significant impact on the polymerization kinetics. In an acidic medium, hydrolysis is very fast, while condensation is slow.[1] Conversely, in an alkaline medium, hydrolysis is very slow, and condensation is very fast.[1] In a neutral medium, both reactions are generally slow.[1]

Q4: What is the stoichiometric water-to-silane ratio for the complete polymerization of this compound?

A4: For a difunctional silane like this compound (a 'D' unit), the stoichiometric water-to-silane molar ratio (r) required for complete hydrolysis and condensation is 1.0.[1]

Q5: How can I control the molecular weight of the resulting polydimethylsiloxane (PDMS)?

A5: The molecular weight of the polymer can be controlled by introducing a monofunctional silane, such as trimethylchlorosilane or trimethylethoxysilane, which acts as a chain terminator. These molecules have only one reactive site and thus cap the end of a growing siloxane chain, limiting its length.

Troubleshooting Guide

Problem 1: Slow or Incomplete Polymerization

Symptoms: The reaction mixture remains at a low viscosity for an extended period, and the desired molecular weight is not achieved.

Possible Cause Recommended Solution
Incorrect Catalyst or Catalyst Concentration Ensure the appropriate catalyst (acid or base) is being used for your desired reaction profile. Verify the catalyst concentration; too low a concentration can lead to a sluggish reaction.
Insufficient Water The water-to-silane ratio is crucial. For complete hydrolysis, a stoichiometric amount of water is needed (r=1.0). Ensure accurate measurement and addition of water.
Inappropriate pH The reaction rate is highly pH-dependent. Measure the pH of your reaction mixture and adjust it to a range that favors the desired hydrolysis and condensation rates.
Low Reaction Temperature Polymerization of silanes generally follows the Arrhenius equation, where higher temperatures lead to increased reaction rates.[1] Consider moderately increasing the reaction temperature to enhance the kinetics.
Inhibitors Present Ensure all glassware is scrupulously clean and that solvents or other reagents do not contain impurities that could inhibit the polymerization.

G Problem Slow or Incomplete Polymerization CheckCatalyst Verify Catalyst and Concentration Problem->CheckCatalyst CheckWater Check Water/Silane Ratio Problem->CheckWater CheckpH Measure and Adjust pH Problem->CheckpH CheckTemp Evaluate Reaction Temperature Problem->CheckTemp SolutionCatalyst Adjust Catalyst/Concentration CheckCatalyst->SolutionCatalyst SolutionWater Adjust Water Content CheckWater->SolutionWater SolutionpH Optimize pH CheckpH->SolutionpH SolutionTemp Increase Temperature CheckTemp->SolutionTemp

Caption: Troubleshooting workflow for slow or incomplete polymerization.

Problem 2: Gel Formation

Symptoms: The reaction mixture becomes a solid or semi-solid gel, preventing further processing.

Possible Cause Recommended Solution
Presence of Trifunctional Impurities Impurities with three or more reactive sites (e.g., methyltrimethoxysilane) can act as cross-linking agents, leading to gelation. Use high-purity this compound.
Excessive Water While sufficient water is necessary, a large excess can sometimes promote rapid and uncontrolled condensation, leading to a highly cross-linked network.
Inappropriate Catalyst Concentration or Type Certain catalysts, especially at high concentrations, can favor rapid condensation and branching, resulting in gel formation. Consider reducing the catalyst concentration or using a milder catalyst.
High Monomer Concentration Polymerizing at a very high monomer concentration can increase the probability of intermolecular reactions and cross-linking. Consider diluting the reaction mixture with a suitable solvent.

G Problem Gel Formation CheckPurity Verify Monomer Purity Problem->CheckPurity CheckWater Evaluate Water Content Problem->CheckWater CheckCatalyst Assess Catalyst System Problem->CheckCatalyst CheckConcentration Review Monomer Concentration Problem->CheckConcentration SolutionPurity Use High-Purity Monomer CheckPurity->SolutionPurity SolutionWater Optimize Water/Silane Ratio CheckWater->SolutionWater SolutionCatalyst Adjust Catalyst/Concentration CheckCatalyst->SolutionCatalyst SolutionConcentration Use Solvent for Dilution CheckConcentration->SolutionConcentration

Caption: Troubleshooting workflow for gel formation.

Problem 3: Low Molecular Weight or Inconsistent Product

Symptoms: The resulting polymer has a lower than expected average molecular weight, or there is significant batch-to-batch variability.

Possible Cause Recommended Solution
Presence of Monofunctional Impurities Impurities like trimethylmethoxysilane will act as chain terminators, limiting the final molecular weight. Ensure the purity of your starting materials.
Side Reactions Intramolecular condensation can lead to the formation of cyclic siloxanes, which do not contribute to the linear polymer chain length. Reaction conditions (solvent, temperature, catalyst) can be adjusted to favor intermolecular condensation.
Inconsistent Reaction Conditions Small variations in temperature, stirring rate, or the rate of addition of reactants can lead to inconsistencies. Maintain precise control over all reaction parameters.
Premature Termination The reaction may be stopped before reaching the desired degree of polymerization. Monitor the reaction progress (e.g., by viscosity or spectroscopy) to determine the optimal reaction time.

G Problem Low Molecular Weight or Inconsistent Product CheckPurity Analyze Monomer Purity Problem->CheckPurity CheckSideReactions Investigate for Cyclics Problem->CheckSideReactions CheckConditions Review Reaction Parameters Problem->CheckConditions CheckTime Monitor Reaction Progress Problem->CheckTime SolutionPurity Use Purified Monomer CheckPurity->SolutionPurity SolutionSideReactions Optimize Conditions to Favor Linear Polymerization CheckSideReactions->SolutionSideReactions SolutionConditions Standardize and Control All Parameters CheckConditions->SolutionConditions SolutionTime Determine Optimal Reaction Time CheckTime->SolutionTime

Caption: Troubleshooting workflow for low molecular weight.

Data Presentation

The following table summarizes the qualitative impact of key experimental parameters on the polymerization of this compound.

Parameter Effect on Hydrolysis Rate Effect on Condensation Rate Impact on Final Polymer
pH Increases in acidic and basic conditions; slowest around neutral pH.[1][2]Slow in acidic conditions; fast in basic conditions.[1][2]Affects polymer structure (linear vs. branched) and gelation time.
Water/Silane Ratio (r) Increasing water content generally increases the rate up to a certain limit.[1]Can influence whether water or alcohol is the condensation byproduct.Affects the degree of polymerization and the formation of oligomeric structures.
Catalyst Type & Conc. Different catalysts (e.g., acids, bases, organometallics) have different activities. Higher concentration generally increases the rate.Catalyst choice significantly impacts the condensation rate and polymer structure.Can influence reaction time, molecular weight, and the formation of cyclic species.
Temperature Increases with temperature.[1]Increases with temperature.[1]Higher temperatures can accelerate both desired polymerization and potential side reactions.
Solvent Polarity and protic/aprotic nature of the solvent affect the stability of intermediates and reaction rates.Solvent choice can influence the solubility of growing polymer chains and affect the final morphology.Can impact reaction homogeneity and the likelihood of precipitation.
Silane Concentration Higher concentration can increase the initial reaction rate.Higher concentration can favor intermolecular condensation but also increase the risk of gelation.Influences the final molecular weight and viscosity of the product.

Experimental Protocols

Protocol 1: Acid-Catalyzed Polymerization in Isopropanol

This protocol is based on the methodology described in patent CN113549219A.[3]

Materials:

  • This compound

  • Isopropanol

  • Deionized water

  • Concentrated sulfuric acid (catalyst)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Apparatus for distillation under reduced pressure

  • Separatory funnel

Procedure:

  • In a three-necked flask, combine 25-35 parts by weight of isopropanol, 6-10 parts by weight of this compound, 0.3-0.5 parts by weight of deionized water, and 0.1-0.2 parts by weight of concentrated sulfuric acid.[3]

  • Set the mechanical stirring speed to approximately 200 rpm.[3]

  • Allow the reaction to proceed at room temperature with continuous stirring for 1-3 hours, during which a homogeneous product should form.[3]

  • After the reaction period, separate and purify the product. Remove the isopropanol solvent and any unreacted this compound by distillation under reduced pressure.[3]

  • The distillation will result in a phase-separated product. The upper, transparent, colorless organic phase is the polydimethylsiloxane.[3]

  • Separate the upper organic layer using a separatory funnel to obtain the final product.[3]

Protocol 2: Base-Catalyzed Polymerization in a Toluene/Butanol Mixture

This protocol is adapted from a similar procedure for the co-condensation of dimethyldimethoxysilane.[4]

Materials:

  • This compound

  • Toluene

  • Butanol

  • Deionized water

  • Triethylamine (catalyst)

  • Three-necked round-bottom flask with a condenser

  • Magnetic stirrer and heat source

Procedure:

  • Prepare a 1:1 weight ratio solvent mixture of toluene and butanol.

  • In a three-necked flask equipped with a condenser and magnetic stirrer, dissolve a known amount of this compound in the solvent mixture.

  • Add the required amount of deionized water to achieve the desired water-to-silane molar ratio.

  • Add triethylamine as the catalyst.

  • Heat the reaction mixture to a specified temperature (e.g., 65 °C) and maintain it for a set duration (e.g., 24-72 hours) with continuous stirring.[4]

  • After the reaction is complete, the polymer can be precipitated by adding an excess of a non-solvent like butanol or methanol.

  • Filter the precipitated polymer and dry it under reduced pressure at an elevated temperature (e.g., 60 °C).

  • The dried polymer can be further purified by rinsing with a solvent like heptane to remove any unreacted monomer or low molecular weight oligomers.[4]

References

Technical Support Center: Dimethylmethoxysilane Hydrolysis Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Dimethylmethoxysilane (DMDMS).

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the hydrolysis rate of this compound?

The hydrolysis of this compound is a sensitive reaction influenced by several critical parameters. Precise control over these factors is essential for reproducible results. The primary factors include:

  • pH: The hydrolysis rate is significantly dependent on the pH of the reaction mixture. The reaction is catalyzed by both acids and bases, with the slowest rates observed at a neutral pH of approximately 7.[1][2] Acidic conditions (pH < 4) or basic conditions (pH > 10) will accelerate the hydrolysis.

  • Catalyst: The choice and concentration of a catalyst are crucial. Common catalysts include acids (e.g., hydrochloric acid, acetic acid), bases (e.g., ammonia, sodium hydroxide), and various metal salts.[3]

  • Temperature: The reaction rate increases with temperature, generally following the Arrhenius law.[3]

  • Water Concentration: As a reactant, the concentration of water directly impacts the hydrolysis rate. The molar ratio of water to silane is a key experimental parameter.

  • Solvent: The solvent system can influence the rate by affecting the solubility of reactants and the stabilization of transition states. Protic solvents like alcohols can participate in the reaction, while aprotic solvents will have a different effect.

  • Concentration of this compound: The initial concentration of the silane itself can also affect the reaction kinetics.[4]

Q2: My hydrolysis reaction is too slow. How can I increase the rate?

If you are experiencing a slow hydrolysis rate, consider the following adjustments:

  • Adjust pH: Move the pH away from neutral. Adding a small amount of an acid (e.g., acetic acid to reach a pH of 4-5) or a base can significantly increase the reaction rate.

  • Increase Temperature: Gently warming the reaction mixture can accelerate the hydrolysis. However, be aware that this will also increase the rate of subsequent condensation reactions.

  • Use a Catalyst: If you are not already using one, introduce a suitable catalyst. For example, rare earth metal salts have been shown to be effective catalysts for silane hydrolysis.

  • Increase Water Concentration: Ensure that there is a sufficient molar excess of water relative to the this compound.

Q3: My reaction mixture is turning into a gel too quickly. What is causing this and how can I prevent it?

Premature gelation is a common issue caused by rapid and uncontrolled condensation of the hydrolyzed silanol intermediates (dimethylsilanediol). Here’s how to troubleshoot this:

  • Control pH: Condensation is also pH-dependent. At low pH, hydrolysis is generally faster than condensation, while at higher pH, condensation is significantly promoted.[5] Operating in a mildly acidic range can help to favor hydrolysis over condensation.

  • Lower Temperature: High temperatures accelerate both hydrolysis and condensation. Reducing the reaction temperature will slow down both processes, giving you more control over the reaction.

  • Reduce Catalyst Concentration: If you are using a catalyst, its concentration might be too high, leading to a runaway reaction. Try reducing the catalyst amount.

  • Lower Reactant Concentrations: High concentrations of silane and water can lead to rapid polymerization and gelation. Diluting the reaction mixture can help to slow down the process.

Q4: How can I monitor the progress of the hydrolysis reaction?

Several analytical techniques can be used to monitor the hydrolysis of this compound in real-time:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for in-situ monitoring. You can track the disappearance of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹) and the appearance of the Si-OH stretching band (a broad band around 3200-3700 cm⁻¹) and Si-O-Si stretching band (around 1050-1100 cm⁻¹).[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the decrease of the methoxy proton signal and the corresponding increase of the methanol signal.[1] ²⁹Si NMR is also very informative as the chemical shift of the silicon atom changes upon hydrolysis and condensation, allowing for the identification of different species in the solution.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Neutral pH. 2. Insufficient water. 3. Low temperature. 4. No or ineffective catalyst.1. Adjust pH to acidic (4-5) or basic (>10) range. 2. Increase the molar ratio of water to silane. 3. Increase the reaction temperature (e.g., to 40-60°C), while monitoring for condensation. 4. Introduce a suitable catalyst (e.g., acetic acid, rare earth triflates).
Premature Gelation 1. pH is too high, favoring condensation. 2. High reaction temperature. 3. High concentration of reactants or catalyst.1. Lower the pH to a mildly acidic range. 2. Decrease the reaction temperature. 3. Dilute the reaction mixture or reduce the catalyst concentration.
Inconsistent Results 1. Fluctuations in ambient temperature or humidity. 2. Inaccurate measurement of reactants or catalyst. 3. Impurities in reagents or solvents.1. Conduct experiments in a controlled environment. 2. Use precise measurement techniques (e.g., calibrated pipettes, balances). 3. Use high-purity reagents and solvents.
Precipitate Formation 1. Low solubility of the silane or its hydrolysis products in the chosen solvent. 2. Rapid formation of insoluble polysiloxane oligomers.1. Change the solvent or use a co-solvent to improve solubility. 2. Modify reaction conditions (lower temperature, adjust pH) to slow down condensation.

Quantitative Data

The following table summarizes representative hydrolysis rate constants for various methoxysilanes under different conditions to provide a comparative understanding. Note that specific kinetic data for this compound can be limited, and these values for analogous compounds are for reference.

SilaneCatalyst/ConditionTemperature (°C)SolventHydrolysis Rate ConstantReference
Methacryloyloxymethyl-dimethylmethoxysilanepH 4RTNot specified17.5 h⁻¹[1]
Methacryloyloxymethyl-dimethylmethoxysilanepH 9RTNot specifiedExtremely fast[1]
Methyltrimethoxysilane (MTMS)Alkaline30Methanol2.453 x 10⁴ s⁻¹[3]
Phenyltrimethoxysilane (PTMS)K₂CO₃RTTHF/Water2.87 x 10⁻⁸ M⁻²·³ s⁻¹[3]
Propyltrimethoxysilane (PrTMS)K₂CO₃RTTHF/Water1.26 x 10⁻⁸ M⁻²·¹ s⁻¹[3]
γ-Glycidoxypropyl-trimethoxysilane (γ-GPS)pH 5.426D₂O/H₂O0.026 min⁻¹[7]

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by in-situ ATR-FTIR Spectroscopy

Objective: To quantitatively monitor the hydrolysis of this compound in real-time.

Materials:

  • This compound (DMDMS)

  • Deionized water

  • Solvent (e.g., ethanol, isopropanol)

  • Catalyst (e.g., 0.1 M HCl, 0.1 M NaOH)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with a magnetic stirrer

  • Micropipettes

Procedure:

  • System Setup: Ensure the FTIR spectrometer and ATR probe are clean and dry.

  • Background Spectrum: In the reaction vessel, prepare the initial solution by mixing the solvent, water, and catalyst. Immerse the ATR probe into this solution and collect a background spectrum. This will be subtracted from subsequent sample spectra.

  • Reaction Initiation: Remove the probe, and add the precise amount of DMDMS to the solution. Start the magnetic stirrer to ensure a homogenous mixture.

  • Data Acquisition: Immediately re-immerse the ATR probe and begin time-resolved spectral acquisition. Collect spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹).

    • Monitor the increase in the intensity of the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the Si-O-Si stretching band (around 1050-1100 cm⁻¹).

    • Plot the normalized peak area of the Si-O-CH₃ band versus time to generate a kinetic curve.

Protocol 2: Kinetic Analysis of this compound Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis by monitoring the change in reactant and product concentrations.

Materials:

  • This compound (DMDMS)

  • Deuterated water (D₂O)

  • Deuterated solvent (e.g., ethanol-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the deuterated solvent and D₂O.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the solution before adding the silane.

  • Reaction Initiation: Add a known amount of this compound to the NMR tube, cap it, and shake to mix.

  • Time-Resolved NMR: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Identify the signals for the methoxy protons of DMDMS and the methyl protons of the methanol byproduct.

    • Integrate the respective signals in each spectrum.

    • The extent of hydrolysis at each time point can be calculated from the relative integrals of the methoxy and methanol signals.

    • Plot the concentration of DMDMS (proportional to the integral of its methoxy signal) versus time to determine the reaction rate.

Visualizations

Hydrolysis_Pathway DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2H₂O - 2CH₃OH Condensation Condensation Silanol->Condensation Water H₂O Methanol Methanol CH₃OH Catalyst Catalyst (Acid or Base) Siloxane Polydimethylsiloxane [-(CH₃)₂Si-O-]n Condensation->Siloxane - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Uncontrolled Hydrolysis Rate? Start->Problem TooSlow Rate Too Slow Problem->TooSlow Yes TooFast Rate Too Fast (Premature Gelation) Problem->TooFast No AdjustParamsSlow Increase Temperature Adjust pH (Acidic/Basic) Add/Increase Catalyst Increase [H₂O] TooSlow->AdjustParamsSlow AdjustParamsFast Decrease Temperature Adjust pH (near Neutral) Decrease Catalyst Dilute Reactants TooFast->AdjustParamsFast Monitor Monitor Reaction (FTIR/NMR) AdjustParamsSlow->Monitor AdjustParamsFast->Monitor Monitor->Problem Re-evaluate End Desired Rate Achieved Monitor->End Success

Caption: A logical workflow for troubleshooting the hydrolysis rate of this compound.

References

Navigating Dimethylmethoxysilane Surface Coatings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the application of Dimethylmethoxysilane (DMDMS) for surface coatings. Whether you are aiming to create hydrophobic surfaces, modify resin properties, or enhance material compatibility, this resource offers practical solutions, detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guide: Question & Answer Format

This section addresses specific challenges you may encounter during your experiments with this compound coatings.

Issue 1: Non-Uniform or Patchy Coating

  • Question: Why is my this compound coating not uniform, showing patches or islands of deposited material?

    Answer: A non-uniform coating can stem from several factors:

    • Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate can inhibit the uniform binding of this compound. A thorough cleaning procedure is critical.

    • Precursor Instability: this compound can hydrolyze and self-condense in the presence of moisture, forming oligomers and larger aggregates in solution. These aggregates can then deposit unevenly on the surface.

    • Improper Solvent Choice: To minimize premature hydrolysis, it is crucial to use an anhydrous solvent for the silanization solution.

    • Uneven Application: The method of applying the silane solution, such as dip-coating or spin-coating, may not be optimized, leading to an uneven distribution of the precursor on the surface.

Issue 2: Poor Adhesion and Delamination

  • Question: My this compound coating has poor adhesion and peels off easily. What is the likely cause?

    Answer: Poor adhesion is often linked to the following:

    • Insufficient Surface Hydroxyl Groups: The methoxy groups of this compound react with hydroxyl (-OH) groups on the substrate surface. If the surface is not sufficiently activated (hydroxylated), the number of available binding sites will be limited, resulting in a weakly bound coating.

    • Incomplete Hydrolysis: For the silane to effectively bond to the surface, its methoxy groups must first hydrolyze to form reactive silanol groups (-Si-OH). This hydrolysis is catalyzed by water. While excessive water in the solution can lead to undesirable self-condensation, a controlled amount of surface-adsorbed water is necessary for the reaction to proceed.

    • Sub-optimal Curing: Following the initial deposition, a curing step (e.g., thermal annealing) is often required to drive the condensation reaction, forming stable covalent Si-O-Si bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules. Inadequate curing temperature or time can lead to a coating that is not robust.[1]

Issue 3: Hazy or Cloudy Appearance of the Coated Surface

  • Question: The surface I coated with this compound appears hazy or has a cloudy film. Why did this happen?

    Answer: A hazy or cloudy appearance is typically a sign of uncontrolled polymerization of the silane.

    • High Silane Concentration: Using a concentration of this compound that is too high can lead to the formation of multilayers and aggregates in the solution, which then deposit on the surface as an uneven, hazy film.

    • Excess Moisture: The presence of excess water in the solvent or in the reaction environment can accelerate the hydrolysis and self-condensation of this compound, leading to the formation of insoluble polysiloxane networks that cause the hazy appearance.[2]

Issue 4: Inconsistent or Unexpected Surface Properties (e.g., Hydrophobicity)

  • Question: I am not achieving the expected level of hydrophobicity (or other desired surface property) after coating with this compound. What could be wrong?

    Answer: Inconsistent surface properties can be due to a variety of factors:

    • Environmental Factors: High humidity during the coating process can lead to premature hydrolysis of the silane solution, reducing its effectiveness in bonding to the surface. Extreme temperatures can also affect the reaction kinetics and the final structure of the coating.

    • Incorrect Silane Concentration: The concentration of this compound in the solution is a critical parameter. A concentration that is too low may not provide sufficient surface coverage, while a concentration that is too high can lead to the formation of a disordered, multi-layered film with suboptimal properties.

    • Inadequate Post-Treatment Care: The durability and performance of the silane coating can be compromised by improper handling after application. This includes avoiding abrasive cleaning and exposure to harsh chemicals that could damage the silane layer.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration of this compound to use for surface coating?

    • A1: The optimal concentration depends on the substrate, the desired surface properties, and the application method. A good starting point for solution-based deposition is typically in the range of 0.5% to 5% (v/v) in an anhydrous solvent. It is recommended to start with a lower concentration and incrementally increase it to find the optimal condition for your specific application.[2]

  • Q2: What is the role of water in the this compound coating process?

    • A2: Water plays a dual role in the silanization process. It is necessary for the hydrolysis of the methoxy groups on the this compound to form reactive silanol groups. However, an excess of water can lead to premature self-condensation of the silane in the solution, which is undesirable. Therefore, a controlled amount of water, often from the adsorbed layer on the substrate surface, is crucial for a successful coating.[1]

  • Q3: How can I verify the successful deposition of a this compound coating?

    • A3: Several surface analysis techniques can be used to confirm the presence and quality of the coating. Contact angle goniometry is a simple and effective method to assess changes in surface wettability (e.g., an increase in water contact angle for a hydrophobic coating). X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition of the surface, confirming the presence of silicon. Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess the uniformity of the coating.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to silane surface coatings.

Table 1: Typical Process Parameters for Silane Surface Coating

ParameterTypical RangeNotes
Silane Concentration0.5 - 5% (v/v) in anhydrous solventOptimal concentration is system-dependent.
Reaction Time30 minutes - 2 hoursLonger times may not improve monolayer quality.[1]
Reaction TemperatureRoom TemperatureDeposition is typically carried out at ambient temperature.[1]
Curing Temperature80°C - 120°CEssential for forming a stable, cross-linked monolayer.[1]
Curing Time30 - 60 minutesEnsures complete condensation and removal of byproducts.[1]

Table 2: Surface Properties of Silane-Modified Surfaces

Silane TypeSubstrateWater Contact Angle (Advancing)Apparent Surface Free Energy (mJ/m²)
DimethyldichlorosilaneSilicon Wafer~120°Low
n-octyl-dimethylchlorosilaneSilicon Wafer~170°Very Low
Heptadecafluoro-1,1,2,2-tetrahydrodecyl-dimethylchlorosilaneSilicon Wafer~170°Extremely Low

Note: Data for this compound may vary but is expected to produce hydrophobic surfaces. The table provides a reference for similar silane compounds.

Key Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Surface using this compound

1. Substrate Cleaning and Activation:

  • Sonciate the substrate (e.g., glass slide or silicon wafer) in a sequence of solvents: acetone, followed by isopropanol, and finally deionized water, for 15 minutes each.

  • To increase the density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Extreme caution must be exercised when handling piranha solution.

  • Alternatively, the substrate can be activated using an oxygen plasma cleaner or a UV-Ozone cleaner.

  • Thoroughly rinse the activated substrate with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).

2. Preparation of the Silanization Solution:

  • Work in a low-humidity environment or a glovebox to minimize moisture contamination.

  • Use an anhydrous solvent such as toluene or ethanol.

  • Prepare a 1% (v/v) solution of this compound in the chosen anhydrous solvent. For example, add 100 µL of this compound to 10 mL of anhydrous toluene.

  • It is highly recommended to use the solution immediately after preparation.[1]

3. Surface Coating (Silanization):

  • Immerse the clean, activated substrate into the freshly prepared this compound solution.

  • Allow the reaction to proceed for 1 hour at room temperature. Ensure the container is sealed to prevent the ingress of atmospheric moisture.

  • Remove the substrate from the solution.

4. Rinsing and Curing:

  • Rinse the coated substrate by sonicating it in a fresh portion of the anhydrous solvent for 5 minutes to remove any physically adsorbed silane molecules.

  • Repeat the rinsing step with another fresh portion of the solvent.

  • Dry the substrate under a stream of inert gas.

  • Cure the coated substrate in an oven at 110°C for 30-60 minutes to form a stable and durable coating.

  • Allow the substrate to cool to room temperature before characterization or further use.

Visualizing Workflows and Logical Relationships

Troubleshooting Workflow for Non-Uniform Coatings

Troubleshooting_NonUniform_Coating start Start: Non-Uniform Coating Observed q1 Is the substrate thoroughly cleaned? start->q1 sol1 Action: Implement rigorous cleaning protocol. q1->sol1 No q2 Is the silane solution freshly prepared with anhydrous solvent? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Prepare fresh solution with anhydrous solvent. q2->sol2 No q3 Is the application method optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Optimize application parameters (e.g., spin speed, dip coating withdrawal speed). q3->sol3 No end_node Coating Uniformity Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

A step-by-step workflow for troubleshooting non-uniform this compound coatings.

Logical Relationship for Achieving Optimal Adhesion

Adhesion_Logic sub_prep Proper Substrate Preparation clean Thorough Cleaning sub_prep->clean activation Surface Activation (Hydroxylation) sub_prep->activation good_adhesion Optimal Coating Adhesion sub_prep->good_adhesion controlled_reaction Controlled Reaction Conditions anhydrous Anhydrous Solvent controlled_reaction->anhydrous fresh_solution Fresh Silane Solution controlled_reaction->fresh_solution humidity_control Controlled Humidity controlled_reaction->humidity_control controlled_reaction->good_adhesion post_treatment Effective Post-Treatment rinsing Thorough Rinsing post_treatment->rinsing curing Optimal Curing (Temperature & Time) post_treatment->curing post_treatment->good_adhesion

Key factors contributing to the optimal adhesion of this compound surface coatings.

References

Technical Support Center: Optimizing Reaction Conditions for Dimethylmethoxysilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of dimethylmethoxysilane, a key intermediate in the development of various silicon-based materials. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step experimental protocols to address common challenges and optimize your reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common methods.

Direct Synthesis from Silicon and Methanol
Problem Potential Cause(s) Recommended Solutions
Low Yield of this compound - Catalyst Deactivation: The copper catalyst can be deactivated by the formation of metallic copper, which catalyzes side reactions.[1] Sintering of the catalyst at high temperatures can also reduce its active surface area.[2][3] - Suboptimal Temperature: The reaction temperature significantly influences selectivity. Temperatures that are too high or too low can favor the formation of byproducts.[1][4] - Formation of Byproducts: The primary byproducts are trimethoxysilane and tetramethoxysilane.[1][5]- Catalyst Promoters: The addition of promoters like thiophene can help maintain catalyst activity.[1] - Temperature Optimization: Carefully control the reaction temperature. A study on the slurry phase reaction of elemental silicon with methanol suggests an optimum temperature of 240°C for the synthesis of methoxysilanes.[6] - Additive Introduction: Introducing a small amount of trioxane (a trimer of formaldehyde) can improve the selectivity for this compound.[1]
Product Contamination - Presence of Trimethoxysilane and Tetramethoxysilane: These are common byproducts of the direct synthesis.[1][5] - Methanol in Final Product: Methanol can form an azeotrope with the product, making separation by simple distillation difficult.[5][7]- Fractional Distillation: Careful fractional distillation is required to separate this compound from other silane byproducts. - Azeotropic or Extractive Distillation: To remove methanol, azeotropic distillation with an agent like methoxytrimethylsilane or extractive distillation with methyl formate can be employed.[5] Another method involves adding an organic or inorganic salt, such as lithium chloride, to the mixture to separate the alcohol into a different phase.[8]
Reaction Fails to Initiate - Inactive Silicon Surface: The surface of the silicon powder may be passivated by an oxide layer. - Insufficient Catalyst Activation: The copper catalyst may not be properly activated.- Silicon Activation: Use finely ground silicon to increase the surface area. Some methods employ mechanochemical activation.[1][9] - Catalyst Pre-treatment: Ensure the copper(I) chloride catalyst is of high purity and handled under inert conditions to prevent oxidation.
Synthesis from Dimethyldichlorosilane and Methanol
Problem Potential Cause(s) Recommended Solutions
Low Yield - Side Reactions due to HCl: The hydrogen chloride (HCl) byproduct can catalyze side reactions. - Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.- HCl Scavenger: Use a base or a compound like urea to neutralize the HCl as it is formed.[10] - Optimize Reaction Conditions: Ensure dropwise addition of the alcohol to control the exothermic reaction and maintain the optimal temperature.[10]
Product is Corrosive - Residual HCl: The final product may contain residual HCl.[11][12]- Neutralization and Washing: Neutralize the reaction mixture and wash the organic phase thoroughly with water to remove any remaining acid.
Handling Difficulties - Moisture Sensitivity: Dimethyldichlorosilane reacts readily with atmospheric moisture to produce HCl.[12][13]- Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[13]
Synthesis from Silazanes and Methanol
Problem Potential Cause(s) Recommended Solutions
Low Yield - Undesirable Side Reactions: The ammonia byproduct can act as a catalyst for side reactions that reduce the yield of the desired product.[10] - Product Degradation: The product can react with methanol if it is not removed from the reaction mixture promptly.[10]- Rapid Product Removal: Maintain the reaction temperature above the boiling point of this compound but below that of methanol to continuously remove the product as it forms.[10] - Ammonia Removal: After condensation of the product, residual ammonia can be removed by bubbling an inert gas through the liquid.[10]
Incomplete Reaction - Suboptimal Temperature: The reaction temperature must be carefully controlled to ensure both reaction and selective product vaporization.[10]- Precise Temperature Control: Maintain the temperature within the optimal range (e.g., 36°C to 64°C for this compound synthesis from tetramethyldisilazane).[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthesis routes for this compound are:

  • Direct Synthesis: The reaction of elemental silicon with methanol in the presence of a copper catalyst.[1][4]

  • From Chlorosilanes: The reaction of dimethyldichlorosilane with methanol.[13]

  • From Silazanes: The reaction of a silazane, such as tetramethyldisilazane, with methanol.[10]

  • Redistribution Reaction: The reaction between methyltrimethoxysilane and methyldichlorosilane.[11]

Q2: What are the main byproducts to expect in the direct synthesis of this compound?

A2: The main byproducts in the direct synthesis from silicon and methanol are trimethoxysilane and tetramethoxysilane.[1][5] The formation of these byproducts is highly dependent on the reaction conditions, particularly the temperature and the catalyst system used.

Q3: How can I effectively remove methanol from the final product?

A3: Due to the formation of an azeotrope, simple distillation is often insufficient. Effective methods include:

  • Extractive Distillation: Using an agent like methyl formate to alter the vapor-liquid equilibrium.[5]

  • Azeotropic Distillation: Employing an entrainer such as methoxytrimethylsilane.[5]

  • Salting Out: Adding a salt like lithium chloride to the mixture, which causes the methanol to separate into a distinct phase that can be removed.[8]

Q4: What safety precautions should be taken when working with chlorosilanes?

A4: Chlorosilanes like dimethyldichlorosilane are hazardous. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handling the compound under a dry, inert atmosphere to prevent reaction with moisture, which releases corrosive HCl gas.[12][13]

  • Having an appropriate quenching agent and emergency plan in place.

Q5: In the synthesis from silazanes, why is rapid product removal important?

A5: Rapid removal of this compound from the reaction mixture is crucial for two main reasons:

  • It minimizes the contact time between the product and methanol, preventing potential side reactions.[10]

  • It separates the product from the ammonia byproduct, which can catalyze undesirable reactions that lower the overall yield.[10]

Experimental Protocols

Protocol 1: Direct Synthesis of this compound from Silicon and Methanol

This protocol is based on the general principles of the direct synthesis process.

Materials:

  • Silicon powder, finely ground

  • Copper(I) chloride (CuCl)

  • Methanol, anhydrous

  • High-boiling point solvent (e.g., dibenzyltoluene) (for slurry phase reaction)[6]

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Glass-lined reactor or a fixed-bed reactor

  • Mechanical stirrer (for slurry phase)

  • Heating mantle with temperature controller

  • Condenser

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In the reactor, thoroughly mix the silicon powder with the copper(I) chloride catalyst under an inert atmosphere.

  • Reaction Setup: Heat the mixture to the desired reaction temperature (e.g., 240°C for slurry phase) while stirring (if applicable).[6]

  • Methanol Feed: Slowly feed anhydrous methanol vapor into the reactor. The feed rate should be carefully controlled to maintain the reaction temperature and pressure.

  • Product Collection: The vapor-phase products are passed through a condenser. The condensed liquid, containing this compound, byproducts, and unreacted methanol, is collected.

  • Purification: The collected liquid is subjected to fractional distillation to separate the this compound from lower and higher boiling point impurities. Further purification to remove residual methanol may require extractive or azeotropic distillation.[5]

Protocol 2: Synthesis of this compound from Dimethyldichlorosilane and Methanol

This protocol describes the alcoholysis of dimethyldichlorosilane.

Materials:

  • Dimethyldichlorosilane

  • Methanol, anhydrous

  • HCl scavenger (e.g., urea or a non-reactive tertiary amine)[10]

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In the three-neck flask, dissolve the HCl scavenger in the anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Add the dimethyldichlorosilane to the flask.

  • Methanol Addition: Slowly add anhydrous methanol to the reaction mixture from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by GC or other appropriate methods).

  • Workup: Filter the reaction mixture to remove the salt byproduct. Wash the filtrate with water to remove any remaining salts and unreacted HCl scavenger.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and then purify the this compound by fractional distillation.

Visualizations

Experimental_Workflow_Direct_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification A Silicon Powder C Mix Reactants A->C B CuCl Catalyst B->C D Heat to Reaction Temp C->D F Reaction (e.g., 240°C) D->F E Feed Methanol Vapor E->F G Condense Vapor Product F->G H Fractional Distillation G->H I Azeotropic/ Extractive Distillation H->I J Pure This compound I->J

Caption: Experimental workflow for the direct synthesis of this compound.

Reaction_Pathways cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts Si Silicon (Si) Reactants_Node Si->Reactants_Node MeOH Methanol (CH3OH) MeOH->Reactants_Node Main_Product This compound (CH3)2SiH(OCH3) Byproduct1 Trimethoxysilane HSi(OCH3)3 Byproduct2 Tetramethoxysilane Si(OCH3)4 Reactants_Node->Main_Product Main Reaction Reactants_Node->Byproduct1 Side Reaction Reactants_Node->Byproduct2 Side Reaction

Caption: Reaction pathways in the direct synthesis of this compound.

References

Side reactions of Dimethylmethoxysilane in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethylmethoxysilane. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in experimental settings, with a focus on its side reactions under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound in the presence of water?

The primary reactions of this compound, like other alkoxysilanes, in aqueous environments are hydrolysis and condensation.[1][2] These are sequential processes where the methoxy groups (-OCH₃) are first replaced by hydroxyl groups (-OH) in hydrolysis, and then these newly formed silanol groups react with each other (or with remaining methoxy groups) to form siloxane bonds (Si-O-Si), releasing water or methanol as a byproduct.[1][3] These reactions are fundamental to the application of silanes as coupling agents and for surface modification.

Q2: How does pH influence the reaction of this compound?

The pH of the solution is a critical factor that catalyzes both hydrolysis and condensation, but the mechanisms and resulting structures differ significantly between acidic and basic conditions.

  • Acidic Conditions (pH < 7): Hydrolysis is generally rapid and often faster than condensation.[2] The reaction is initiated by the protonation of the methoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[1][2] This condition tends to favor the formation of linear or less branched polymeric structures.[4]

  • Basic Conditions (pH > 7): Condensation is typically faster than hydrolysis.[2] The reaction proceeds via the direct nucleophilic attack of a hydroxide ion or a deprotonated silanolate anion on the silicon atom. This often leads to the formation of more compact, highly branched, and cross-linked networks.[4]

  • Neutral Conditions (pH ≈ 7): The rates of both hydrolysis and condensation are at a minimum.[2][5] In high-purity water and non-glass containers, alkoxysilanes can remain stable for extended periods.[3]

Q3: What is the main side reaction I should be concerned about?

The primary "side reaction" or undesirable outcome is premature or uncontrolled self-condensation . If the hydrolyzed dimethylsilanol intermediates condense with each other in solution before they can react with the intended substrate, they form insoluble oligomers and polymers (polysiloxanes).[3][6] This leads to the formation of a cloudy solution or white precipitate, rendering the silane solution ineffective for surface treatment.[6][7]

Q4: My silane solution turned cloudy. What happened and can I still use it?

A cloudy appearance or the formation of a precipitate indicates that the this compound has undergone significant hydrolysis and self-condensation in solution.[6] This creates insoluble polysiloxane networks. The solution is no longer suitable for creating a uniform surface coating and should be discarded. To prevent this, it is crucial to use anhydrous solvents, prepare solutions fresh before use, and minimize exposure to atmospheric moisture.[6]

Troubleshooting Guide

Problem 1: Poor Adhesion or Ineffective Surface Modification
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis The methoxy groups must first hydrolyze to reactive silanol groups to bond with the substrate. Ensure a controlled amount of water is present to facilitate hydrolysis. Hydrolysis is typically carried out in an acidic solution to ensure the reaction is favored over condensation.[8][7]
Insufficient Surface Hydroxyl Groups The silanol groups formed from this compound react with hydroxyl groups on the substrate. Ensure the substrate surface is properly cleaned and activated (e.g., via plasma cleaning or piranha solution) to maximize the density of these reactive sites.[6]
Excessive Silane Concentration Using too much silane can lead to the formation of thick, weakly-bound layers on the surface instead of a durable monolayer.[7] This excess, unreacted silane can act as a release layer, compromising adhesion. An optimal concentration is typically 0.5% to 3% by mass fraction in the chosen solvent.[7]
Problem 2: Silane Solution Instability (Precipitation/Gelation)
Possible Cause Troubleshooting Steps
Excessive Water or Moisture Contamination Water triggers both hydrolysis and condensation. Using anhydrous solvents and storing the silane under an inert atmosphere (e.g., argon) is critical to prevent premature reactions.[6] Prepare the aqueous silane solution immediately before use.[7]
Incorrect pH Under basic conditions, condensation is rapid and can quickly lead to the formation of insoluble polymers.[2] For controlled hydrolysis and application, acidic conditions are generally preferred to slow down the condensation rate.[8]
Prolonged Storage of Solution Aqueous solutions of hydrolyzed silanes are not stable. They should be prepared fresh for each use. If a white precipitate appears in the solution, it should not be used.[7]

Quantitative Data Summary

The reaction rates of alkoxysilanes are highly dependent on pH, solvent, temperature, and molecular structure. While specific kinetic data for this compound is sparse in the reviewed literature, general trends for similar alkoxysilanes are well-established.

Table 1: General pH Influence on Alkoxysilane Reaction Rates

Condition Hydrolysis Rate Condensation Rate Primary Outcome
Acidic (pH 2-4) Fast[2][3]Slow[5]Formation of linear, weakly branched polymers[4]
Neutral (pH ~7) Minimum Rate[2][5]SlowStable solution (in pure conditions)[3]
Basic (pH > 7) Slower than in acidFastFormation of highly cross-linked, dense networks[9][4]

Table 2: Relative Hydrolysis Rates of Methoxysilanes

Compound Condition **Half-Life (t₁/₂) **Reference
MethyltrimethoxysilaneDeionized Water24 min[10]
MethyltrimethoxysilanePhosphate Buffer (pH 7.4)6.7 min[10]
TetramethoxysilaneDeionized Water32 min[10]
TrimethoxysilaneDeionized Water< 0.09 min[10]
Note: this compound is expected to have a reactivity profile influenced by its two methyl groups, which increase electron density at the silicon atom compared to trimethoxysilane, affecting reaction rates.

Visualizing Reaction Pathways and Workflows

Diagram 1: Core Reactions of this compound

DMMOS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMMOS->Silanol Hydrolysis Water H₂O Methanol Methanol CH₃OH Silanol->Methanol Siloxane Polydimethylsiloxane -[(CH₃)₂Si-O-]-n Silanol->Siloxane Condensation Siloxane->Water

Caption: Hydrolysis and condensation of this compound.

Diagram 2: pH-Dependent Reaction Mechanisms

cluster_acid Acidic Conditions cluster_base Basic Conditions Protonation 1. Protonation of -OCH₃ Attack_H2O 2. Nucleophilic attack by H₂O Protonation->Attack_H2O Result_Acid Linear Chains (Slow Condensation) Attack_H2O->Result_Acid Attack_OH 1. Nucleophilic attack by OH⁻ Deprotonation 2. Formation of Silanolate Attack_OH->Deprotonation Result_Base Cross-linked Network (Fast Condensation) Deprotonation->Result_Base

Caption: Contrasting mechanisms in acidic vs. basic media.

Diagram 3: Troubleshooting Workflow for Silane Application

Start Experiment Start: Silane Application Check_Result Evaluate Result: Good Adhesion? Start->Check_Result Success Successful Coating Check_Result->Success Yes Failure Poor Adhesion or Coating Defect Check_Result->Failure No Check_Solution Is silane solution clear? Failure->Check_Solution Check_Substrate Was substrate pre-treated? Check_Solution->Check_Substrate Yes Remake_Solution Discard. Prepare fresh solution with anhydrous solvent. Check_Solution->Remake_Solution No (Cloudy) Check_Conditions Check pH and water content Check_Substrate->Check_Conditions Yes Treat_Substrate Clean and activate substrate surface. Check_Substrate->Treat_Substrate No Adjust_pH Adjust pH to acidic range for controlled hydrolysis. Check_Conditions->Adjust_pH Remake_Solution->Start Treat_Substrate->Start Adjust_pH->Start

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Monitoring Hydrolysis and Condensation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To qualitatively and quantitatively analyze the species present in a this compound solution over time as it undergoes hydrolysis and condensation. ²⁹Si NMR is particularly powerful for this analysis.

Materials:

  • This compound

  • Deionized water

  • Ethanol (or other co-solvent, anhydrous)

  • HCl and/or NH₄OH for pH adjustment

  • NMR tubes

  • NMR Spectrometer (capable of ²⁹Si detection)

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol).

  • Initiation of Reaction: In an NMR tube, combine the silane stock solution with a specific volume of water and, if applicable, a catalyst (acid or base) to achieve the target pH. The final concentrations should be carefully controlled.

  • NMR Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-15 minutes initially, then less frequently).

  • Data Analysis:

    • Hydrolysis: Monitor the disappearance of the peak corresponding to the starting this compound and the appearance of new peaks corresponding to the hydrolyzed species (dimethylsilanediol).[4]

    • Condensation: Observe the emergence of new peaks corresponding to various siloxane oligomers (dimers, trimers, etc.). The chemical shifts in ²⁹Si NMR are sensitive to the number of siloxane bridges attached to the silicon atom, allowing for detailed structural assignment.[11]

  • Kinetics: By integrating the peak areas over time, the rate constants for hydrolysis and condensation under the specific experimental conditions can be determined.[5]

References

Technical Support Center: Adhesion of Dimethylmethoxysilane-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the adhesion of dimethylmethoxysilane-based coatings.

Troubleshooting Guide

This guide addresses common issues encountered during the application and testing of this compound-based coatings.

Problem Potential Cause Recommended Solution
Poor Adhesion / Delamination Inadequate surface preparation (contamination with oils, dust, etc.).[1][2]Implement a rigorous cleaning protocol. Use solvents like isopropanol or acetone to remove organic residues. Consider plasma or corona treatment for enhanced surface activation.[1]
Insufficient hydroxyl groups on the substrate for covalent bonding.[3]Pre-treat the substrate with methods like plasma cleaning or piranha solution to increase the density of surface hydroxyl groups.[3]
Incorrect silane concentration in the primer.Optimize the silane concentration in the primer solution, typically between 0.5% and 5% (w/w).[4] Both excessively thin and thick layers can lead to poor adhesion.
Incomplete hydrolysis of methoxy groups to reactive silanol groups.Ensure the presence of sufficient moisture for hydrolysis. For primer applications, consider adding a small amount of water to the solvent.[4]
Suboptimal curing temperature or time.[2]Optimize the curing process. A common starting point is 110°C for 30-60 minutes, but this may need adjustment based on the specific substrate and coating formulation.[5]
Non-Uniform Coating / Hazy Appearance Premature self-condensation of the silane in solution.Use anhydrous solvents (e.g., dry ethanol or toluene) for primer preparation and apply the solution shortly after mixing.[5] Store silane in a dry environment.
Uneven application of the primer.Employ application techniques that ensure a thin, uniform layer, such as dip coating, spin coating, or spraying.[5]
Contaminated substrate leading to inconsistent wetting.[1]Ensure the substrate is meticulously cleaned and dried before primer application.[1]
Inconsistent Adhesion Test Results Variability in surface preparation.Standardize the substrate cleaning and preparation protocol for all samples.
Inconsistent application of the adhesion test (e.g., tape pull angle and speed).[6]Adhere strictly to standardized testing protocols like ASTM D3359 for tape tests, ensuring consistent angle and speed of tape removal.[6]
Environmental factors (humidity, temperature) affecting the coating or test.Conduct coating application and testing in a controlled environment to minimize variability.

Frequently Asked Questions (FAQs)

Q1: How does this compound improve coating adhesion?

A1: this compound is a bifunctional molecule that acts as a molecular bridge between the inorganic substrate and the organic coating. One end of the molecule has methoxy groups that hydrolyze to form reactive silanol groups (-Si-OH). These silanol groups can form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and ceramics. The other end of the molecule contains organic functionalities that can crosslink or entangle with the polymer matrix of the coating. This dual reactivity creates a robust chemical link at the interface, significantly improving adhesion.

Q2: Should I use this compound as a primer or as an additive in my coating formulation?

A2: Both methods can be effective, and the choice depends on your specific application and formulation.

  • As a Primer: Applying a dilute solution of the silane directly to the substrate is often the most effective method.[4] This ensures the silane is concentrated at the interface where adhesion is critical.[4]

  • As an Additive: Blending the silane directly into the coating formulation can be more convenient. However, it's crucial to ensure the silane is stable and compatible with the other components of the coating and can migrate to the substrate interface.

Q3: What is the optimal concentration for a this compound-based primer?

A3: A typical starting concentration for a silane primer is between 0.5% and 5% by weight in a suitable solvent. The optimal concentration should be determined experimentally for your specific substrate and application.

Q4: What solvents are recommended for preparing a this compound primer solution?

A4: Anhydrous alcohols such as ethanol or isopropanol are commonly used. It is critical to use a dry solvent to prevent premature hydrolysis and self-condensation of the silane in the solution, which can lead to a hazy appearance and poor performance.

Q5: What are the ideal curing conditions after applying a this compound primer?

A5: After the solvent has evaporated at room temperature, a mild heat treatment is often recommended to promote the condensation reaction between the silanol groups and the substrate surface, forming stable covalent bonds. A common starting point for curing is 110°C for 30-60 minutes.[5] However, the optimal temperature and time will depend on the thermal stability of your substrate and should be optimized.

Q6: How can I verify the effectiveness of the silane treatment?

A6: The effectiveness of the silane treatment can be assessed through various analytical and mechanical testing methods. Contact angle measurements can indicate a change in surface energy, with an increase in hydrophobicity often suggesting a successful silane coating. Adhesion tests, such as the cross-cut test (ASTM D3359) or pull-off test (ASTM D4541), provide a quantitative or semi-quantitative measure of the bond strength.[7][8]

Data Presentation

The following tables summarize quantitative data from studies on silane-based coatings to illustrate the expected improvements in adhesion and surface properties.

Table 1: Effect of Silane Treatment on Water Contact Angle

SubstrateSilane TreatmentSilane Concentration (wt%)Treatment Time (h)Treatment Temperature (°C)Average Water Contact Angle (°)
SandstoneUntreated---0 (complete wetting)[9]
SandstoneDichlorodimethylsilane0.5120> 90[9]
SandstoneDichlorodimethylsilane1.0120116[9]
SandstoneDichlorodimethylsilane2.0120118.25[9]
Aluminum AlloyUntreated---~20.9[5]
Aluminum AlloySilane Coupling AgentNot specifiedNot specifiedNot specifiedIncreased from initial value[5]

Table 2: Improvement in Adhesion Strength with Silane Treatment

SubstrateSilane Coupling AgentAdhesion Test MethodAdhesion Strength Improvement
AluminumMPTMST-Peel TestUp to 220% increase compared to untreated[1]
AluminumGPTEST-Peel TestUp to 200% increase compared to untreated[1]
GF/PP Composite with Stainless Steel MeshSilane Coupling AgentLap Shear Strength27.2% increase compared to untreated[10]

Experimental Protocols

Protocol 1: Surface Preparation and Primer Application

  • Substrate Cleaning: Thoroughly clean the substrate surface to remove any organic and inorganic contaminants. This can be achieved by sonicating the substrate in a sequence of solvents such as acetone, followed by isopropanol, and finally deionized water. Dry the substrate completely with a stream of nitrogen or in an oven.

  • Surface Activation (Optional but Recommended): To enhance the density of hydroxyl groups, treat the cleaned substrate with a plasma cleaner or a chemical etchant like a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

  • Primer Solution Preparation: In a clean, dry container, prepare a 0.5% to 2% (w/w) solution of this compound in an anhydrous alcohol (e.g., ethanol or isopropanol). Gently agitate the solution until the silane is fully dissolved. For enhanced hydrolysis, a small, controlled amount of deionized water can be added to the solution.

  • Primer Application: Apply the primer solution to the cleaned and activated substrate using a method that ensures a thin, uniform layer. Suitable methods include dip coating, spin coating, or spraying.

  • Drying and Curing: Allow the solvent to evaporate completely at room temperature in a clean, low-humidity environment. Subsequently, cure the coated substrate in an oven. A typical starting point is 110°C for 60 minutes.[5] The optimal curing time and temperature should be determined experimentally.

  • Final Rinsing: After curing and cooling to room temperature, rinse the substrate with the solvent used for primer preparation to remove any loosely bound silane molecules. Dry the substrate with a stream of nitrogen.

  • Coating Application: Apply the final coating to the primed and cured substrate according to your standard procedure.

Protocol 2: Cross-Cut Adhesion Test (Based on ASTM D3359)

  • Sample Preparation: Ensure the coated sample is fully cured and has been conditioned at a standard temperature and humidity.

  • Making the Cuts:

    • For coatings up to 2.0 mils (50 µm) thick, make six parallel cuts 2 mm apart. Make another set of six cuts at a 90-degree angle to the first set to create a grid.

    • For coatings between 2.0 and 5.0 mils (50 to 125 µm) thick, the spacing between cuts should be increased.

    • Use a sharp, dedicated cross-cut tool to ensure the cuts penetrate through the coating to the substrate.

  • Applying the Tape: Place the center of a specified pressure-sensitive adhesive tape over the grid and smooth it into place with a pencil eraser to ensure good contact.

  • Removing the Tape: Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.[6]

  • Inspection and Classification: Visually inspect the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling and flaking).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_primer Primer Application cluster_coating Coating & Testing Clean Clean Substrate Activate Activate Surface (e.g., Plasma) Clean->Activate Prepare Prepare Silane Primer Solution Activate->Prepare Apply Apply Primer Prepare->Apply Cure Dry and Cure Apply->Cure Coat Apply Top Coat Cure->Coat Test Adhesion Testing (e.g., ASTM D3359) Coat->Test

Caption: Experimental workflow for improving coating adhesion.

signaling_pathway cluster_solution In Solution (Primer) cluster_surface At the Substrate Interface cluster_coating At the Coating Interface Silane This compound R-Si-(OCH3)2 Hydrolysis Hydrolysis (with H2O) Silane->Hydrolysis Silanol Silanol Formation R-Si-(OH)2 Hydrolysis->Silanol Condensation Condensation Reaction (Curing) Silanol->Condensation Substrate Substrate with Hydroxyl Groups (-OH) Substrate->Condensation Bond Covalent Siloxane Bond (Substrate-O-Si) Condensation->Bond Interaction Crosslinking/ Entanglement Bond->Interaction 'R' group interaction Polymer Organic Coating (Polymer Matrix) Polymer->Interaction Adhesion Enhanced Adhesion Interaction->Adhesion

Caption: Mechanism of silane adhesion promotion.

troubleshooting_logic r_node r_node Start Poor Adhesion? Check_Prep Surface Prep OK? Start->Check_Prep Check_Conc Silane Conc. OK? Check_Prep->Check_Conc Yes Sol_Prep Improve Cleaning & Activation Protocol Check_Prep->Sol_Prep No Check_Cure Curing OK? Check_Conc->Check_Cure Yes Sol_Conc Optimize Silane Concentration (0.5-5%) Check_Conc->Sol_Conc No Check_Solvent Anhydrous Solvent? Check_Cure->Check_Solvent Yes Sol_Cure Optimize Curing Temp & Time Check_Cure->Sol_Cure No Sol_Solvent Use Dry Solvent, Prepare Fresh Check_Solvent->Sol_Solvent No Success Adhesion Improved Check_Solvent->Success Yes Sol_Prep->Start Sol_Conc->Start Sol_Cure->Start Sol_Solvent->Start

Caption: Troubleshooting logic for poor adhesion issues.

References

Technical Support Center: Optimization of Dimethylmethoxysilane (DMMOS) Concentration for Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of dimethylmethoxysilane (DMMOS) concentration in surface treatment experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the surface treatment process with DMMOS, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Actions
Inconsistent or Low Hydrophobicity 1. Incomplete Hydrolysis: Insufficient water to hydrolyze the methoxy groups of DMMOS to reactive silanol groups. 2. Poor Surface Preparation: The substrate lacks a sufficient density of hydroxyl (-OH) groups for effective bonding.[1] 3. Low DMMOS Concentration: The concentration of DMMOS in the solution may be too low for complete surface coverage.[2] 4. Degraded DMMOS: The reagent may have degraded due to improper storage.1. Control Water Content: For solution-phase deposition in an anhydrous solvent, the residual water on a properly activated surface is often sufficient. For vapor-phase deposition, control the environmental humidity.[1][3] 2. Thorough Substrate Cleaning: Employ a rigorous cleaning protocol such as treatment with a piranha solution for glass or silicon substrates to clean and generate hydroxyl groups.[1] 3. Optimize DMMOS Concentration: Experimentally determine the optimal concentration. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, assessing the surface properties at each step.[2] 4. Use Fresh Silane: Prepare the silane solution immediately before use to minimize premature hydrolysis and polymerization.[1]
Aggregated Particles or Hazy Film on Substrate 1. Excess Water: Too much water can accelerate the self-condensation of DMMOS molecules, leading to the formation of polysiloxane particles in the solution.[1] 2. High DMMOS Concentration: A high concentration of DMMOS can promote intermolecular reactions and polymerization.[1][3] 3. High Reaction Temperature: Elevated temperatures can increase the rate of both the desired surface reaction and undesired bulk polymerization.[1][3]1. Use Anhydrous Solvents: Employing anhydrous solvents and minimizing exposure to atmospheric moisture can help prevent premature polymerization.[4] 2. Reduce DMMOS Concentration: Lower the concentration of DMMOS in the solution.[1][5] 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature to slow the rate of polymerization.[1]
Poor Adhesion of Subsequent Layers 1. Sub-optimal Curing: An insufficient curing step (time or temperature) can result in a less durable silane layer.[2] 2. Thick Silane Layer: A thick, multi-layered DMMOS coating can be less stable and may not present the desired surface chemistry for subsequent layer adhesion.1. Implement a Curing Step: After silanization, cure the substrate at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes) to stabilize the silane layer.[2] 2. Aim for a Monolayer: Use a lower DMMOS concentration and shorter reaction times to promote the formation of a monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DMMOS in surface treatment?

A1: The surface treatment process with DMMOS involves two main steps. First, the methoxy groups (-OCH3) of the DMMOS molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). The methyl groups (-CH3) of the DMMOS molecule are oriented away from the surface, creating a low-energy, hydrophobic layer.[6]

Q2: How do I determine the optimal concentration of DMMOS for my application?

A2: The optimal DMMOS concentration is system-dependent and should be determined experimentally. A good starting point is typically a 1-5% (v/v) solution in an anhydrous solvent like toluene.[4][5] You can perform a concentration optimization study by treating substrates with a range of DMMOS concentrations and evaluating the resulting surface properties, such as water contact angle, to find the concentration that provides the desired outcome without forming aggregates.[2]

Q3: How can I confirm the successful deposition of a DMMOS layer?

A3: Several surface analysis techniques can be used to verify the presence and quality of the DMMOS coating:

  • Contact Angle Goniometry: A significant increase in the water contact angle indicates a more hydrophobic surface, suggesting successful silanization.[1][7]

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of silicon and carbon from the DMMOS molecule.[1][7]

  • Atomic Force Microscopy (AFM): AFM can be used to assess the uniformity and smoothness of the coating and to detect the presence of aggregates.[4]

Q4: What is the importance of the curing step after DMMOS treatment?

A4: The curing step, typically involving heating the substrate after DMMOS application, is crucial for promoting the formation of stable covalent bonds between the silane and the substrate and between adjacent silane molecules.[2] This process removes volatile byproducts like water and alcohol, resulting in a more durable and stable hydrophobic layer.[4]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of DMMOS on Glass/Silicon Substrates

1. Substrate Cleaning and Activation: a. Sonicate the glass or silicon substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in deionized water for 15 minutes. b. For a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [1] c. Alternatively, activate the surface using an oxygen plasma treatment for 5-10 minutes.[1] d. Rinse the substrate copiously with deionized water and dry under a stream of dry nitrogen.[1]

2. Silanization: a. Prepare a 1-5% (v/v) solution of DMMOS in an anhydrous solvent (e.g., toluene) in a clean, dry reaction vessel. b. Immerse the cleaned and dried substrate in the DMMOS solution. c. Seal the vessel and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

3. Rinsing and Curing: a. Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed DMMOS molecules.[4] b. Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.[4]

4. Characterization: a. Measure the water contact angle to confirm the increase in hydrophobicity.[1] b. For a more detailed analysis, characterize the surface using XPS or AFM.[1][4]

Visualizations

DMMOS_Optimization_Workflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_post 3. Post-Treatment cluster_eval 4. Evaluation Clean Substrate Cleaning Activate Surface Activation (e.g., Plasma, Piranha) Clean->Activate Dry Drying Activate->Dry Prepare Prepare DMMOS Solution (1-5% in anhydrous solvent) Dry->Prepare Immerse Immerse Substrate Prepare->Immerse React React (1-2h, RT) Immerse->React Rinse Rinse with Solvent React->Rinse Cure Cure (110-120°C) Rinse->Cure Characterize Characterize Surface (Contact Angle, XPS, AFM) Cure->Characterize Optimal Optimal Coating? Characterize->Optimal Adjust Adjust Concentration or Reaction Time Optimal->Adjust No Adjust->Prepare

Caption: Workflow for optimizing DMMOS surface treatment.

Troubleshooting_Logic cluster_symptoms cluster_causes cluster_solutions Start Start: Suboptimal Surface Treatment LowHydro Low/Inconsistent Hydrophobicity Start->LowHydro Hazy Hazy Film/ Aggregates Start->Hazy PoorPrep Poor Surface Prep LowHydro->PoorPrep LowConc Low DMMOS Conc. LowHydro->LowConc HighConc High DMMOS Conc. Hazy->HighConc ExcessWater Excess Water Hazy->ExcessWater HighTemp High Temperature Hazy->HighTemp Clean Improve Cleaning/ Activation PoorPrep->Clean IncConc Increase DMMOS Conc. LowConc->IncConc DecConc Decrease DMMOS Conc. HighConc->DecConc DryEnv Use Anhydrous Solvent/ Control Humidity ExcessWater->DryEnv LowerTemp Lower Reaction Temp. HighTemp->LowerTemp

Caption: Troubleshooting logic for DMMOS surface treatment issues.

References

Identifying and minimizing byproducts in Dimethylmethoxysilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylmethoxysilane (DMMOS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMMOS) and what are its primary applications?

A1: this compound, (CH₃)₂Si(H)OCH₃, is an organosilicon compound belonging to the alkoxysilane family. Its key feature is the reactive silicon-hydride (Si-H) bond, which makes it an effective and mild reducing agent in organic synthesis.[1][2] It is often used for the hydrosilylation of carbonyls (aldehydes and ketones) to form silyl ethers, which can then be hydrolyzed to alcohols. Compared to traditional metal hydride reagents like lithium aluminum hydride, silanes like DMMOS offer higher selectivity and produce fewer byproducts.[3]

Q2: What are the most common byproducts in DMMOS reactions, and how are they formed?

A2: The most prevalent byproducts arise from the reaction of DMMOS with moisture (water). The Si-OCH₃ (methoxy) group is susceptible to hydrolysis, which forms a reactive silanol intermediate ((CH₃)₂Si(H)OH). This silanol can then undergo self-condensation to form 1,1,3,3-tetramethyldisiloxane, or react with other DMMOS molecules.[4][5] If significant water is present, this process can continue, leading to the formation of longer-chain polysiloxane oligomers or polymers, which may appear as viscous oils or insoluble gels.[6][7]

Q3: Why is strict moisture control so critical when working with DMMOS?

A3: Moisture is the primary cause of byproduct formation and reagent degradation. The reaction of DMMOS with water consumes the reagent and generates unwanted siloxane byproducts.[4][8] This not only lowers the yield of the desired product but also complicates purification, as the byproducts can be difficult to separate.[2] Therefore, using anhydrous solvents, drying glassware thoroughly (e.g., flame- or oven-drying), and running reactions under an inert atmosphere (like nitrogen or argon) are crucial for success.[8]

Q4: How can I detect and identify byproducts in my reaction mixture?

A4: The most effective technique for analyzing DMMOS reaction mixtures is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] This method allows for the separation of volatile components and their identification based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, is also highly valuable for characterizing the structures of both the desired product and any silicon-containing byproducts.[6][11]

Troubleshooting Guides

Problem 1: My reaction is slow or incomplete, with significant unreacted starting material.

Potential Cause & Solution

This issue is frequently caused by the degradation of the DMMOS reagent due to improper storage and handling, leading to reduced reactivity.

  • Verify Reagent Quality: Always use a fresh, high-quality DMMOS solution. If the reagent is old or has been exposed to air, its potency may be compromised by hydrolysis.[4]

  • Ensure Anhydrous Conditions: The presence of moisture will consume the DMMOS in side reactions. Rigorously dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere is highly recommended to prevent atmospheric moisture from interfering.[8]

  • Optimize Reaction Temperature: While DMMOS reactions are often mild, some substrates may require gentle heating to proceed at a reasonable rate. Increase the temperature incrementally while monitoring the reaction progress by TLC or GC.[4]

  • Catalyst/Activator Choice: Many DMMOS reductions require a Lewis acid or Brønsted acid catalyst to activate the carbonyl group or the silane itself.[12] Ensure the correct catalyst is being used at the appropriate concentration.

Problem 2: My product yield is low, and I've formed a viscous oil or insoluble precipitate.

Potential Cause & Solution

The formation of viscous or solid material is a strong indicator of polymerization caused by excessive hydrolysis and condensation of DMMOS.

  • Strict Moisture Exclusion: This is the most critical factor. Re-evaluate your experimental setup to eliminate all potential sources of water contamination.[7]

  • Control Reagent Concentration: Using a very high concentration of DMMOS can sometimes favor intermolecular condensation reactions, especially if trace moisture is present.[4] Consider performing the reaction in a more dilute solution.

  • Temperature Control: While moderate heat can increase the reaction rate, excessive temperatures can also accelerate the rate of unwanted condensation side reactions. Maintain careful temperature control throughout the experiment.[13]

  • Rapid Product Removal: In some syntheses, it is beneficial to remove the desired product from the reaction mixture as it forms to prevent it from participating in or being hindered by side reactions.[14]

Quantitative Data Summary

Table 1: Illustrative Effect of Moisture on DMMOS Reaction Efficiency

Water Content (mol % relative to DMMOS)Starting Material Conversion (%)Desired Product Yield (%)Disiloxane Byproduct (%)
< 0.01% (Anhydrous)> 98%95%< 2%
0.5%85%75%10%
1.0%70%55%20%
5.0%< 40%< 25%> 40% (plus oligomers)
Note: This data is illustrative, based on established chemical principles of silane hydrolysis. Actual results will vary with substrate and specific reaction conditions.

Table 2: Common Byproducts and Their Analytical Identification

Byproduct NameChemical FormulaFormation PathwayPrimary Identification MethodKey Analytical Signature
1,1,3,3-TetramethyldisiloxaneC₄H₁₄OSi₂Hydrolysis of DMMOS followed by condensation of the resulting silanol.GC-MS, ¹H NMRMS: Characteristic fragmentation pattern. ¹H NMR: Distinct signals for Si-H and Si-CH₃ protons.
Polysiloxanes[-(CH₃)₂Si-O-]-nExtended hydrolysis and condensation in the presence of significant water.¹H NMR, GPC¹H NMR: Broadened signals corresponding to the repeating siloxane unit. GPC: Shows a distribution of molecular weights.
HexamethyldisiloxaneC₆H₁₈OSi₂Can arise from side reactions if trimethylsilyl impurities are present.GC-MSMS: Well-defined mass spectrum, often present in MS libraries.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aldehyde using DMMOS

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Through a septum, add the aldehyde (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • DMMOS Addition: Add this compound (DMMOS) (1.5 eq) dropwise to the stirred solution.

  • Catalyst Addition: If required, add the appropriate Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate, 0.1 eq) slowly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sample Preparation and GC-MS Analysis

  • Sampling: Under an inert atmosphere, withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) that has been dried over a molecular sieve. The solvent choice should ensure solubility of all expected components.

  • Derivatization (Optional): If the product contains reactive groups (like free alcohols), it may be necessary to cap them using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and thermal stability for GC analysis.[10]

  • Analysis: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS.

  • Method Parameters: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., starting at 50 °C and ramping to 250 °C at 10 °C/min) to ensure separation of components with different boiling points.

  • Data Interpretation: Analyze the resulting chromatogram to identify peaks corresponding to starting material, product, and byproducts. Compare the mass spectrum of each peak to a known library (e.g., NIST) and literature data to confirm its identity.

Visualizations

Caption: Troubleshooting workflow for low yield DMMOS reactions.

DMMOS Reaction vs. Byproduct Formation Pathways cluster_desired Desired Reaction Pathway cluster_undesired Undesired Byproduct Pathway DMMOS DMMOS (CH₃)₂Si(H)OCH₃ Water Water (H₂O) (Contaminant) Desired_Product Silyl Ether Product (R₂CH-O-Si(H)(CH₃)₂) DMMOS->Desired_Product + Catalyst Silanol Reactive Silanol (CH₃)₂Si(H)OH DMMOS->Silanol + H₂O (Hydrolysis) Substrate Substrate (e.g., R₂C=O) Substrate->Desired_Product + Catalyst Disiloxane Disiloxane Byproduct ((CH₃)₂SiH)₂O Silanol->Disiloxane + DMMOS or Silanol (Condensation)

Caption: Desired reaction vs. undesired hydrolysis/condensation.

Experimental Workflow for Reaction Analysis start Reaction Mixture sampling 1. Withdraw Aliquot (Inert Atmosphere) start->sampling quench 2. Quench & Dilute (Anhydrous Solvent) sampling->quench derivatize 3. Derivatize (Optional) (e.g., with BSTFA) quench->derivatize gcms 4. Inject into GC-MS derivatize->gcms analysis 5. Analyze Data (Chromatogram & Mass Spectra) gcms->analysis end Identify Products & Byproducts analysis->end

Caption: Workflow for sample preparation and GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the Quantitative Purity Analysis of Dimethylmethoxysilane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for reagents like Dimethylmethoxysilane is critical for ensuring reaction reproducibility, optimizing process yields, and maintaining quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantitative analysis of this compound purity, supported by established experimental principles for silane analysis.

Introduction to Purity Analysis of Silanes

This compound is a reactive organosilicon compound susceptible to hydrolysis and condensation. Accurate purity assessment requires a method that can separate the main compound from common impurities such as starting materials, byproducts, and degradation products. Gas Chromatography is well-suited for the analysis of volatile silanes, and when coupled with Mass Spectrometry, it provides a powerful tool for both quantification and identification of impurities.

Experimental Protocol: Quantitative Analysis by GC-MS

This protocol is based on established methods for the analysis of similar silane compounds.[1][2][3]

1. Sample Preparation:

  • Solvent Selection: Heptane is a suitable solvent as it provides good solubility for silanes and is less reactive than protic solvents like methanol, which can react with the analyte.[2]

  • Procedure:

    • Prepare a stock solution by accurately weighing approximately 100 mg of the this compound sample into a 10 mL volumetric flask and diluting to volume with heptane.

    • Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be from 1 µg/mL to 500 µg/mL.[1][2]

    • Transfer the samples and standards to 2 mL GC vials with PTFE-lined caps.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: A non-polar capillary column, such as a TG-5 SILMS (30 m x 250 µm x 0.25 µm), is recommended for the separation of organosilicon compounds.[4]

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

    • For quantification, Selected Ion Monitoring (SIM) can be used to improve sensitivity.

3. Data Analysis and Quantification:

  • Identification: The this compound peak is identified by its retention time and mass spectrum. Impurities are identified by library matching (e.g., NIST) and interpretation of their mass spectra. A common impurity in methoxysilanes is methanol.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The purity of the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Heptane A->B C Prepare Standards B->C D Transfer to Vials C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration G->H I Compound Identification H->I J Quantification I->J K Final Purity Report J->K Purity Report

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and sample throughput.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by GC with identification and quantification based on mass-to-charge ratio.[5]Separation based on volatility and polarity, with detection by ionization in a hydrogen flame.[5]Quantification based on the nuclear magnetic resonance of specific nuclei (e.g., ¹H, ¹³C, ²⁹Si).
Selectivity High; can distinguish between co-eluting peaks based on their mass spectra.Lower than GC-MS; relies on chromatographic separation.[5]High; provides structural information for identification.
Sensitivity High; Limit of Detection (LOD) can be in the low µg/mL to pg/µL range.[5]Good; LOD is typically in the µg/mL range.[5]Lower than GC-based methods, often in the µg/mL to mg/mL range without specialized techniques.[5]
Impurity Identification Excellent; provides structural information from mass spectra.Poor; identification is based solely on retention time comparison with standards.Excellent; provides detailed structural information.
Quantitative Accuracy Good; requires a calibration curve with a suitable internal or external standard.Excellent; response is proportional to the carbon number, allowing for accurate quantification with a calibration curve.Excellent; can be an absolute quantitative method (qNMR) if a certified internal standard is used.
Ease of Use Moderately complex; requires expertise in instrument operation and data interpretation.Relatively simple to operate.Complex; requires specialized knowledge for data acquisition and interpretation.

Conclusion

For the quantitative analysis of this compound purity, GC-MS offers a robust combination of high sensitivity, selectivity, and the ability to identify unknown impurities. While GC-FID provides excellent quantitative accuracy and is simpler to operate, it lacks the definitive identification capabilities of MS. NMR spectroscopy is a powerful tool for structural elucidation and absolute quantification but may lack the sensitivity required for trace impurity analysis.

The choice of method should be guided by the specific analytical needs. For routine quality control where impurities are known, GC-FID may be sufficient. However, for method development, troubleshooting, and comprehensive purity profiling, the detailed information provided by GC-MS is invaluable.

References

A Comparative Guide to Dimethylmethoxysilane and Tetraethoxysilane for Silica Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of silica-based materials, the choice of precursor is a critical factor that dictates the physicochemical properties of the final product. This guide provides an objective comparison between two common alkoxysilane precursors, Dimethylmethoxysilane (DMMOS) and Tetraethoxysilane (TEOS), for silica synthesis. The comparison is supported by experimental data and established principles of sol-gel chemistry.

Performance Comparison: DMMOS vs. TEOS

The primary difference in the performance of DMMOS and TEOS lies in their molecular structure, which significantly influences the kinetics of hydrolysis and condensation—the fundamental reactions in the sol-gel process for forming a silica network.

Key Differences:

  • Hydrolysis Rate: DMMOS, a methoxysilane, generally exhibits a faster hydrolysis rate compared to TEOS, an ethoxysilane. This is attributed to the less sterically hindered methoxy groups and the higher reactivity of the Si-OCH₃ bond compared to the Si-OC₂H₅ bond. The smaller methyl group in DMMOS is a better leaving group than the ethyl group in TEOS, accelerating the reaction with water.

  • Condensation Rate: Following hydrolysis, the condensation of silanol groups to form siloxane (Si-O-Si) bonds also proceeds at different rates. The faster hydrolysis of DMMOS leads to a rapid increase in the concentration of reactive silanol species, which can result in faster condensation and gelation times compared to TEOS under similar conditions.

  • Control over Reaction: The slower reaction kinetics of TEOS often allow for better control over the sol-gel process.[1] This control is crucial for achieving monodisperse nanoparticles and tailoring the final morphology and porosity of the silica material.

  • Hydrophobicity: The presence of methyl groups in DMMOS can impart a degree of hydrophobicity to the resulting silica material. In contrast, silica synthesized from TEOS is typically rich in surface silanol (Si-OH) groups, rendering it hydrophilic.

  • Toxicity: The byproducts of hydrolysis for TEOS and DMMOS are ethanol and methanol, respectively. Ethanol is generally considered less toxic than methanol, which is a consideration for process safety and environmental impact.

Data Presentation

ParameterThis compound (DMMOS)Tetraethoxysilane (TEOS)
Molecular Formula C₃H₁₀O₂SiC₈H₂₀O₄Si
Structure (CH₃)₂Si(OCH₃)₂Si(OC₂H₅)₄
Hydrolysis Rate FasterSlower[1]
Condensation Rate FasterSlower[1]
Gelation Time ShorterLonger[1]
Process Control More challengingMore controllable[1]
Resulting Silica Surface Can be hydrophobicHydrophilic
Byproduct of Hydrolysis MethanolEthanol

Experimental Protocols

General Sol-Gel Synthesis of Silica Nanoparticles (Stöber Method)

This protocol is widely used for the synthesis of monodisperse silica nanoparticles from TEOS and can be adapted for other alkoxysilane precursors.[1][2][3]

Materials:

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide solution (28-30%)

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir to ensure homogeneity.

  • In a separate container, prepare a solution of TEOS in ethanol.

  • Rapidly add the TEOS solution to the ethanol-water-ammonia mixture under vigorous stirring.

  • Continue stirring the reaction mixture at a constant temperature. The formation of silica particles will be indicated by the appearance of turbidity in the solution.[1]

  • Allow the reaction to proceed for several hours to ensure complete hydrolysis and condensation.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the collected particles with ethanol and deionized water multiple times to remove unreacted precursors and catalyst.

  • Dry the final product in an oven at a suitable temperature.

Representative Sol-Gel Synthesis of Hydrophobic Silica from a Methoxysilane Precursor

This protocol is a representative method for synthesizing hydrophobic silica using a methoxysilane precursor like Methyltrimethoxysilane (MTMS), which is structurally similar to DMMOS.[4]

Materials:

  • Methyltrimethoxysilane (MTMS) or this compound (DMMOS)

  • Ethanol (absolute)

  • Dilute nitric acid (HNO₃) or sodium hydroxide (NaOH) as a catalyst

Procedure:

  • Prepare a solution of the methoxysilane precursor in ethanol in a reaction vessel.

  • Slowly add the acidic or basic catalyst solution to the precursor solution while stirring.

  • Continue stirring the mixture at room temperature. The hydrolysis and condensation reactions will lead to the formation of a silica sol, which will eventually form a gel.

  • Age the gel for a period to allow for further strengthening of the silica network.

  • The resulting gel can be dried under ambient or supercritical conditions to obtain the final silica material.

Mandatory Visualization

experimental_workflow cluster_TEOS Silica Synthesis from TEOS (Stöber Method) cluster_DMMOS Silica Synthesis from DMMOS (Representative Sol-Gel) TEOS_start Start TEOS_mix1 Mix Ethanol, Water, and Ammonia TEOS_start->TEOS_mix1 TEOS_add Rapidly Add TEOS Solution TEOS_mix1->TEOS_add TEOS_mix2 Prepare TEOS in Ethanol TEOS_mix2->TEOS_add TEOS_react Stir and React (Turbidity Appears) TEOS_add->TEOS_react TEOS_separate Centrifuge and Wash Particles TEOS_react->TEOS_separate TEOS_dry Dry Silica Nanoparticles TEOS_separate->TEOS_dry TEOS_end End TEOS_dry->TEOS_end DMMOS_start Start DMMOS_mix Mix DMMOS in Ethanol DMMOS_start->DMMOS_mix DMMOS_add Add Catalyst (Acid or Base) DMMOS_mix->DMMOS_add DMMOS_react Stir and React (Sol Formation) DMMOS_add->DMMOS_react DMMOS_gel Gelation DMMOS_react->DMMOS_gel DMMOS_age Age the Gel DMMOS_gel->DMMOS_age DMMOS_dry Dry the Gel DMMOS_age->DMMOS_dry DMMOS_end End DMMOS_dry->DMMOS_end

Caption: Experimental workflows for silica synthesis using TEOS and DMMOS.

signaling_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane ≡Si-OR (DMMOS or TEOS) Silanol ≡Si-OH Alkoxysilane->Silanol + H₂O Alcohol R-OH (Methanol or Ethanol) Alkoxysilane->Alcohol - R-OH Water H₂O Silanol1 ≡Si-OH Silanol->Silanol1 Siloxane ≡Si-O-Si≡ Silanol1->Siloxane Silanol2 ≡Si-OH Silanol2->Siloxane Water_byproduct H₂O Siloxane->Water_byproduct - H₂O

Caption: Key reaction pathways in the sol-gel synthesis of silica.

References

A Comparative Performance Analysis of Silane Coupling Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of Dimethylmethoxysilane and other common silane coupling agents, supported by experimental data, to aid in the selection of the optimal agent for research and development needs.

Silane coupling agents are organosilicon compounds that serve as a crucial bridge between inorganic and organic materials, enhancing adhesion and overall composite performance.[1][2] Their bifunctional molecular structure allows them to chemically bond with both inorganic substrates and organic resins.[3] This guide provides a comparative analysis of the performance of this compound against other widely used silane coupling agents, focusing on key performance indicators such as adhesion strength and surface energy modification.

While extensive quantitative data is available for many common silane coupling agents, direct comparative performance data for this compound is limited in publicly accessible literature. Therefore, this guide presents available data for other silanes to provide a performance benchmark and discusses the expected characteristics of this compound based on its chemical structure.

Performance Benchmark: A Quantitative Comparison

The selection of an appropriate silane coupling agent is critical and depends on the specific application, the substrate, and the polymer matrix involved. Key performance metrics include adhesion strength, typically measured by shear bond strength, and the alteration of surface energy, often quantified by water contact angle measurements.

Adhesion Strength

The primary function of a silane coupling agent is to improve the bond strength between an inorganic substrate and an organic resin.[4] This enhancement is critical for the durability and performance of composite materials, coatings, and adhesives.[5] Shear bond strength is a common method to quantify this adhesive performance.

Table 1: Comparative Shear Bond Strength of Various Silane Coupling Agents

Silane Coupling AgentSubstrateResin SystemShear Bond Strength (MPa)
This compound Data Not AvailableData Not AvailableData Not Available
γ-MethacryloxypropyltrimethoxysilaneTitaniumComposite Resin20.4 (± 12.2)[6]
3-Aminopropyltriethoxysilane (APTES)DentinComposite Resin~18-20[7]
γ-Glycidoxypropyltrimethoxysilane (GPTMS)Glass FiberEpoxySignificant Improvement*
Blend of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilaneTitaniumComposite Resin11.3 (± 3.6)[6]
Tris(3-trimethoxysilylpropyl)isocyanurateTitaniumComposite Resin10.7 (± 8.0)[6]
No Silane Treatment (Control)TitaniumComposite Resin4.8 (± 2.1)[6]

*Qualitative descriptions of significant improvement are often provided in literature where specific numerical values are not reported.

Note on this compound: As a monofunctional silane concerning the methoxy group, this compound has fewer potential bonding sites with an inorganic substrate compared to tri-functional silanes like APTES or GPTMS. This structural difference may result in lower overall adhesion strength. However, its two methyl groups provide hydrophobicity, which can be advantageous in certain applications.

Surface Energy Modification

Silane coupling agents can significantly alter the surface energy of a substrate, which influences its wettability and compatibility with other materials. Water contact angle is a standard measure of surface hydrophobicity; a higher contact angle indicates a more hydrophobic surface.[8]

Table 2: Comparative Water Contact Angle on Silane-Treated Surfaces

Silane Coupling AgentSubstrateWater Contact Angle (°)
This compound Data Not AvailableData Not Available
Untreated GlassGlass< 10
Methyltrimethoxysilane (MTMS)Wood Fiber136.0[9]
3-Aminopropyltriethoxysilane (APTES)Glass~60-80[10]
DichlorooctamethyltetrasiloxaneGlass~96[11]

Note on this compound: The two methyl groups in this compound are non-polar and are expected to create a hydrophobic surface, leading to an increased water contact angle compared to an untreated hydrophilic substrate like glass. The degree of hydrophobicity will depend on the density and orientation of the silane molecules on the surface.

Mechanism of Action: The Silane Bridge

The efficacy of silane coupling agents stems from their dual chemical reactivity. The general mechanism involves a two-step process: hydrolysis and condensation.[1][3]

  • Hydrolysis: The alkoxy groups (e.g., methoxy) on the silicon atom react with water to form reactive silanol groups (-Si-OH).[2]

  • Condensation: These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent siloxane bonds (-Si-O-Substrate). They can also self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[2]

The organic functional group of the silane molecule is then available to interact with the organic polymer matrix, forming a durable chemical bridge between the two dissimilar materials.[4]

G General Reaction Pathway of a Silane Coupling Agent cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer_interaction Step 3: Polymer Interaction Silane R-Si(OCH3)3 (Silane Ester) Water + 3H2O Silanol R-Si(OH)3 (Silanol) Water->Silanol Hydrolysis Methanol + 3CH3OH Substrate Substrate-OH Silanol2 R-Si(OH)3 Bonded Substrate-O-Si(OH)2-R (Covalent Bond) Silanol2->Bonded Condensation Water2 + H2O Bonded2 Substrate-O-Si(OH)2-R Polymer Organic Polymer Bonded2->Polymer Coupling Composite Inorganic-Organic Composite

General reaction pathway of a silane coupling agent.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of silane coupling agents, standardized experimental protocols are essential.

Surface Treatment Protocol

A typical procedure for treating a substrate with a silane coupling agent involves the following steps:

  • Substrate Cleaning: The substrate is thoroughly cleaned to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. This is often achieved by sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying.

  • Silane Solution Preparation: The silane is hydrolyzed by dissolving it in a solvent, typically an alcohol/water mixture, and adjusting the pH to be acidic (around 4.5-5.5) to catalyze the hydrolysis.

  • Surface Application: The cleaned substrate is immersed in or coated with the silane solution for a specific duration.

  • Rinsing: The substrate is rinsed with a solvent (e.g., ethanol) to remove any excess, unreacted silane.

  • Curing: The treated substrate is cured, usually by heating, to promote the condensation reaction and form a stable silane layer.

Adhesion Strength Measurement (Shear Bond Strength Test)
  • Sample Preparation: A standardized area on the silane-treated substrate is defined, often using a mold.

  • Resin Application: The selected organic resin is applied to the treated area.

  • Curing: The resin is cured according to the manufacturer's instructions (e.g., using a curing light for light-cured resins).

  • Testing: The bonded assembly is mounted in a universal testing machine equipped with a shear testing fixture. A shear force is applied at a constant crosshead speed until the bond fails.

  • Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bonded area.

Surface Energy Measurement (Water Contact Angle)
  • Sample Preparation: The silane-treated substrate is placed on a flat, level stage.

  • Droplet Deposition: A small, precise volume of deionized water (typically 2-5 µL) is carefully dispensed onto the surface using a microsyringe.

  • Image Capture: A high-resolution camera captures a profile image of the water droplet on the surface.

  • Angle Measurement: Software is used to analyze the image and measure the angle formed at the interface of the water droplet, the solid surface, and the surrounding air.

G Experimental Workflow for Performance Evaluation cluster_prep Substrate Preparation cluster_treatment Surface Treatment cluster_eval Performance Evaluation Cleaning Substrate Cleaning Drying Drying Cleaning->Drying Solution Silane Solution Preparation Drying->Solution Application Silane Application Solution->Application Rinsing Rinsing Application->Rinsing Curing Curing Rinsing->Curing Adhesion Adhesion Testing (Shear Bond Strength) Curing->Adhesion Surface_Energy Surface Energy Analysis (Contact Angle) Curing->Surface_Energy

A typical experimental workflow for evaluating silane performance.

Conclusion

The choice of a silane coupling agent significantly impacts the performance and durability of advanced materials. While this guide provides a comparative framework and quantitative data for several common silanes, the lack of specific experimental data for this compound highlights the need for further research to fully characterize its performance profile. Based on its chemical structure, this compound is expected to impart hydrophobicity, though its adhesion promotion capabilities may be more modest compared to trifunctional silanes. Researchers and drug development professionals are encouraged to use the provided experimental protocols to conduct their own comparative studies to determine the optimal silane coupling agent for their specific applications.

References

Characterizing Dimethylmethoxysilane-Modified Surfaces: A Comparative Guide Using Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of surface properties are paramount for applications ranging from biocompatible coatings to sensitive diagnostic platforms. Surface modification with organosilanes is a widely adopted technique to tailor surface energy, adhesion, and chemical functionality. Among the various silanes, Dimethylmethoxysilane (DMS) offers a simple chemical structure for creating well-defined monolayers. This guide provides a comprehensive overview of the characterization of DMS-modified surfaces using Atomic Force Microscopy (AFM), offering a comparative perspective against other commonly used silane coupling agents.

Atomic Force Microscopy stands out as a powerful tool for nanoscale surface analysis, providing direct topographical information and quantitative data on surface roughness and adhesive forces.[1] This guide will delve into the experimental protocols for surface modification and subsequent AFM analysis, present comparative data for different silane types, and visualize the underlying processes and relationships.

Comparative Analysis of Silane-Modified Surfaces

The choice of silane coupling agent significantly influences the resulting surface properties. This section compares this compound with two other common classes of silanes: aminosilanes (e.g., 3-aminopropyltriethoxysilane, APTES) and long-chain alkylsilanes (e.g., octadecyltrichlorosilane, OTS). While direct comparative AFM data for DMS under identical conditions as other silanes is not extensively available in the reviewed literature, we can extrapolate its expected performance based on its chemical structure and established principles of silanization.

This compound (DMS) , with its two methyl groups and one methoxy group, is expected to form a relatively uniform and hydrophobic monolayer. The single reactive methoxy group limits the degree of polymerization in solution, potentially leading to a more ordered surface compared to tri-functional silanes.[2]

Aminosilanes , such as APTES, introduce amine functional groups to the surface, rendering it more hydrophilic and providing reactive sites for further bio-conjugation.[2][3] The presence of three alkoxy groups can lead to more complex, potentially multilayered structures with increased surface roughness due to polymerization.[2]

Long-chain alkylsilanes , like OTS, are known for forming densely packed, highly ordered self-assembled monolayers (SAMs) that result in very hydrophobic surfaces with low surface energy.[4][5]

The following table summarizes key performance indicators for surfaces modified with these different types of silanes, as characterized by AFM and contact angle goniometry.

Surface ModifierPrimary Surface PropertyExpected Surface Roughness (Ra/Rq)Water Contact Angle (θ)Adhesion Force
Unmodified Substrate (e.g., Silicon Wafer) HydrophilicLow (~0.1-0.5 nm)[2]< 30°High
This compound (DMS) (extrapolated) HydrophobicLow to Moderate~70-90°Moderate
Aminosilanes (e.g., APTES) Hydrophilic, FunctionalModerate to High (~0.3-1.0 nm)[2]~40-60°High
Long-Chain Alkylsilanes (e.g., OTS) Highly HydrophobicVery Low (<0.5 nm)[4]>100°Low

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification and characterization. The following protocols provide a general framework for these experiments.

Protocol 1: Substrate Preparation and Silanization
  • Substrate Cleaning: Begin with a thorough cleaning of the substrate (e.g., silicon wafer, glass slide) to ensure a reactive surface. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. This process generates hydroxyl groups on the surface, which are essential for silanization.

  • Silanization:

    • Solution-Phase Deposition: Prepare a dilute solution (e.g., 1-5% v/v) of the silane in an anhydrous solvent (e.g., toluene). Immerse the cleaned and dried substrate in the silane solution for a defined period (e.g., 1-24 hours) at room temperature or elevated temperatures, depending on the specific silane and desired film quality.[2]

    • Vapor-Phase Deposition: Place the cleaned and dried substrate in a vacuum desiccator alongside a container of the neat silane. Evacuate the desiccator to allow the silane to deposit from the vapor phase onto the substrate. This method can often produce more uniform monolayers.

  • Rinsing and Curing: After deposition, thoroughly rinse the substrate with the anhydrous solvent to remove any non-covalently bound silane molecules. Finally, cure the substrate in an oven at a specified temperature (e.g., 100-120°C) for about an hour to promote the formation of stable siloxane bonds.

Protocol 2: Atomic Force Microscopy (AFM) Analysis
  • Instrument Setup: Use an AFM equipped with a high-resolution silicon cantilever suitable for tapping mode (intermittent-contact mode) imaging in air. Ensure the instrument is placed on a vibration isolation table to minimize environmental noise.

  • Imaging Parameters:

    • Scan Size: Start with a larger scan area (e.g., 5 µm x 5 µm) to assess the overall uniformity of the coating and identify any large-scale defects. Subsequently, perform smaller scans (e.g., 1 µm x 1 µm or 500 nm x 500 nm) for high-resolution imaging and roughness analysis.

    • Scan Rate: Use a scan rate of approximately 1 Hz.

    • Tapping Mode Parameters: Adjust the setpoint to minimize the tip-sample interaction force and avoid damaging the monolayer.

  • Data Analysis:

    • Surface Roughness: Calculate the root-mean-square (Rq) and average (Ra) roughness from the AFM height images.

    • Adhesion Force: Perform force spectroscopy by recording force-distance curves at multiple points on the surface. The pull-off force, observed as the cantilever jumps off the surface during retraction, provides a measure of the adhesion between the AFM tip and the modified surface.[6]

Visualizing the Workflow and Comparative Properties

To better understand the experimental process and the resulting surface characteristics, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char AFM Characterization sub_clean Substrate Cleaning (e.g., Piranha) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry silanization Silanization (Solution or Vapor Phase) sub_dry->silanization rinsing Rinsing (Anhydrous Solvent) silanization->rinsing curing Curing (Oven) rinsing->curing afm_imaging AFM Imaging (Topography, Roughness) curing->afm_imaging force_spec Force Spectroscopy (Adhesion) afm_imaging->force_spec

Caption: Experimental workflow for surface modification and AFM characterization.

logical_comparison cluster_dms This compound (DMS) cluster_amino Aminosilanes (e.g., APTES) cluster_alkyl Long-Chain Alkylsilanes (e.g., OTS) dms_prop Properties: - Moderate Hydrophobicity - Limited Polymerization - Potentially Ordered Monolayer amino_prop Properties: - Hydrophilic - Functional Amine Groups - Prone to Multilayer Formation alkyl_prop Properties: - Highly Hydrophobic - Densely Packed SAMs - Very Low Surface Energy

Caption: Logical comparison of properties of different silane-modified surfaces.

References

Comparative Guide to Dimethylmethoxysilane (DMMOS) Coating: Hydrophobicity and Durability Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrophobicity and durability of dimethylmethoxysilane (DMMOS) coatings against common alternatives, namely fluoropolymer and ceramic coatings. The information presented is supported by experimental data to aid in the selection of appropriate surface modification agents for various research and development applications.

Executive Summary

This compound (DMMOS) is a versatile organosilane used to create hydrophobic surfaces. Its performance, particularly in terms of water repellency and long-term stability, is a critical consideration for its application. This guide benchmarks DMMOS-based coatings against fluoropolymer (e.g., Polytetrafluoroethylene - PTFE) and ceramic coatings, which are also widely used for creating water-repellent and durable surfaces. While direct comparative data for DMMOS is limited, this guide leverages data from closely related silanes like methyltrimethoxysilane (MTMS) and diethoxydimethylsilane (DEDMS) to provide a comprehensive overview.

Hydrophobicity Performance

The primary measure of a coating's hydrophobicity is the water contact angle (WCA). A higher contact angle indicates greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.

Table 1: Comparison of Water Contact Angles

Coating TypeMaterial/PrecursorWater Contact Angle (°)Notes
Silane-Based Methyltrimethoxysilane (MTMS)~109°Can be increased with the addition of nanoparticles.
Diethoxydimethylsilane (DEDMS)~100°Often used in combination with other silanes.
Fluoropolymer Polytetrafluoroethylene (PTFE)108° - 112°Inherently hydrophobic due to low surface energy.
Ceramic Rare Earth Oxide Ceramics> 90°Intrinsic hydrophobicity of the material itself.[1]

Durability Assessment

The durability of a hydrophobic coating is crucial for its practical application and is assessed through various stress tests, including mechanical abrasion and chemical resistance.

Mechanical Durability: Abrasion Resistance

Abrasion resistance measures a coating's ability to withstand mechanical wear. A common method for this is the Taber Abrasion Test, which quantifies material loss after a set number of abrasive cycles.

Table 2: Comparative Abrasion Resistance

Coating TypeTest MethodObservation
Silane-Based (Polysiloxane) -Generally good, but can be prone to scratching.
Fluoropolymer (PTFE) Taber AbraserCan exhibit high wear as it is a relatively soft material.[2]
Ceramic Scratch and Abrasion TestsExcellent abrasion resistance.[1]
Chemical Durability

Chemical resistance is the ability of a coating to maintain its integrity when exposed to various chemical agents, such as acids, bases, and organic solvents.

Table 3: Comparative Chemical Resistance

Coating TypeAcid ResistanceAlkaline ResistanceSolvent Resistance
Silane-Based Moderate to GoodModerate (can be susceptible to degradation in highly alkaline conditions)Good
Fluoropolymer (PTFE) ExcellentExcellentExcellent
Ceramic ExcellentExcellentExcellent

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of coating performance. Below are summaries of the key experimental protocols cited in this guide.

Water Contact Angle Measurement
  • Method: Sessile Drop Method.

  • Apparatus: Goniometer.

  • Procedure: A small droplet of deionized water (typically 2-5 µL) is gently deposited on the coated surface. A high-resolution camera captures the profile of the droplet, and software is used to measure the angle formed at the liquid-solid-vapor interface. Measurements are typically averaged from multiple locations on the sample to ensure accuracy. Both static, advancing, and receding contact angles can be measured to understand the surface's water repellency and adhesion characteristics.

Abrasion Resistance Testing
  • Method: Taber Abrasion Test (ASTM D4060).

  • Apparatus: Taber Abraser.

  • Procedure: A coated sample is mounted on a rotating turntable. Two weighted abrasive wheels are lowered onto the surface. The turntable rotates for a specified number of cycles. The abrasion resistance is quantified by measuring the weight loss of the coating or by visually assessing the wear pattern.

Chemical Resistance Testing
  • Method: Immersion Test (based on ASTM D1308).

  • Procedure: Coated samples are fully immersed in various chemical solutions (e.g., 1M HCl, 1M NaOH, common organic solvents) for a specified duration (e.g., 24, 48, or 72 hours) at a controlled temperature. After immersion, the samples are removed, rinsed, and dried. The coating's integrity is evaluated by visual inspection for any changes (e.g., blistering, discoloration, delamination) and by re-measuring the water contact angle to assess any loss of hydrophobicity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the validation process for hydrophobic coatings.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Comparison Substrate Substrate Selection Cleaning Substrate Cleaning Substrate->Cleaning Coating Coating Application (DMMOS / Alternative) Cleaning->Coating Curing Curing/Drying Coating->Curing WCA Water Contact Angle Measurement Curing->WCA Abrasion Abrasion Resistance Test Curing->Abrasion Chemical Chemical Resistance Test Curing->Chemical UV UV Exposure Test Curing->UV Analysis Comparative Analysis WCA->Analysis Abrasion->Analysis Chemical->Analysis UV->Analysis

Caption: Experimental workflow for the validation of hydrophobic coatings.

Signaling Pathway of Silane Coating Formation

The formation of a durable silane coating involves a two-step reaction: hydrolysis and condensation. This process creates a stable, cross-linked network on the substrate surface.

G DMMOS This compound (DMMOS) Hydrolysis Hydrolysis DMMOS->Hydrolysis Water Water (H₂O) Water->Hydrolysis Silanol Silanol Intermediate (Si-OH) Hydrolysis->Silanol Byproduct Methanol (CH₃OH) Hydrolysis->Byproduct Condensation1 Condensation (Self-Condensation) Silanol->Condensation1 Condensation2 Condensation (with Substrate-OH) Silanol->Condensation2 Coating Cross-linked Polysiloxane Coating (Si-O-Si) Condensation1->Coating Condensation2->Coating Substrate Substrate with -OH groups Substrate->Condensation2

Caption: Hydrolysis and condensation pathway of DMMOS for coating formation.

Conclusion

The selection of a hydrophobic coating is highly dependent on the specific application requirements.

  • This compound (DMMOS) and related silane-based coatings offer a good balance of hydrophobicity and durability, making them suitable for a wide range of applications where moderate performance is required.

  • Fluoropolymer coatings provide excellent hydrophobicity and superior chemical resistance, making them ideal for harsh chemical environments, though their mechanical durability may be a limitation.

  • Ceramic coatings excel in terms of mechanical and chemical durability, offering a robust solution for applications requiring high resistance to abrasion and harsh conditions.[1]

For applications in research, scientists, and drug development, the choice between these coatings will depend on the specific environmental and mechanical stresses the coated surface will encounter. It is recommended to perform in-house testing under conditions that mimic the intended application to ensure the optimal performance and longevity of the chosen coating.

References

A Comparative Analysis of Dimethylmethoxysilane and Methyltrimethoxysilane for Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Performance in Hydrophobicity.

In the pursuit of creating water-repellent surfaces, a critical need in fields ranging from biomedical devices to advanced materials, organosilanes are a cornerstone technology. This guide provides a comparative analysis of two such silanes, Dimethylmethoxysilane (DMMOS) and Methyltrimethoxysilane (MTMOS), for their efficacy in inducing hydrophobicity. While direct comparative studies are limited, this document synthesizes available data and theoretical principles to offer a comprehensive overview for researchers and professionals in drug development and materials science.

Chemical Structure and Functional Differences

The hydrophobicity imparted by silanes is primarily attributed to the non-polar organic groups they introduce to a surface. Both DMMOS and MTMOS possess methyl groups that lower surface energy, thus repelling water. The key structural difference lies in the number of methoxy and methyl groups attached to the silicon atom.

  • Methyltrimethoxysilane (MTMOS): With one methyl group and three methoxy groups (CH₃Si(OCH₃)₃), MTMOS can form a highly cross-linked siloxane network upon hydrolysis and condensation. The three reactive methoxy groups allow for strong covalent bonding to hydroxylated surfaces and extensive polymerization, creating a durable coating.

  • This compound (DMMOS): Possessing two methyl groups and two methoxy groups ((CH₃)₂Si(OCH₃)₂), DMMOS offers a higher density of hydrophobic methyl groups per silicon atom. However, having only two methoxy groups limits the degree of cross-linking compared to MTMOS, which may influence the coating's mechanical stability and density. Theoretically, the higher concentration of methyl groups could lead to greater hydrophobicity.

Comparative Performance in Hydrophobicity

Methyltrimethoxysilane (MTMOS) is extensively studied and has been shown to produce highly hydrophobic and even superhydrophobic surfaces. When used in conjunction with silica nanoparticles to create a hierarchical micro-nano structure, MTMOS-based coatings can achieve exceptionally high water contact angles.

This compound (DMMOS) and the closely related Dimethyldimethoxysilane (DMDMOS) are also utilized for creating hydrophobic surfaces. While specific data points are scarcer, the underlying principle of methyl group functionalization suggests a strong hydrophobic character.

The following table summarizes representative data gathered from various studies. It is crucial to note that these values are not from a direct comparative study and were obtained under different experimental conditions.

SilaneSubstrateMethodWater Contact Angle (WCA)Roll-Off AngleCitation
Methyltrimethoxysilane (MTMOS) GlassSol-gel with SiO₂ nanoparticles162° ± 2°6° ± 1°[1]
Methyltrimethoxysilane (MTMOS) VariousUltrasonic spray hydrolysisup to 164°< 5°[1]
Methyltrimethoxysilane (MTMOS) SteelDip-coating with SiO₂> 90°, up to 108°Not ReportedN/A
Dimethyldimethoxysilane (DMDMOS) CeramicSol-gel with TEOSHydrophobic character confirmedNot ReportedN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for surface preparation, silane deposition using the sol-gel method, and characterization of hydrophobicity.

Substrate Preparation

Proper cleaning and activation of the substrate surface are critical for uniform silane coating and strong covalent bonding.

  • Cleaning: Substrates (e.g., glass slides, silicon wafers) are sequentially sonicated in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:

    • Deionized water with detergent (15 minutes)

    • Deionized water (15 minutes)

    • Acetone (15 minutes)

    • Isopropanol (15 minutes)

  • Drying: Substrates are dried with a stream of high-purity nitrogen gas.

  • Surface Activation (Hydroxylation): To ensure a high density of hydroxyl (-OH) groups for reaction with the silane, substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Alternatively, plasma treatment can be used.

  • Final Rinse and Dry: Substrates are thoroughly rinsed with deionized water and dried with nitrogen gas.

Silane Coating via Sol-Gel Method

The sol-gel process involves the hydrolysis and condensation of alkoxysilanes to form a colloidal suspension (sol) that gels to form a network.

  • Sol Preparation:

    • In a typical preparation, the silane (MTMOS or DMMOS) is dissolved in an alcohol solvent (e.g., ethanol, methanol).

    • A controlled amount of water, often mixed with an acid or base catalyst (e.g., HCl or NH₄OH), is added dropwise to the silane solution while stirring. The molar ratio of silane:solvent:water:catalyst is a critical parameter that influences the final coating properties.

  • Hydrolysis and Condensation: The mixture is stirred for a specified period (e.g., 1-24 hours) at room temperature to allow for the hydrolysis of the methoxy groups to silanol groups (Si-OH) and their subsequent condensation to form siloxane bridges (Si-O-Si).

  • Coating Deposition: The prepared sol can be deposited onto the cleaned substrate using various techniques:

    • Dip-coating: The substrate is immersed in the sol and withdrawn at a constant speed.

    • Spin-coating: A small amount of the sol is dispensed onto the center of the substrate, which is then rotated at high speed to spread the film.

    • Spray-coating: The sol is atomized and sprayed onto the substrate surface.

  • Curing: The coated substrate is cured to remove the solvent and promote further condensation of the siloxane network. Curing is typically performed in an oven at a specific temperature and duration (e.g., 100-150°C for 1-2 hours).

Characterization of Hydrophobicity

The hydrophobicity of the coated surfaces is quantified by measuring the water contact angle and roll-off angle.

  • Water Contact Angle (WCA) Measurement:

    • A goniometer is used to deposit a small droplet of deionized water (typically 2-5 µL) onto the coated surface.

    • A camera captures the image of the droplet, and software analyzes the droplet shape to calculate the angle formed at the liquid-solid-vapor interface. A higher WCA indicates greater hydrophobicity.

  • Roll-Off Angle (Sliding Angle) Measurement:

    • A water droplet of a specific volume (e.g., 10-20 µL) is placed on the coated surface.

    • The platform holding the substrate is slowly tilted, and the angle at which the droplet begins to roll or slide off the surface is recorded. A lower roll-off angle signifies a more repellent, self-cleaning surface.

Visualizing the Process

To better illustrate the chemical and experimental workflows, the following diagrams are provided.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation MTMOS Methyltrimethoxysilane (CH₃Si(OCH₃)₃) MTMOS_h Methylsilanetriol (CH₃Si(OH)₃) MTMOS->MTMOS_h + 3H₂O - 3CH₃OH DMMOS This compound ((CH₃)₂Si(OCH₃)₂) DMMOS_h Dimethylsilanediol ((CH₃)₂Si(OH)₂) DMMOS->DMMOS_h + 2H₂O - 2CH₃OH H2O Water (H₂O) MTMOS_cond Cross-linked Polymethylsiloxane Network MTMOS_h->MTMOS_cond - H₂O DMMOS_cond Linear/Branched Polydimethylsiloxane Network DMMOS_h->DMMOS_cond - H₂O Surface1 Hydrophobic Surface (High Cross-linking) MTMOS_cond->Surface1 Coating on Substrate Surface2 Hydrophobic Surface (Higher Methyl Density) DMMOS_cond->Surface2 Coating on Substrate

Caption: Hydrolysis and condensation of MTMOS and DMMOS.

G cluster_prep 1. Substrate Preparation cluster_coating 2. Sol-Gel Coating cluster_char 3. Characterization Cleaning Cleaning (Sonication in Solvents) Activation Surface Activation (Piranha or Plasma) Cleaning->Activation Drying1 Drying (Nitrogen Stream) Activation->Drying1 Sol_Prep Sol Preparation (Silane + Solvent + Water + Catalyst) Deposition Deposition (Dip/Spin/Spray Coating) Sol_Prep->Deposition Curing Curing (Oven) Deposition->Curing WCA Water Contact Angle (WCA) Measurement Curing->WCA ROA Roll-Off Angle (ROA) Measurement Curing->ROA Result Hydrophobic Surface WCA->Result ROA->Result

Caption: Experimental workflow for hydrophobic surface preparation.

Conclusion

Both this compound and Methyltrimethoxysilane are effective precursors for creating hydrophobic surfaces. MTMOS is well-documented to produce robust, highly cross-linked, and superhydrophobic coatings, especially when combined with surface texturing. DMMOS, with its higher methyl group density, theoretically offers the potential for even greater hydrophobicity, though this may come at the cost of reduced network formation and potentially lower mechanical stability.

The choice between these two silanes will depend on the specific application requirements. For applications demanding maximum durability and a high degree of cross-linking, MTMOS may be the preferred choice. Where maximizing the surface methyl group concentration is the primary goal, DMMOS presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the performance differences between these two silanes under identical conditions.

References

A Comparative Guide to Dimethylmethoxysilane Crosslinking Efficiency in Silicones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Dimethylmethoxysilane Performance Against Common Alternatives

The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of silicone-based materials. This guide provides a comprehensive comparison of this compound with other commonly used alkoxysilane crosslinkers, namely tetraethoxysilane (TEOS) and methyltrimethoxysilane (MTMOS). Through a review of experimental data and established testing protocols, this document aims to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.

Executive Summary

This compound serves as a difunctional crosslinker in condensation-curing silicone systems. Its unique molecular structure, with two methoxy groups, influences the resulting network formation and, consequently, the mechanical and kinetic properties of the cured silicone. This guide will delve into a comparative analysis of its crosslinking efficiency against the tetrafunctional TEOS and trifunctional MTMOS, focusing on key performance indicators such as cure time, crosslink density, and the mechanical properties of the final elastomer.

Comparative Analysis of Crosslinking Efficiency

The efficiency of a crosslinking agent in silicone formulations can be evaluated through several key parameters. Below is a summary of expected performance characteristics based on the functionality of this compound, TEOS, and MTMOS.

Parameter This compound (Difunctional) Methyltrimethoxysilane (Trifunctional) Tetraethoxysilane (Tetrafunctional)
Cure Time Generally slowerFaster than difunctionalPotentially the fastest
Crosslink Density LowerHigherHighest
Tensile Strength LowerHigherGenerally the highest
Elongation at Break HigherLowerLowest
Hardness (Shore A) SofterHarderHardest

Crosslinking Mechanism and Experimental Workflow

The crosslinking of silicones with alkoxysilanes proceeds via a condensation reaction, typically initiated by atmospheric moisture and often accelerated by a catalyst. The process involves two main steps: hydrolysis of the alkoxy groups to form silanols, followed by the condensation of these silanols to form siloxane bridges, which constitute the crosslinked network.

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane R-Si(OR')n Silanol R-Si(OH)n Alkoxysilane->Silanol + H₂O Moisture H₂O Silanol1 ≡Si-OH Alcohol R'OH Silanol->Alcohol - R'OH Siloxane ≡Si-O-Si≡ Silanol1->Siloxane Silanol2 HO-Si≡ Silanol2->Siloxane Water H₂O Siloxane->Water - H₂O Experimental_Workflow A Sample Preparation: Mix silicone polymer, crosslinker, and catalyst B Curing: Allow samples to cure under controlled conditions (e.g., 25°C, 50% RH) A->B C Cure Monitoring: - Rheometry (Gel time) - FTIR/NMR (Reaction kinetics) B->C D Crosslink Density Measurement: - Swelling Test - Gel Content Analysis B->D E Mechanical Property Testing: - Tensile Strength (ASTM D412) - Elongation at Break (ASTM D412) - Hardness (ASTM D2240) B->E F Data Analysis and Comparison C->F D->F E->F

Confirming Dimethylmethoxysilane Surface Binding: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modification, confirming the successful binding of agents like Dimethylmethoxysilane (DMMS) is a critical step. This guide provides a comparative overview of key spectroscopic and surface analysis techniques to validate the covalent attachment and characteristics of DMMS on a substrate. We present supporting data from analogous silane systems to provide expected quantitative ranges and detail the experimental protocols for each method.

Overview of Analytical Techniques

The confirmation of DMMS surface binding relies on a suite of analytical techniques that probe the elemental composition, chemical bonding, surface energy, and layer thickness of the modified substrate. This guide focuses on five principal methods: X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, Contact Angle Goniometry, and Ellipsometry. Each technique offers unique insights into the success and quality of the surface functionalization.

A general workflow for surface analysis begins with substrate preparation, followed by the silanization process. The modified substrate is then subjected to one or more analytical techniques to confirm the presence and characteristics of the DMMS layer.

sub Substrate Preparation sil Silanization with This compound sub->sil analysis Surface Analysis sil->analysis

Caption: General workflow for surface modification and analysis.

Comparative Analysis of Spectroscopic Methods

The choice of analytical method depends on the specific information required. While XPS provides direct elemental and chemical state confirmation, FTIR and Raman spectroscopy offer insights into the molecular vibrations and the formation of the siloxane network. Contact angle goniometry provides a macroscopic indication of surface modification, and ellipsometry allows for the precise measurement of the resulting film thickness.

The following table summarizes the expected quantitative data for DMMS surface binding based on values reported for analogous methoxy- and dimethyl-silanes.

TechniqueParameterExpected Value for DMMS-modified SurfaceKey Insights
XPS Si 2p Binding Energy~102-104 eV[1]Confirms the presence of silicon in a Si-O-Si (siloxane) environment.
C 1s Binding Energy~285 eVIndicates the presence of methyl groups from DMMS.
FTIR (ATR) Si-O-Si Stretch~1000-1100 cm⁻¹[2]Confirms the formation of the polysiloxane network on the surface.
Si-O-C Stretch~840 cm⁻¹Evidence of methoxy group reaction.
C-H Stretch~2900-2960 cm⁻¹Confirms the presence of methyl groups.
Raman Si-O-Si Symmetric Stretch~490 cm⁻¹Complements FTIR in confirming the siloxane backbone.
Si-C Symmetric Stretch~600-700 cm⁻¹Probes the silicon-carbon bonds of the dimethyl groups.
Contact Angle Water Contact Angle> 90°Indicates a successful transition to a more hydrophobic surface.
Ellipsometry Layer Thickness1-5 nmProvides a direct measure of the thickness of the deposited DMMS layer.

In-Depth Method Analysis and Protocols

This section provides detailed experimental protocols for each of the key analytical techniques used to confirm DMMS surface binding.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3] For DMMS, XPS is used to confirm the presence of silicon and carbon on the surface and to identify the chemical bonding state of the silicon, which is indicative of a successful silanization reaction.

Experimental Protocol:

  • Sample Preparation: The DMMS-modified substrate is carefully mounted on a sample holder using double-sided, vacuum-compatible tape.

  • Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution scans are acquired for the Si 2p, C 1s, and O 1s regions to determine the chemical states and bonding environments.

  • Data Analysis: The binding energies of the detected photoelectrons are referenced to the adventitious C 1s peak at 284.8 eV. The presence of a Si 2p peak in the range of 102-104 eV is characteristic of Si-O-Si bonds, confirming the formation of a siloxane network.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful technique for identifying functional groups on a surface.[4] By measuring the absorption of infrared radiation, a vibrational spectrum is obtained that provides a fingerprint of the chemical bonds present. For DMMS, FTIR-ATR is used to confirm the formation of the Si-O-Si backbone and the presence of the methyl groups.

Experimental Protocol:

  • Background Spectrum: A background spectrum of the clean, unmodified substrate is collected to subtract any interfering signals.

  • Sample Analysis: The DMMS-modified substrate is brought into firm contact with the ATR crystal (e.g., diamond or germanium).

  • Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum of the modified surface is compared to the background spectrum. The appearance of a strong absorption band around 1000-1100 cm⁻¹ is indicative of the Si-O-Si stretching vibration of the polysiloxane network.[2] Bands corresponding to C-H stretching of the methyl groups will also be present.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. For DMMS analysis, Raman spectroscopy is complementary to FTIR and can provide information on the Si-O-Si and Si-C vibrations.

Experimental Protocol:

  • Sample Placement: The DMMS-modified substrate is placed on the microscope stage of the Raman spectrometer.

  • Laser Focusing: The laser is focused onto the surface of the sample.

  • Spectrum Acquisition: The Raman spectrum is collected, typically with a laser excitation of 532 nm or 785 nm.

  • Data Analysis: The appearance of peaks corresponding to the Si-O-Si symmetric stretch (~490 cm⁻¹) and the Si-C symmetric stretch (~600-700 cm⁻¹) confirms the presence and structure of the bound DMMS.

Contact Angle Goniometry

Contact angle goniometry is a surface analysis technique used to measure the wetting properties of a surface.[5] The contact angle of a liquid droplet on a solid surface provides information about the surface free energy. A change in the water contact angle after silanization provides strong evidence of surface modification.

Experimental Protocol:

  • Sample Placement: The DMMS-modified substrate is placed on a level stage.

  • Droplet Deposition: A small droplet (typically 2-5 µL) of high-purity water is gently deposited onto the surface.

  • Image Acquisition: A high-resolution camera captures a profile image of the droplet.

  • Angle Measurement: Software is used to measure the angle between the substrate surface and the tangent at the liquid-solid-vapor interface. An increase in the water contact angle to above 90° indicates the formation of a hydrophobic surface, consistent with the presence of the methyl groups of DMMS.

Ellipsometry

Ellipsometry is a non-destructive, optical technique for determining the properties of thin films.[1][6][7] It measures the change in polarization of light upon reflection from a sample surface. This change is related to the thickness and refractive index of the film. For DMMS, ellipsometry is used to measure the thickness of the self-assembled monolayer.

Experimental Protocol:

  • Sample Alignment: The DMMS-modified substrate is placed on the ellipsometer stage and aligned.

  • Measurement: Polarized light is directed onto the sample at a known angle of incidence, and the polarization of the reflected light is analyzed by a detector.

  • Data Modeling: The measured data (Psi and Delta angles) are fitted to an optical model that describes the substrate and the DMMS layer.

  • Thickness Determination: The thickness of the DMMS layer is determined from the best fit of the model to the experimental data. A uniform thickness of 1-5 nm is expected for a well-formed monolayer.

Logical Relationships of Analytical Data

The information obtained from these different techniques is complementary and provides a comprehensive picture of the DMMS-modified surface. XPS confirms the elemental composition, FTIR and Raman confirm the chemical structure, contact angle goniometry indicates the change in surface properties, and ellipsometry measures the physical thickness of the layer.

cluster_elemental Elemental & Chemical State cluster_molecular Molecular Structure cluster_physical Physical Properties XPS XPS Confirmation Confirmation of DMMS Surface Binding XPS->Confirmation Si, C presence Si-O-Si bonds FTIR FTIR FTIR->Confirmation Si-O-Si network C-H groups Raman Raman Raman->Confirmation Si-O-Si & Si-C vibrations CA Contact Angle CA->Confirmation Hydrophobicity Ellipsometry Ellipsometry Ellipsometry->Confirmation Layer Thickness

References

A Comparative Guide to the Thermal Stability of Alkoxysilane-Derived Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alkoxysilane precursor is a critical determinant of the final properties of silica-based coatings, particularly their thermal stability. This guide provides an objective comparison of the performance of coatings derived from various alkoxysilanes, supported by experimental data, to inform material selection for applications demanding high thermal resistance. The thermal behavior of these coatings is primarily evaluated through thermogravimetric analysis (TGA), which measures the change in mass of a material as a function of temperature.

Comparative Thermal Stability Data

The thermal stability of coatings derived from different alkoxysilanes is influenced by the nature of the organic groups attached to the silicon atom and the degree of cross-linking in the final silica network. Below is a summary of quantitative data compiled from various studies.

Alkoxysilane Precursor(s)Key Thermal Decomposition Stages (°C)Observations
Tetraethoxysilane (TEOS) Onset of major decomposition often cited above 200°C for hybrid systems.[1]Pure silica from TEOS is very thermally stable. In hybrid coatings, the organic components are the first to degrade.[1]
Methyltrimethoxysilane (MTMS) / (3-Glycidoxypropyl)trimethoxysilane (GPTMS) Hybrid Endothermic peaks at ~260°C and ~300°C (evolution of organics and structural water), and ~550°C (decomposition of methyl groups).[2]The presence of methyl groups from MTMS contributes to the thermal decomposition profile.[2]
GPTMS / TEOS Hybrid 1. 30-250°C: Evaporation of residual water, ethanol, and unreacted silanol. 2. 220-500°C: Decomposition of glycidoxypropyl organic moieties from GPTMS. 3. 500-700°C: Degradation involving the breaking of C-N bonds (if a nitrogen-containing curing agent is used).[3]The organic glycidoxypropyl group from GPTMS is a primary site of thermal degradation in the intermediate temperature range.[3]
Alkoxysilanes with varying alkyl chain lengths (C1-C18) Not explicitly detailed in the provided search results.Longer alkyl chains in hybrid materials can influence thermal diffusivity.[4] Generally, the thermal stability is limited by the organic component.
Naphthyl-substituted alkoxysilanes with DMDMS or DPDMS cross-linkers T95 (temperature of 5% weight loss) of 374°C for the base NaphMG. Cross-linking with DPDMS increased the T95 to 419°C.[5]The addition of phenyl groups (from DPDMS) enhances thermal stability compared to methyl groups (from DMDMS).[5]

Experimental Protocols

The primary method for assessing the thermal stability of these coatings is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: A small, precisely weighed amount of the cured coating material (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a specific flow rate (e.g., 100 ml/min) to control the atmosphere during the experiment.[6]

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C or 30°C) to a high temperature (e.g., 700°C, 800°C, or 1000°C) at a constant heating rate (e.g., 10 K/min).[5][7]

  • Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperatures at which specific weight loss percentages occur (e.g., T5 or T95 for 5% and 95% weight retention, respectively) are determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizing the Experimental Workflow

The logical flow of assessing the thermal stability of alkoxysilane coatings can be represented as follows:

experimental_workflow cluster_prep Coating Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation A Alkoxysilane Precursor Selection B Sol-Gel Synthesis (Hydrolysis & Condensation) A->B C Coating Deposition & Curing B->C D Thermogravimetric Analysis (TGA) C->D E Differential Scanning Calorimetry (DSC) C->E F Weight Loss vs. Temperature Curve D->F G Decomposition Temperatures (Td) F->G H Char Yield / Residual Mass F->H I Comparison of Thermal Stability G->I H->I

Experimental workflow for thermal stability assessment.

References

A Comparative Guide to the Degradation Products of Dimethylmethoxysilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the degradation products of dimethylmethoxysilane (DMMS) coatings, offering an objective comparison with alternative surface treatments. The information presented is supported by experimental data and detailed methodologies to assist in the selection of robust and reliable materials for sensitive research and development applications.

Introduction to this compound Coatings and Their Degradation

This compound is a common organosilane used to create hydrophobic and protective coatings on various substrates. The formation of these coatings relies on the hydrolysis of the methoxy groups to form reactive silanol groups, which then condense to form a stable polysiloxane network, primarily composed of polydimethylsiloxane (PDMS).

The long-term stability and performance of these coatings are dictated by their resistance to environmental factors that can lead to degradation. The primary degradation pathways for DMMS-derived coatings are hydrolysis and thermal decomposition. Understanding the products of these degradation processes is crucial for predicting coating lifetime and potential interactions with sensitive biological or chemical systems.

Degradation Pathways and Products

The degradation of coatings derived from this compound primarily proceeds through two mechanisms: hydrolytic degradation and thermal degradation.

Hydrolytic Degradation

In the presence of water or moisture, the siloxane (Si-O-Si) bonds that form the backbone of the PDMS coating can undergo hydrolysis. This process is essentially the reverse of the condensation reaction that forms the coating. The hydrolysis of the polysiloxane network results in the formation of silanol-terminated oligomers and, ultimately, dimethylsilanediol. These smaller, more volatile molecules can then leach from the coating, leading to a loss of material and a decrease in performance.

The primary hydrolysis product of a fully cured this compound coating is dimethylsilanediol ((CH₃)₂Si(OH)₂) .

Thermal Degradation

At elevated temperatures, polydimethylsiloxane coatings degrade through a process of chain scission and rearrangement, leading to the formation of volatile cyclic and linear siloxane oligomers. The principal degradation products are cyclic siloxanes, with the trimer (hexamethylcyclotrisiloxane, D3) and tetramer (octamethylcyclotetrasiloxane, D4) being the most abundant.

Key thermal degradation products include:

  • Hexamethylcyclotrisiloxane (D3)

  • Octamethylcyclotetrasiloxane (D4)

  • Decamethylcyclopentasiloxane (D5)

  • Dodecamethylcyclohexasiloxane (D6)

  • Higher molecular weight cyclic and linear siloxanes

The following diagram illustrates the primary degradation pathways of a polydimethylsiloxane network, the main component of a cured this compound coating.

Degradation Pathways of Polydimethylsiloxane Coatings PDMS Polydimethylsiloxane (PDMS) Network (-[Si(CH3)2-O]n-) Hydrolysis Hydrolytic Degradation (Presence of Water) PDMS->Hydrolysis H2O Thermal Thermal Degradation (Elevated Temperature) PDMS->Thermal Heat DMSD Dimethylsilanediol ((CH3)2Si(OH)2) Hydrolysis->DMSD Cyclics Cyclic Siloxanes (D3, D4, D5, etc.) Thermal->Cyclics

Degradation pathways of PDMS coatings.

Comparative Performance Analysis

The selection of a coating material often involves a trade-off between performance, stability, and cost. This section compares the performance of this compound-derived coatings (represented by polydimethylsiloxane) with other common surface treatments.

Table 1: Comparison of Hydrophobicity and Thermal Stability

Coating TypePrecursorWater Contact Angle (°)Thermal Decomposition Onset (°C)
Polydimethylsiloxane (from DMMS) This compound105 - 115~350 - 450
Methyl Silsesquioxane Methyltrimethoxysilane90 - 100> 450
Fluorinated Silane (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane110 - 120~300 - 400
Alkyl Silane (OTS) Octadecyltrichlorosilane108 - 112~200 - 250

Table 2: Comparison of Hydrolytic Stability

Coating TypeHydrolytic StabilityPrimary Degradation Products
Polydimethylsiloxane (from DMMS) ModerateDimethylsilanediol, cyclic siloxanes
Methyl Silsesquioxane GoodMethylsilanetriol, cyclic siloxanes
Fluorinated Silane ExcellentMinimal degradation
Alkyl Silane (OTS) Moderate to GoodOctadecylsilanetriol

Experimental Protocols

Accurate analysis of degradation products requires robust experimental methodologies. The following sections detail common techniques used to characterize the degradation of silane coatings.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique is used to identify and quantify the volatile products released during thermal degradation.

Methodology:

  • Sample Preparation: A small, known mass of the coated substrate is placed in the TGA crucible.

  • TGA Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The mass loss is recorded as a function of temperature.

  • MS Analysis: The evolved gases from the TGA are transferred to a mass spectrometer via a heated transfer line. Mass spectra are continuously recorded throughout the heating program.

  • Data Analysis: The mass spectra are analyzed to identify the chemical composition of the evolved gases at different temperatures, corresponding to the degradation events observed in the TGA curve.

Experimental Workflow for TGA-MS Analysis cluster_0 Sample Preparation cluster_1 TGA-MS Analysis cluster_2 Data Analysis Sample Coated Substrate TGA Thermogravimetric Analyzer (Controlled Heating) Sample->TGA MS Mass Spectrometer TGA->MS Evolved Gases TGA_Data Mass Loss vs. Temperature TGA->TGA_Data MS_Data Mass Spectra vs. Temperature MS->MS_Data Analysis Identification of Degradation Products TGA_Data->Analysis MS_Data->Analysis

Workflow for TGA-MS analysis of coatings.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing the products of hydrolytic degradation.

Methodology:

  • Degradation: The coated substrate is immersed in a buffered aqueous solution at a controlled temperature for a specified duration to induce hydrolysis.

  • Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or hexane) to concentrate the organic degradation products.

  • GC Separation: A small volume of the extract is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the GC column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Identification: The mass spectra of the unknown components are compared to a library of known spectra to identify the degradation products.

Experimental Workflow for GC-MS Analysis of Hydrolysis Products cluster_0 Hydrolysis cluster_1 Extraction cluster_2 GC-MS Analysis cluster_3 Data Analysis Coating Coated Substrate Aqueous Aqueous Solution Coating->Aqueous Immersion Solvent Organic Solvent Aqueous->Solvent Liquid-Liquid Extraction Extract Organic Extract Solvent->Extract GC Gas Chromatograph Extract->GC MS Mass Spectrometer GC->MS Separated Components Data Chromatogram & Mass Spectra MS->Data Identification Identification of Degradation Products Data->Identification Library Spectral Library Library->Identification

Workflow for GC-MS analysis of hydrolysis.

Conclusion

This compound coatings provide effective hydrophobicity and protection for a variety of substrates. However, their long-term performance is limited by their susceptibility to hydrolytic and thermal degradation. The primary degradation products are dimethylsilanediol and cyclic siloxane oligomers. For applications requiring enhanced stability, alternative coatings such as those derived from methyltrimethoxysilane or fluorinated silanes may offer superior performance, albeit potentially at a higher cost. The selection of an appropriate coating should be based on a thorough evaluation of the expected environmental conditions and the required performance lifetime, guided by the experimental analysis of potential degradation products.

Safety Operating Guide

Navigating the Safe Disposal of Dimethylmethoxysilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dimethylmethoxysilane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, drawing from safety data sheets and best practices for managing flammable and reactive silane compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is a highly flammable liquid and vapor that is also sensitive to moisture.[1] All operations should be conducted in a well-ventilated area, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn at all times.[2][3] Sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly avoided.[1] Use only non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[2][4]

Quantitative Data Summary

The following table summarizes key hazard and property information for this compound, which is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValueCitation(s)
Hazard Class Highly flammable liquid and vapor (Category 2)[3][4][5]
Signal Word Danger[1][4]
Hazard Statements H225: Highly flammable liquid and vapor.[1]
Incompatibility Strong oxidizing agents, moisture.[1]
Primary Route of Exposure Inhalation, skin contact, eye contact.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][6] Attempting to neutralize or dispose of this chemical through conventional laboratory drains is strictly prohibited.

Waste Collection and Segregation
  • Unused Product: If possible, keep the this compound in its original container. Ensure the container is in good condition and tightly sealed.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Containerization and Labeling
  • Place all waste materials (both liquid and solid) into a suitable, closed container that is compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Include any other information required by your institution's EHS department and local regulations.

Spill Management

In the event of a small spill, take the following steps:

  • Remove all sources of ignition from the area.[2]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand or silica gel. Do not use combustible materials like sawdust.

  • Use spark-proof tools to collect the absorbed material.[2]

  • Place the contaminated absorbent into a sealed, properly labeled hazardous waste container for disposal.[2]

Temporary Storage
  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[2]

  • The storage area should be away from heat, sparks, open flames, and incompatible materials.[1][2]

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[2][6]

  • Provide the disposal facility with a complete and accurate characterization of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Collect & Segregate Waste - Use dedicated, compatible container - Do not mix with other waste ppe->segregate label Step 3: Containerize & Label - Seal container tightly - Label as 'Hazardous Waste - this compound' segregate->label store Step 4: Store Safely - Designated hazardous waste area - Cool, dry, well-ventilated - Away from ignition sources label->store disposal Step 5: Arrange for Disposal - Contact institution's EHS - Schedule licensed hazardous waste pickup store->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Dimethylmethoxysilane. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1][2]Provides a barrier against skin contact. Specific breakthrough time data for this compound is not readily available, so it is crucial to consult the glove manufacturer's chemical resistance guide. Replace gloves immediately if splash exposure occurs.
Eye and Face Protection Chemical safety goggles.[1][2] A face shield should be worn in situations with a high potential for splashing.[3]Protects against splashes and vapors that can cause serious eye irritation.[4]
Skin and Body Protection A flame-resistant lab coat worn over clothing that covers the entire body.[5] Closed-toe shoes are mandatory.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.This compound vapors can be irritating to the respiratory tract.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to cleanup.

prep 1. Preparation handling 2. Handling and Use prep->handling Proceed to experiment storage 3. Temporary Storage handling->storage If storing excess reagent cleanup 4. Spill and Area Cleanup handling->cleanup After experiment completion disposal 5. Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for handling this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Have an emergency eye wash station and safety shower readily accessible.[1][2]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all experimental apparatus and reagents before handling this compound.

  • Have appropriate spill cleanup materials (e.g., absorbent pads) available.

2. Handling and Use:

  • Conduct all work within a chemical fume hood.[1][4]

  • Ground all equipment to prevent static discharge, as this compound is flammable.[4][6]

  • Use spark-proof tools.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe in vapors.[4]

  • Keep away from heat, sparks, and open flames.[4][6]

3. Temporary Storage:

  • If temporary storage is necessary, ensure the container is tightly closed and properly labeled.[4][6]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and moisture.[4][6]

4. Spill and Area Cleanup:

  • In case of a small spill within the fume hood, use an absorbent material to contain it.

  • Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontaminate all surfaces and equipment after use.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

segregate 1. Segregate Waste quench 2. Quench Residual Reagent (if necessary) segregate->quench For reactive waste collect 3. Collect and Label Waste segregate->collect For non-reactive contaminated materials quench->collect dispose 4. Final Disposal collect->dispose Arrange for professional disposal

Caption: Waste disposal workflow for this compound.

1. Waste Segregation:

  • Separate liquid waste (unused this compound, reaction mixtures) from solid waste (contaminated gloves, absorbent pads, etc.).

  • Place each type of waste in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Quenching Protocol for Residual this compound:

  • Objective: To safely neutralize any remaining reactive this compound before disposal. This procedure should be performed in a fume hood with appropriate PPE.

  • Methodology:

    • Place the vessel containing the residual this compound in an ice bath to manage the reaction temperature.

    • Slowly add a less reactive alcohol, such as isopropanol or butanol, to the cooled and stirred solution. The addition should be dropwise to control the rate of reaction.

    • After the initial reaction subsides, continue stirring and slowly add methanol to ensure all the silane has reacted.

    • Finally, very slowly add water to the mixture to hydrolyze any remaining organometallic species.

    • Neutralize the resulting solution with a weak acid (e.g., citric acid) before combining it with the aqueous hazardous waste stream.

3. Collection and Labeling:

  • Collect all quenched liquid waste and contaminated solid waste in separate, compatible, and clearly labeled hazardous waste containers.

  • The label should include "Hazardous Waste," the chemical name (this compound and reaction byproducts), and the date.

4. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1] Do not pour this compound or its waste down the drain.

References

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Reactant of Route 1
Dimethylmethoxysilane
Reactant of Route 2
Dimethylmethoxysilane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。